3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMYUZFQKZPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C=C)SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381131 | |
| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-63-8 | |
| Record name | 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is a highly functionalized thiophene derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of methyl, methylthio, vinyl, and carboxylic acid substituents on the thiophene core offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a viable synthetic route to this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. The presented pathway is designed to be logical, efficient, and adaptable for researchers in drug discovery and chemical development.
Synthetic Strategy Overview
The synthesis of this compound presents a fascinating challenge in regioselective functionalization of the thiophene ring. The proposed synthetic route, outlined below, commences with a commercially available substituted thiophene and proceeds through a series of key transformations including esterification, methylthiolation, formylation, olefination, and final hydrolysis. Each step has been carefully selected to ensure high yields and purities, while also considering the compatibility of functional groups present in the intermediates.
Physicochemical properties of substituted thiophene-2-carboxylic acids
An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Modern Science
Thiophene-2-carboxylic acid is a five-membered, sulfur-containing heterocyclic compound that serves as a foundational structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous approved pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[2][3] The thiophene ring is often considered a bioisostere of the benzene ring, a substitution that can maintain or enhance biological activity while favorably modifying physicochemical properties such as metabolism and binding affinity.[1][4]
This guide provides a detailed examination of the core physicochemical properties of substituted thiophene-2-carboxylic acids, outlines the experimental protocols for their determination, and explores the profound implications of these properties for drug discovery and development. Understanding the interplay between molecular structure and physical characteristics is paramount for the rational design of novel therapeutic agents and functional materials.
Core Physicochemical Properties: A Quantitative Exploration
The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For thiophene-2-carboxylic acid derivatives, the most critical parameters are acidity (pKa), lipophilicity (logP), and solubility. These properties are not static; they are finely tuned by the nature and position of substituents on the thiophene ring.
Acidity (pKa): The Role of Electronic Effects
The pKa value is a measure of the strength of an acid in solution. It dictates the degree of ionization at a given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets.[1] The parent thiophene-2-carboxylic acid has a pKa of approximately 3.49, making it a stronger acid than its bioisosteric counterpart, benzoic acid (pKa ≈ 4.20). This increased acidity is attributed to the electron-withdrawing nature of the sulfur atom in the thiophene ring, which helps to stabilize the resulting carboxylate anion.
The acidity of substituted thiophene-2-carboxylic acids is highly sensitive to the electronic effects of substituents at the C3, C4, and C5 positions. These effects can be broadly categorized as inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are EWGs. They pull electron density away from the carboxylic acid group. This inductive effect stabilizes the negatively charged carboxylate anion formed upon deprotonation, shifting the equilibrium towards dissociation and resulting in a lower pKa (stronger acid).[5][6] The effect is most pronounced when the substituent is at the C5 position, which is electronically analogous to the para-position in a benzoic acid system.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups are EDGs. They push electron density towards the carboxylic acid group. This destabilizes the carboxylate anion, making deprotonation less favorable and leading to a higher pKa (weaker acid).[5]
The quantitative relationship between substituent electronic properties and the acidity of aromatic acids is elegantly described by the Hammett equation .[7][8]
log(K/K₀) = ρσ
Where K is the dissociation constant of the substituted acid, K₀ is for the unsubstituted acid, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).[7][9] Studies have shown a strong linear correlation for substituted thiophene-2-carboxylic acids, confirming that these principles govern their acidity.[10]
Table 1: pKa Values for Selected Substituted Thiophene-2-Carboxylic Acids
| Substituent Position | Substituent | pKa | Effect on Acidity |
| - | -H (Parent) | 3.49[11] | Reference |
| 5- | -Cl | 3.03 | Stronger Acid |
| 5- | -Br | 3.03 | Stronger Acid |
| 5- | -I | 3.09 | Stronger Acid |
| 5- | -NO₂ | 2.50 | Much Stronger Acid |
| 4- | -CH₃ | 3.73 | Weaker Acid |
Note: Specific pKa values can vary slightly based on experimental conditions. The values presented are representative.
Lipophilicity (logP): Balancing for Bioavailability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[1] An optimal logP value (typically between 1 and 3 for oral drugs) is essential for passive diffusion across biological membranes.
The parent thiophene-2-carboxylic acid has an experimental logP of approximately 1.57-1.6.[11][12] Substituents can significantly alter this value:
-
Hydrophobic/Lipophilic Substituents: Adding nonpolar groups like alkyl chains or additional aromatic rings increases the molecule's overall lipophilicity, leading to a higher logP value .
-
Hydrophilic Substituents: Introducing polar groups such as hydroxyl (-OH) or amino (-NH₂) increases the molecule's affinity for the aqueous phase, resulting in a lower logP value .
Careful modulation of logP through substituent choice is a cornerstone of lead optimization in drug discovery.
Table 2: Predicted/Experimental logP Values for Selected Derivatives
| Compound | logP (approx.) |
| Thiophene-2-carboxylic acid | 1.6[12] |
| 5-Methylthiophene-2-carboxylic acid | 2.1 |
| 5-Chlorothiophene-2-carboxylic acid | 2.2 |
| 5-Nitrothiophene-2-carboxylic acid | 1.8 |
| Benzo[b]thiophene-2-carboxylic acid | 2.8[13] |
Note: These values are often calculated using computational models (e.g., cLogP) or determined experimentally via methods like shake-flask or RP-HPLC.
Solubility: A pH-Dependent Property
Solubility is the ability of a compound to dissolve in a solvent. For drug development, aqueous solubility is of primary importance. Thiophene-2-carboxylic acid itself is described as a white to light yellow crystalline powder with a water solubility of about 80 g/L at 20°C.[2][11][14] It is generally soluble in polar organic solvents.[2][15]
The solubility of these acids is heavily influenced by pH due to the ionizable carboxylic acid group.[15]
-
At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar and generally has lower aqueous solubility.
-
At high pH (pH > pKa): The acid is primarily in its ionized, carboxylate form (-COO⁻). This anionic form is much more polar and exhibits significantly higher aqueous solubility.
This pH-dependent behavior is critical for formulation design and understanding how a drug will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).
Experimental Protocols: A Guide to Characterization
The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The following are standard, validated protocols for measuring pKa and logP.
Protocol 1: pKa Determination by Potentiometric Titration
This method provides a direct and reliable measurement of a compound's pKa by monitoring pH changes during neutralization.
Causality: The fundamental principle is that at the half-equivalence point of a titration of a weak acid with a strong base, the concentrations of the acidic and conjugate base forms are equal. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa.
Materials:
-
Substituted thiophene-2-carboxylic acid sample
-
Calibrated pH meter and electrode
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (or a suitable co-solvent if solubility is low)
-
Magnetic stirrer and stir bar
-
Burette
Step-by-Step Methodology:
-
Preparation: Accurately weigh a known amount of the thiophene derivative and dissolve it in a precise volume of deionized water.[1]
-
Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode. Begin gentle stirring.
-
Titration: Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette.[1]
-
Recording: After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[1]
-
Endpoint: Continue the titration well past the equivalence point, which is the steepest part of the titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the first or second derivative of the plot).
-
The pKa is the pH value on the curve that corresponds to half the equivalence point volume (Veq / 2).[1]
-
Protocol 2: logP Determination by Shake-Flask Method
This is the traditional "gold standard" method for measuring the partition coefficient.
Causality: This protocol directly measures the equilibrium distribution of a solute between two immiscible liquid phases (n-octanol and water), which is the definition of the partition coefficient. Using pre-saturated solvents ensures that the measurement reflects only the partitioning of the solute, not the mutual dissolution of the solvents themselves.
Materials:
-
n-Octanol and water, both pre-saturated with each other
-
Pure thiophene derivative
-
Glass flasks with stoppers
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Solvent Preparation: Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously for several hours, and allowing the layers to separate completely overnight.[1]
-
Solution Preparation: Prepare a stock solution of the thiophene derivative in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid aggregation but high enough for accurate detection.
-
Partitioning: In a flask, combine known volumes of the pre-saturated n-octanol and pre-saturated water. Add a small, known volume of the stock solution.
-
Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the octanol and water layers.[1]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([C]oct) and the water layer ([C]water) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log([C]oct / [C]water).
Conclusion and Future Outlook
The physicochemical properties of substituted thiophene-2-carboxylic acids are a direct consequence of their molecular structure. Acidity, lipophilicity, and solubility can be rationally modulated through the strategic placement of substituents with varying electronic and steric properties. A thorough understanding and accurate measurement of these parameters are not merely academic exercises; they are essential pillars of modern drug discovery and materials science.[3][4] By applying the principles and protocols outlined in this guide, researchers can accelerate the design and optimization of novel thiophene-based compounds with tailored properties for a wide range of therapeutic and technological applications.[2][14][16]
References
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (No date).
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). PubMed.
- Thiophene-2-carboxylic acid.
- Physicochemical properties of thiophene derivatives.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal.
- 2-Thiophenecarboxylic acid.
- Benzo(b)thiophene-2-carboxylic acid.
- The Role of Thiophene Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Hammett equation.
- Substituent Effects.
- Studies on the Thiophene Compounds. III. Effects of Substituents on the Dissociation Constants of Thiophenecarboxylic and Thiopheneacetic Acid.
- 2-Thiophenecarboxylic acid.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- 2-Thiophenecarboxylic acid CAS#: 527-72-0.
- Hammett Equation. (No date). Mechanisms of Organic Reactions - Pharmacy 180.
- What is the influence of substituents on the acidity of the carboxylic acid?. (2016). Quora.
- The Hammett Equation and Linear Free Energy Relationship.
- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
- Understanding the Hammett Equation.
- Therapeutic importance of synthetic thiophene.
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The Evolving Landscape of Thiophene Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Thiophene
Thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The versatility of the thiophene ring allows for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel thiophene derivatives, offering insights into their synthesis, mechanisms of action, and the experimental protocols for their evaluation.
The inherent biological significance of the thiophene nucleus is underscored by its presence in numerous FDA-approved drugs.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and its bio-isosteric relationship with the phenyl ring allows for the modulation of physicochemical properties to improve metabolic stability and binding affinity.[2] This guide will delve into the causality behind experimental choices in the design and synthesis of these potent molecules, providing a framework for the rational development of next-generation thiophene-based therapeutics.
I. Anticancer Activity of Thiophene Derivatives: Targeting Key Oncogenic Pathways
Thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[3] Their mechanisms of action are multifaceted and often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[3]
A. Mechanism of Action: Inhibition of EGFR Signaling
One of the primary mechanisms by which thiophene derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[6] Small molecule inhibitors, including certain thiophene derivatives, can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[6][7]
Molecular docking studies have provided valuable insights into the binding modes of thiophene derivatives within the EGFR active site, guiding the design of more potent and selective inhibitors.[4][8]
Caption: EGFR Signaling Pathway Inhibition by Thiophene Derivatives.
B. Quantitative Anticancer Activity Data
The in vitro anticancer activity of novel thiophene derivatives is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Thiophene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | MCF7 (Breast) | 7.87 ± 2.54 | [9] |
| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [9] |
| 5a | HCT116 (Colon) | 18.10 ± 2.51 | [9] |
| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [9] |
| 5a | A549 (Lung) | 41.99 ± 7.64 | [9] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [9] |
| 15b | A2780 (Ovarian) | 12 ± 0.17 | [2] |
| 15b | A2780CP (Ovarian) | 10 ± 0.15 | [2] |
| 2b | Hep3B (Liver) | 5.46 | [6] |
| 2d | Hep3B (Liver) | 8.85 | [6] |
| 2e | Hep3B (Liver) | 12.58 | [6] |
| 8e | A549 (Lung) | 0.302 | [10] |
| 8f | A549 (Lung) | 0.788 | [10] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]
-
Compound Treatment: Add various concentrations of the thiophene derivatives to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: A streamlined workflow for the MTT cell viability assay.
II. Antimicrobial Activity of Thiophene Derivatives: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[11][12]
A. Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial mechanism of thiophene derivatives is diverse and can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[11] Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial potency of these compounds. For instance, the nature and position of substituents on the thiophene ring significantly influence their activity.[13] Molecular docking studies have helped to elucidate the binding interactions of these derivatives with microbial protein targets.[7]
B. Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Thiophene Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4F | Salmonella Typhi (XDR) | 3.125 | [13] |
| 4 | A. baumannii (Col-R) | 16 (MIC50) | [11] |
| 5 | A. baumannii (Col-R) | 16 (MIC50) | [11] |
| 8 | A. baumannii (Col-R) | 32 (MIC50) | [11] |
| 4 | E. coli (Col-R) | 8 (MIC50) | [11] |
| 5 | E. coli (Col-R) | 32 (MIC50) | [11] |
| 8 | E. coli (Col-R) | 32 (MIC50) | [11] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [7] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[14][15][16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[15]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiophene derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[16] Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 18-24 hours at 37°C for many bacteria).[16]
-
Result Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[15]
III. Anti-inflammatory Activity of Thiophene Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have shown significant promise as anti-inflammatory agents.[1][17] Their therapeutic effects are often mediated through the modulation of key inflammatory pathways.
A. Mechanism of Action: Targeting the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[18] Certain thiophene derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[1][19]
Caption: NF-κB Signaling Pathway Inhibition by Thiophene Derivatives.
B. In Vivo Anti-inflammatory Activity Data
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.
| Thiophene Derivative | Dose | Inhibition of Edema (%) | Reference |
| 1c | - | Maximum inhibitory activity | [16] |
Note: The reference provides qualitative data on the maximum inhibitory activity of compound 1c without specifying the dose and exact percentage of inhibition.
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[20][21][22]
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Divide the animals into control and treatment groups.
-
Compound Administration: Administer the thiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.[21]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[21][22]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group for each time point.
IV. Synthesis of Novel Thiophene Derivatives: Chemical Strategies
The synthesis of novel thiophene derivatives with enhanced biological activity is a dynamic area of research. Several synthetic methodologies are employed, with the choice of method often depending on the desired substitution pattern.
A. Key Synthetic Routes
-
Gewald Reaction: This is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[23]
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[2]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents.[2]
The strategic selection of starting materials and reaction conditions is crucial for achieving the desired chemical diversity and optimizing the biological activity of the final compounds.
V. Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the significant biological activities of novel thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiophene scaffold, coupled with a growing understanding of its structure-activity relationships, continues to drive the development of new and improved therapeutic agents.
Future research in this field will likely focus on:
-
The design and synthesis of highly selective and potent thiophene derivatives targeting specific molecular pathways with minimal off-target effects.
-
The use of computational tools, such as molecular docking and dynamics simulations, to guide the rational design of next-generation inhibitors.
-
The exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of thiophene-based drugs.
-
The investigation of thiophene derivatives in combination therapies to overcome drug resistance and improve patient outcomes.
The continued exploration of the chemical and biological properties of thiophene derivatives holds immense promise for addressing some of the most pressing challenges in modern medicine.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]
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Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]
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Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
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Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
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Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry. [Link]
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Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
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Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. ResearchGate. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]
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In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. DergiPark. [Link]
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Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC - NIH. [Link]
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Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. [Link]
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An In-Depth Technical Guide to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
CAS Number: 175202-63-8
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this guide synthesizes information on its structural characteristics, predicted properties, and the broader context of thiophene chemistry. It outlines general methodologies for the synthesis and characterization of similar compounds, discusses potential applications based on its structural motifs, and provides essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related thiophene compounds.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide range of biological activities and applications in materials science.[1][2] The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The unique electronic properties of the sulfur-containing aromatic ring also make thiophene-based molecules valuable in the development of organic electronics.
This compound (CAS 175202-63-8) is a polysubstituted thiophene that combines several key functional groups: a carboxylic acid, a vinyl group, a methyl group, and a methylthio group. This combination of functionalities suggests a versatile chemical reactivity and a potential for diverse applications. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the vinyl group can participate in polymerization and various addition reactions. The methyl and methylthio groups can influence the electronic properties and steric interactions of the molecule.
This guide aims to provide a detailed technical overview of this compound, drawing upon the established chemistry of related thiophene derivatives to infer its properties and potential.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀O₂S₂ | Confirmed by chemical supplier databases. |
| Molecular Weight | 214.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Carboxylic acids with similar molecular weights are typically solids. |
| Melting Point | Not available | Expected to be a distinct melting point, characteristic of a crystalline solid. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group may impart some water solubility, but the overall molecule is largely nonpolar. |
| pKa | Estimated to be around 3-5 | Typical range for carboxylic acids. |
Synthesis and Reaction Pathways
A definitive, published synthesis protocol for this compound has not been identified. However, based on established thiophene chemistry, a plausible synthetic route can be conceptualized. The Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes, and subsequent functional group transformations are common strategies for building substituted thiophenes.[5]
A potential, though unverified, synthetic pathway could involve the construction of a substituted thiophene ring followed by the introduction or modification of the vinyl and methylthio groups.
Caption: Conceptual synthetic pathway for this compound.
Note: This represents a generalized approach. The actual synthesis would require significant experimental optimization and is not based on a published procedure for this specific molecule.
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the key spectroscopic features of this compound based on its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic acid (-COOH) | 10 - 13 | Singlet (broad) | Typical for carboxylic acid protons. |
| Vinyl (-CH=CH₂) | 5.0 - 7.0 | Complex multiplet | Characteristic region for vinyl protons with coupling to each other. |
| Thiophene ring proton | 6.5 - 8.0 | Singlet | The thiophene ring is fully substituted, so no ring protons are expected. This is an important structural feature to confirm. |
| Methylthio (-SCH₃) | 2.0 - 2.5 | Singlet | Typical chemical shift for a methyl group attached to a sulfur atom. |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic acid (-COOH) | 165 - 185 | Characteristic of a carboxylic acid carbonyl carbon. |
| Thiophene ring carbons | 120 - 150 | Typical range for carbons in a thiophene ring. |
| Vinyl (-CH=CH₂) | 110 - 140 | Characteristic region for sp² hybridized carbons of a vinyl group. |
| Methylthio (-SCH₃) | 10 - 20 | Typical chemical shift for a methyl group attached to sulfur. |
| Methyl (-CH₃) | 10 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (vinyl and methyl) | 3100 - 2850 | Medium to Strong |
| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong |
| C=C stretch (vinyl and thiophene) | 1680 - 1500 | Medium to Weak |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| C-S stretch | 800 - 600 | Medium to Weak |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (214.31). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Potential Applications in Research and Drug Development
The structural features of this compound suggest several potential areas of application:
-
Medicinal Chemistry: As a substituted thiophene-2-carboxylic acid, it could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Thiophene-based compounds have been explored for a wide range of biological activities, and this molecule could be a valuable intermediate in the discovery of new drugs.[1][2][3][4]
-
Polymer Chemistry: The presence of a vinyl group allows for its use as a monomer in the synthesis of novel polymers. Thiophene-containing polymers are of significant interest for their conductive and electronic properties, with applications in organic electronics.
-
Materials Science: The molecule could be used in the development of new materials with specific optical or electronic properties.
Safety and Handling
Specific toxicity data for this compound is not available. Therefore, it should be handled with the care afforded to all new chemical entities. General safety precautions for handling thiophene derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a multifaceted thiophene derivative with potential applications in medicinal chemistry and materials science. While a detailed experimental characterization is not yet publicly available, this guide provides a solid foundation for researchers by outlining its predicted properties, potential synthetic strategies, and necessary safety precautions. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and industrial applications.
References
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH)
- Thiophene nucleus has been established as the potential entity in the largely growing chemical world of heterocyclic compounds possessing promising pharmacological characteristics. (Source: Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica)
- Thiophene, a five-membered heterocyclic moiety containing one sulfur atom, possesses aromaticity. Among the sulfur-containing heterocyclic receptor systems, the synthesis of thiophene and its derivatives has drawn significant attention in the field of pharmaceutical chemistry for exhibiting a wide range of biological activities.
- Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents. (Source: The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem)
- The Gewald synthesis is the usual route to 2-aminothiophenes. (Source: Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica)
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A Comprehensive Spectroscopic and Analytical Guide to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, a molecule of interest for researchers in drug development and materials science. The document is structured to offer not only predicted spectroscopic data but also the underlying scientific principles and practical experimental protocols for its characterization.
Introduction and Molecular Overview
This compound (CAS: 175202-63-8) is a substituted thiophene derivative with a molecular formula of C9H10O2S2 and a molecular weight of 214.3 g/mol .[1] Its structure, featuring a carboxylic acid, a vinyl group, a methyl group, and a methylthio group attached to a central thiophene ring, suggests a rich and informative spectroscopic profile. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will serve as a valuable resource for scientists undertaking the synthesis and characterization of this molecule.
Caption: Molecular Structure of the Target Compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D₂O.[2][3] |
| ~6.8-7.2 | Doublet of Doublets | 1H | Vinyl -CH= | The vinyl proton attached to the thiophene ring is expected to be in this region, split by the two geminal protons. |
| ~5.3-5.6 | Doublet | 1H | Vinyl =CH₂ (trans) | One of the terminal vinyl protons. |
| ~5.1-5.4 | Doublet | 1H | Vinyl =CH₂ (cis) | The other terminal vinyl proton. |
| ~2.5 | Singlet | 3H | -S-CH₃ | The methyl protons of the methylthio group are typically deshielded by the sulfur atom. |
| ~2.3 | Singlet | 3H | Ring -CH₃ | The methyl protons attached to the thiophene ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |
| ~140-145 | Thiophene C (C-COOH) | Quaternary carbon attached to the carboxylic acid. |
| ~135-140 | Thiophene C (C-CH₃) | Quaternary carbon attached to the methyl group. |
| ~130-135 | Thiophene C (C-Vinyl) | Quaternary carbon attached to the vinyl group. |
| ~125-130 | Thiophene C (C-S-CH₃) | Quaternary carbon attached to the methylthio group. |
| ~120-125 | Vinyl -CH= | The internal carbon of the vinyl group. |
| ~115-120 | Vinyl =CH₂ | The terminal carbon of the vinyl group. |
| ~15-20 | -S-CH₃ | The carbon of the methylthio group. |
| ~13-18 | Ring -CH₃ | The carbon of the ring-attached methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Rationale |
| 2500-3300 | Strong | Very Broad | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[2][4] |
| ~1710 | Strong | Sharp | C=O stretch | Typical for a dimeric carboxylic acid. Conjugation with the thiophene ring may lower this frequency slightly.[2][3] |
| ~1630 | Medium | Sharp | C=C stretch (vinyl) | Alkene C=C stretching vibration.[5] |
| ~1500-1550 | Medium | Sharp | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations.[6] |
| ~1200-1300 | Strong | Broad | C-O stretch | Coupled with O-H bending in carboxylic acids. |
| ~910 & ~990 | Medium | Sharp | =C-H bend (vinyl) | Out-of-plane bending vibrations for a monosubstituted alkene. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 214 is expected, corresponding to the molecular weight of the compound. The intensity may be moderate due to the potential for fragmentation.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 197, resulting from the cleavage of the hydroxyl radical from the carboxylic acid group.[7][8]
-
Loss of -COOH (M-45): A peak at m/z = 169, corresponding to the loss of the entire carboxyl group.[7][8]
-
Loss of -CH₃ (M-15): A peak at m/z = 199, from the loss of a methyl radical from either the ring or the methylthio group.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the carboxylic acid itself, other complex rearrangements involving the vinyl and methylthio groups could occur.[9]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing conjugated systems.
Predicted UV-Vis Absorption
The molecule possesses a conjugated system involving the thiophene ring, the vinyl group, and the carboxylic acid. This is expected to result in strong UV absorption.
-
λ_max: An absorption maximum is predicted in the range of 250-300 nm, corresponding to π-π* electronic transitions within the conjugated system.[10][11] The exact position will be influenced by the solvent used for the analysis.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.
Caption: General workflow for spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
For unambiguous assignment, consider 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).
-
IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[12]
MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire data in both positive and negative ion modes if using Electrospray Ionization (ESI) to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
UV-Vis Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Acquisition: Record the spectrum over a range of 200-800 nm, using the pure solvent as a blank.
Data Validation and Structural Confirmation
A definitive structural confirmation of this compound requires a holistic analysis of all collected spectroscopic data. The experimental results should be compared against the predicted values tabulated in this guide. Discrepancies may indicate the presence of impurities, residual solvent, or an incorrect structure. The combination of an accurate mass measurement, the correct number and type of signals in the ¹H and ¹³C NMR spectra, and the presence of key functional group absorptions in the IR spectrum provides a robust and self-validating system for structural elucidation.
References
- Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing.
-
UV-vis absorption spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at:
- The Ultraviolet Spectra of the Thiophene Derivatives.
- This compound. Guidechem.
- 3-METHYL-5-(METHYLTHIO)-4-VINYLTHIOPIENE-2-CARBOXYLIC ACID. Finetech Industry Limited.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Published September 30, 2024.
- Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Published September 20, 2023.
- Table of Characteristic IR Absorptions.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. Published October 11, 2024.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Published January 25, 2023.
- Mass Spectrometry: Fragmentation.
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Structure elucidation of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, predictive framework for the structural elucidation of the novel compound, this compound. In the absence of published empirical data for this specific molecule, this document outlines a systematic approach leveraging foundational principles of spectroscopic analysis and extensive data from analogous chemical structures. We will dissect the anticipated outcomes from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each section is designed to not only predict the spectral features but also to explain the underlying chemical principles, offering a robust guide for researchers encountering this or structurally related molecules. This whitepaper serves as a self-validating protocol, grounded in established scientific literature, to confidently ascertain the molecular architecture of the target compound.
Introduction: The Architectural Challenge
The compound this compound presents a unique structural puzzle. Its substituted thiophene core is adorned with a diverse array of functional groups: a carboxylic acid, a methyl group, a vinyl group, and a methylthio group. Each of these moieties imparts distinct electronic and steric influences on the thiophene ring, which will be reflected in its spectroscopic fingerprint. The precise arrangement of these substituents is critical to its chemical properties and potential applications. This guide will walk through the logical sequence of experiments and data interpretation required to unequivocally confirm its structure.
Molecular Structure:
Caption: Predicted structure of this compound.
Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint
Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition, followed by structural clues from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
The initial and most critical step is to determine the exact mass of the molecular ion.
-
Predicted Molecular Formula: C₉H₁₀O₂S₂[1]
-
Predicted Monoisotopic Mass: 214.0071
An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would confirm the elemental composition.
Electron Ionization (EI) Fragmentation Analysis
EI-MS will induce reproducible fragmentation, offering insights into the molecule's connectivity.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical from the Methylthio Group: A prominent fragmentation pathway for thioethers involves the cleavage of the S-CH₃ bond, which would result in an [M-15]⁺ ion.
-
Loss of a Hydroxyl Radical: Carboxylic acids readily lose a hydroxyl radical (•OH), leading to an [M-17]⁺ acylium ion.
-
Loss of Water (Ortho-Effect): For 3-substituted thiophene-2-carboxylic acids, an "ortho-effect" can activate the elimination of water, producing an [M-18]⁺ ion.[2][3]
-
Loss of the Carboxyl Group: Decarboxylation can occur, leading to the loss of COOH (45 Da) or CO₂ (44 Da).
-
Cleavage of the Vinyl Group: Loss of the vinyl group (27 Da) is another possible fragmentation.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum
| m/z (predicted) | Ion Structure | Comments |
| 214 | [C₉H₁₀O₂S₂]⁺• | Molecular Ion (M⁺•) |
| 199 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group |
| 197 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |
| 196 | [M - H₂O]⁺• | Loss of water, potentially via an ortho-effect[2][3] |
| 169 | [M - COOH]⁺ | Loss of the carboxyl group |
| 187 | [M - C₂H₃]⁺ | Loss of the vinyl group |
Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C-H Stretches:
-
Aromatic/Vinyl C-H: Weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4]
-
Aliphatic C-H: Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
-
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹, indicative of a conjugated carboxylic acid.
-
C=C Stretches:
-
Thiophene Ring: Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.[5]
-
Vinyl Group: A band around 1640-1620 cm⁻¹ is anticipated for the C=C stretch of the vinyl group.
-
-
C-H Bends (Vinyl Group): Out-of-plane bending vibrations for the vinyl group should produce strong bands in the 1000-900 cm⁻¹ region.[6]
-
C-S Stretch: A weak absorption in the fingerprint region, typically around 800-600 cm⁻¹, may be attributable to the C-S bond in the thiophene ring.[7]
Table 2: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |
| 3300-2500 | Carboxylic Acid | O-H Stretch | Strong, Broad |
| 3100-3000 | Vinyl & Thiophene | C-H Stretch | Medium to Weak |
| 2980-2850 | Methyl Groups | C-H Stretch | Medium to Weak |
| 1725-1700 | Carboxylic Acid | C=O Stretch | Strong |
| 1640-1620 | Vinyl Group | C=C Stretch | Medium |
| 1600-1450 | Thiophene Ring | C=C Stretch | Medium to Weak |
| 1000-900 | Vinyl Group | C-H Bend (out-of-plane) | Strong |
| 800-600 | Thiophene Ring | C-S Stretch | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, will provide the definitive evidence for the proposed structure.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, in the range of 10-13 ppm. Its position can be concentration and solvent-dependent, and it will exchange with D₂O.
-
Vinyl Protons (-CH=CH₂): This will be a complex multiplet system.
-
The proton on the carbon attached to the thiophene ring (α-proton) is expected to be a doublet of doublets, likely in the 6.5-7.5 ppm region.
-
The two terminal protons (β-protons) will be distinct (cis and trans to the thiophene ring) and will appear as doublets of doublets, likely in the 5.0-6.0 ppm range. They will show geminal, cis, and trans coupling.
-
-
Thiophene Ring Protons: With the thiophene ring being fully substituted, no signals from ring protons are expected.
-
Methylthio Protons (-SCH₃): A sharp singlet, integrating to 3 protons, is predicted in the 2.4-2.7 ppm region.
-
Methyl Protons (-CH₃): A sharp singlet, integrating to 3 protons, is expected in the 2.2-2.5 ppm region.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| 10.0 - 13.0 | 1H | Broad Singlet | -COOH |
| 6.5 - 7.5 | 1H | Doublet of Doublets | Vinyl -CH= |
| 5.0 - 6.0 | 2H | Doublets of Doublets | Vinyl =CH₂ |
| 2.4 - 2.7 | 3H | Singlet | -SCH₃ |
| 2.2 - 2.5 | 3H | Singlet | -CH₃ |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Signals:
-
Carboxylic Carbon (-COOH): Expected in the 165-180 ppm range.
-
Thiophene Ring Carbons: Four signals are expected in the aromatic region (approx. 120-150 ppm). The carbons bearing substituents will have distinct chemical shifts.
-
Vinyl Carbons (-CH=CH₂): Two signals are predicted, one for the internal carbon (deshielded, ~130-140 ppm) and one for the terminal carbon (shielded, ~110-125 ppm).
-
Methylthio Carbon (-SCH₃): Expected in the 15-25 ppm range.
-
Methyl Carbon (-CH₃): Expected in the 10-20 ppm range.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Carbon Assignment |
| 165 - 180 | C=O (Carboxylic Acid) |
| 120 - 150 | 4 x Thiophene Ring Carbons |
| 130 - 140 | Vinyl -CH= |
| 110 - 125 | Vinyl =CH₂ |
| 15 - 25 | -SCH₃ |
| 10 - 20 | -CH₃ |
2D NMR Spectroscopy: Assembling the Pieces
2D NMR experiments are crucial for confirming the connectivity of the atoms.
Workflow for 2D NMR Analysis:
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. The key expected correlation is within the vinyl group, connecting the α-proton to the two β-protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will link each proton signal to its directly attached carbon.[6][8] This will definitively assign the carbon signals for the methyl, methylthio, and vinyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons.[6][8]
Key Predicted HMBC Correlations:
-
The protons of the 3-methyl group should show a correlation to the C2, C3, and C4 carbons of the thiophene ring.
-
The protons of the vinyl group will show correlations to the C3 and C4 carbons of the thiophene ring.
-
The protons of the 5-methylthio group should correlate to the C5 carbon of the thiophene ring.
-
The carboxylic acid proton , if observable in the HMBC, may show a correlation to the C2 and C3 carbons of the thiophene ring.
Sources
- 1. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes | Semantic Scholar [semanticscholar.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-Depth Technical Guide to the Discovery and Isolation of Novel Thiophene Natural Products
Abstract
Thiophene-containing natural products, predominantly found in the Asteraceae family, represent a unique class of secondary metabolites with a broad spectrum of compelling biological activities, including antimicrobial, antiviral, and cytotoxic properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the core methodologies for the discovery and isolation of novel thiophene natural products. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a self-validating system of protocols. We will traverse the entire workflow from initial extraction and chromatographic separation to final structure elucidation by spectroscopic techniques, all grounded in authoritative scientific literature.
Introduction: The Chemical Ecology and Therapeutic Potential of Thiophenes
Naturally occurring thiophenes are a fascinating and relatively small family of metabolites characterized by the presence of one to five thiophene rings.[1] These compounds are most famously produced by plants in the Asteraceae family, such as those from the genera Tagetes (marigolds), Echinops, and Artemisia.[1][2] Biosynthetically, they are derived from fatty acids or polyacetylenes, which explains the common presence of acetylenic side chains. The production of these sulfur-containing compounds is believed to be a chemical defense mechanism against pathogens, herbivores, and competing plants.
The therapeutic potential of thiophene natural products is significant and continues to be an active area of research. Their diverse bioactivities include:
-
Antimicrobial and Antifungal Activity: Many thiophenes exhibit potent activity against a range of bacteria and fungi.[3]
-
Antiviral Properties: Certain thiophenes have demonstrated the ability to inhibit viral replication.
-
Cytotoxic and Anticancer Effects: The unique chemical structures of some thiophenes make them promising candidates for anticancer drug discovery.
-
Nematicidal and Insecticidal Activity: Their role in chemical defense translates to potential applications in agriculture as biopesticides.[3]
The discovery of novel thiophenes with unique structural features and enhanced biological activities is a key objective for natural product chemists and pharmacognosists. This guide will provide the technical foundation for such endeavors.
The Workflow for Thiophene Discovery and Isolation
The successful discovery and isolation of novel thiophene natural products is a systematic process that begins with the collection and extraction of the source material and culminates in the purification and structural identification of the individual compounds. The following diagram illustrates the overarching workflow.
Caption: A generalized workflow for the discovery and isolation of novel thiophene natural products.
Step-by-Step Methodologies
Extraction of Thiophenes from Plant Material
The initial step in isolating thiophene natural products is the efficient extraction from the source material, typically the roots of Asteraceae plants where they are most abundant.[4] The choice of solvent and extraction method is critical for maximizing the yield of thiophenes while minimizing the co-extraction of interfering compounds.
Protocol: Optimized Ultrasonic-Assisted Extraction of Thiophenes from Tagetes Roots [4]
-
Plant Material Preparation:
-
Thoroughly wash the collected plant roots to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Selection:
-
Ultrasonic-Assisted Extraction:
-
Place 5 g of the powdered root material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 2 hours at room temperature.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Chromatographic Separation and Purification
The crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic approach is necessary to isolate individual thiophenes.
Workflow: Multi-stage Chromatographic Purification
Caption: A typical workflow for the chromatographic separation and purification of thiophenes.
Protocol: MPLC and Preparative HPLC for Thiophene Isolation [4]
-
Medium-Pressure Liquid Chromatography (MPLC) Fractionation:
-
Dissolve the crude ethanol extract in a minimal amount of methanol.
-
Load the dissolved extract onto a reversed-phase C18 MPLC column (e.g., Biotage SNAP Cartridge KP-C18-HS).
-
Elute the column with a gradient of acetonitrile and water, starting from a low concentration of acetonitrile (e.g., 30%) and gradually increasing to 100%.
-
Monitor the elution using a UV detector at 340 nm, as many thiophenes have strong UV absorbance in this region.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC to identify those containing the target thiophenes.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification:
-
Concentrate the MPLC fractions containing the thiophenes of interest.
-
Inject the concentrated fraction onto a preparative reversed-phase C18 HPLC column (e.g., 250 mm x 21.2 mm, 5 µm).
-
Use an isocratic or gradient elution with a mobile phase of methanol or acetonitrile and water. The specific conditions will depend on the polarity of the target thiophene. For example, 75% methanol in water can be used for the purification of some bithiophenes.[4]
-
Monitor the elution with a UV detector and collect the peaks corresponding to the pure thiophenes.
-
Remove the solvent from the collected fractions under reduced pressure to obtain the purified thiophene natural products.
-
Structure Elucidation using Spectroscopic Techniques
Once a novel thiophene has been isolated in its pure form, its chemical structure must be determined. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Mass Spectrometry (MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the isolated compound, which in turn allows for the calculation of its molecular formula.
Protocol: HRMS Analysis
-
Dissolve a small amount of the purified thiophene in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The resulting high-resolution mass data will provide the molecular formula of the compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete determination of its structure. A suite of 1D and 2D NMR experiments is typically employed.
Typical NMR Data for a Thiophene Moiety:
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-2 | ~7.0-7.5 | C-2 | ~125-145 |
| H-3 | ~6.8-7.2 | C-3 | ~120-130 |
| H-4 | ~6.8-7.2 | C-4 | ~120-130 |
| H-5 | ~7.0-7.5 | C-5 | ~125-145 |
Note: Chemical shifts can vary significantly depending on the substituents on the thiophene ring.
Workflow: Structure Elucidation by NMR
Caption: The workflow for determining the structure of a novel thiophene using NMR spectroscopy.
Protocol: NMR Data Acquisition and Interpretation
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified thiophene in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
1D NMR Spectra:
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
-
Data Interpretation: By systematically analyzing the correlations in these spectra, the connectivity of the atoms in the molecule can be pieced together to reveal the complete structure of the novel thiophene natural product.
Concluding Remarks and Future Directions
The methodologies outlined in this technical guide provide a robust framework for the discovery and isolation of novel thiophene natural products. The combination of optimized extraction techniques, multi-step chromatographic purification, and comprehensive spectroscopic analysis is essential for successfully navigating the complexities of natural product chemistry. As our understanding of the biological roles and therapeutic potential of thiophenes continues to grow, the development of even more efficient and sensitive analytical techniques will be crucial. Future research in this area will likely focus on the application of hyphenated techniques such as LC-NMR and LC-MS/MS for the rapid identification of thiophenes in complex mixtures, as well as the use of advanced bioinformatics tools to predict their biosynthetic pathways and biological targets.
References
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). NIH. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI. [Link]
-
Antifungal Acetylinic Thiophenes from Tagetes minuta: Potential Biopesticide. (2012). Journal of Applied Botany and Food Quality. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). Request PDF. [Link]
-
The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. (2021). PubMed Central. [Link]
-
The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024). MDPI. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for Thiophene Carboxylic Acids
Preamble: The Thiophene Carboxylic Acid Scaffold and the Imperative for Computational Prediction
Thiophene, an electron-rich, five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives, particularly thiophene carboxylic acids, are considered "privileged pharmacophores" due to their bioisosteric relationship with phenyl groups, enhancing interactions with diverse biological targets while favorably modifying physicochemical properties like solubility and metabolism.[1][2] This scaffold is present in a wide array of USFDA-approved drugs, from the anti-inflammatory agent Suprofen to novel anticancer candidates.[1][2][3]
The traditional drug discovery pipeline, however, is a long and arduous process characterized by high costs and a staggering attrition rate.[4] Computational, or in silico, methods offer a paradigm shift, enabling the rapid screening of vast chemical libraries, prioritization of high-potential candidates, and early de-risking of compounds destined to fail.[5][6] By translating a molecule's structure into a quantitative, predictive model of its biological activity, we can accelerate the discovery of novel therapeutics.[7]
This guide provides a comprehensive, field-proven framework for the in silico bioactivity prediction of thiophene carboxylic acids. It is structured not as a rigid protocol but as a logical, decision-driven workflow, emphasizing the causality behind each step to ensure the development of robust, predictive, and scientifically valid models.
The Predictive Modeling Workflow: A Holistic Overview
The journey from a chemical structure to a validated bioactivity prediction is a multi-stage process. Each step is critical; errors or shortcuts in the early stages will invariably compromise the integrity of the final model. The entire workflow is predicated on the principle that a molecule's structure inherently encodes its biological function, and our task is to computationally decipher that code.
Caption: High-level workflow for in silico bioactivity prediction.
Part I: Ligand & Data Preparation - The Bedrock of Predictive Modeling
The adage "garbage in, garbage out" is acutely true in computational chemistry. The quality of the input data dictates the ceiling of model performance.
1. Data Acquisition and Curation: The process begins with assembling a dataset of thiophene carboxylic acids with corresponding, consistently measured biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ).
-
Sources: Public databases like ChEMBL, PubChem, and BindingDB are invaluable resources.
-
Causality: Why is curation critical? A single target protein may have activity data from dozens of different labs, measured under varying assay conditions. It is imperative to standardize these values. For instance, converting all activity data to a logarithmic scale (pIC₅₀) linearizes the relationship between structure and activity and ensures a more normal distribution of the dependent variable, a key assumption for many statistical models. All duplicates, compounds with ambiguous structures, or data points lacking clear experimental details must be removed.
2. Chemical Structure Standardization: Computers are unforgivingly literal. Subtle differences in how a structure is represented (e.g., tautomeric states, protonation states, salt forms) can introduce significant noise.
-
Protocol: A standardized workflow using tools like RDKit or Open Babel is essential.[8] This involves removing salts, neutralizing charges, defining stereochemistry, and generating a canonical representation (e.g., SMILES string) for each molecule.
-
Expertise: For thiophene carboxylic acids, the ionization state of the carboxylic acid group is paramount. The choice of maintaining a neutral (-COOH) or ionized (-COO⁻) form should be based on the physiological pH of the biological target's environment (typically ~7.4). This decision directly impacts the calculation of electronic and polar surface area descriptors.
Part II: Molecular Descriptors - The Language of the Model
A predictive model cannot "see" a 2D drawing of a molecule. We must translate the structural and physicochemical properties of each thiophene carboxylic acid into a numerical vector. These numbers are known as molecular descriptors.[7][9]
The choice of descriptors is a critical decision that influences the model's accuracy and interpretability.[10] Modern software can calculate thousands of descriptors, but more is not always better.[9] Including too many irrelevant or correlated descriptors can lead to model overfitting.[7]
Table 1: Key Molecular Descriptor Classes for Thiophene Carboxylic Acids
| Descriptor Class | Examples | Relevance to Bioactivity |
| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Polar Surface Area (PSA) | Governs ADME properties; essential for membrane permeability and reaching the target.[7] |
| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Number of rotatable bonds | Encodes molecular size, shape, and flexibility, which are critical for receptor binding.[11] |
| Geometric (3D) | Molecular surface area, Volume, Principal Moments of Inertia | Describes the 3D shape of the molecule, which is directly related to steric fit within a binding pocket. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Reflects the molecule's electronic character, crucial for electrostatic and covalent interactions with the target.[6][11] The electron-rich nature of the thiophene ring makes these descriptors particularly important.[1] |
Expertise in Action: For a series of thiophene carboxylic acids designed to inhibit a specific enzyme, quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be highly informative.[11] A low LUMO energy might suggest the molecule is a good electrophile, potentially forming a key interaction with a nucleophilic residue in the enzyme's active site.[11]
Part III: Model Building - From Data to Prediction
With a curated dataset and calculated descriptors, we can now build the predictive model. The two primary approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and Machine Learning (ML).
1. Quantitative Structure-Activity Relationship (QSAR): QSAR seeks to find a simple, interpretable mathematical equation linking descriptors (the independent variables) to biological activity (the dependent variable).[7][12] Multiple Linear Regression (MLR) is a common starting point.
-
Causality: The strength of MLR-based QSAR lies in its interpretability. The coefficients of the selected descriptors in the final equation provide direct insight into which molecular properties drive activity. For example, a positive coefficient for LogP suggests that increasing lipophilicity enhances biological activity for this series of compounds.[13]
2. Machine Learning (ML): ML algorithms can capture complex, non-linear relationships that may be missed by traditional QSAR.[4][14] They often provide higher predictive accuracy at the cost of reduced interpretability.
-
Common Algorithms:
-
Random Forest (RF): An ensemble method using multiple decision trees. Robust against overfitting and provides a measure of descriptor importance.
-
Support Vector Machines (SVM): Excellent for classification (e.g., active vs. inactive) by finding an optimal hyperplane that separates data points.
-
Deep Neural Networks (DNN): Can model highly complex relationships, especially with large datasets, and are the foundation of "deep learning" in drug discovery.[15]
-
Part IV: Rigorous Model Validation - Establishing Trustworthiness
A model that only predicts the data it was trained on is useless. The core of a self-validating system is a rigorous and multi-faceted validation process to ensure the model can generalize to new, unseen molecules.[12][16][17] This is arguably the most critical phase of the entire workflow.
Caption: The critical workflow for model validation.
Protocol 1: A Self-Validating QSAR/ML Modeling Protocol
-
Data Splitting: Divide the full dataset into a training set (typically ~80%) and an external test set (~20%). The test set must be sequestered and used only once to evaluate the final model's performance.[18]
-
Internal Validation (on the Training Set): This step assesses the model's robustness. The most common method is k-fold cross-validation. The training data is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, a process repeated 'k' times. The cross-validated correlation coefficient (Q²) is a key metric of robustness.[17]
-
Model Training: The chosen algorithm (e.g., MLR, Random Forest) is trained on the entire training set to build the final model.
-
External Validation: The final model is used to predict the bioactivity of the molecules in the held-out test set. The predictive power is assessed by comparing the predicted values to the actual experimental values.
-
Y-Randomization (Permutation Test): As a control for chance correlations, the biological activity values in the training set are randomly shuffled multiple times, and a new model is built for each shuffled set. A robust model should show significantly lower performance metrics on the randomized data compared to the original data.[18]
Table 2: Key Performance Metrics for Model Validation
| Metric | Type | Description | Good Value |
| R² (Coefficient of Determination) | Regression | The proportion of variance in the activity that is predictable from the descriptors (for the training set). | > 0.6 |
| Q² (Cross-Validated R²) | Regression | A measure of the model's internal predictive power, obtained from cross-validation. | > 0.5 |
| R²_pred (Predictive R²) | Regression | The R² calculated for the external test set. A true measure of predictive ability. | > 0.6 |
| RMSE (Root Mean Square Error) | Regression | The standard deviation of the prediction errors. Should be as low as possible. | Context-dependent |
| Accuracy / Precision / Recall | Classification | Metrics used for classification models (e.g., active vs. inactive). | > 0.8 |
6. Defining the Applicability Domain (AD): No model can accurately predict the activity of all possible molecules. The AD defines the chemical space in which the model's predictions are reliable.[16][17] This is typically based on the range of descriptor values or structural similarity of the training set compounds. Predicting the activity of a novel thiophene carboxylic acid that falls far outside the AD is an extrapolation and should be treated with extreme caution.
Part V: Structure-Based Design - Molecular Docking
When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking provides a powerful, complementary approach to ligand-based QSAR.[5][19] Docking predicts the preferred orientation and binding affinity of a ligand when bound to a target.
Protocol 2: A Basic Molecular Docking Workflow
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a low-energy 3D conformation of the thiophene carboxylic acid ligand.
-
Binding Site Definition: Define the coordinates of the active site where the ligand is expected to bind. This is often based on the position of a co-crystallized ligand in the experimental structure.
-
Docking Simulation: Use software like AutoDock Vina or rDock to systematically sample different poses (orientations and conformations) of the ligand within the binding site.[20] The program calculates a "docking score" for each pose, which estimates the binding affinity.
-
Pose Analysis: The final step is not just to look at the score, but to visually inspect the top-ranked poses. A plausible pose will show chemically sensible interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, or hydrophobic interactions involving the thiophene ring.
Part VI: Predicting ADMET Properties
A compound can have outstanding potency against its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[21] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery.[22][23]
-
Methodology: Numerous pre-built models and web servers (e.g., SwissADME, pkCSM) are available to predict properties like oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity (e.g., mutagenicity).[24][25]
-
Trustworthiness: These predictions should be used as a filtering tool. For a series of potent thiophene carboxylic acids, ADMET predictions can help prioritize those with the most drug-like profiles for synthesis and experimental testing, saving significant resources.[21][26]
Conclusion and Future Perspectives
The in silico prediction of bioactivity for thiophene carboxylic acids is a powerful, data-driven strategy to accelerate drug discovery. By integrating robust data curation, meaningful descriptor selection, and rigorously validated QSAR and machine learning models, researchers can effectively navigate vast chemical spaces to identify promising candidates. The synergy between ligand-based methods, which capture the essence of structure-activity relationships, and structure-based methods like molecular docking, which provide mechanistic insights, creates a comprehensive computational screening cascade.
The future of the field lies in the continued integration of more sophisticated AI and machine learning techniques, the use of larger and more diverse datasets, and the development of models that can simultaneously predict activity, selectivity, and ADMET properties.[27][28] However, the foundational principles outlined in this guide—a commitment to data quality, a focus on the causality of methodological choices, and an unwavering insistence on rigorous validation—will remain the cornerstones of any successful predictive endeavor.
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Methodological & Application
Application Notes and Protocols for the Purification of Thiophene-2-Carboxylic Acid Analogues
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Thiophene-2-Carboxylic Acid Analogues
Thiophene-2-carboxylic acid and its analogues are pivotal structural motifs in medicinal chemistry and materials science.[1] Their derivatives are integral to the development of pharmaceuticals, including anti-inflammatory agents and analgesics, as well as organic electronics.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their purity. Even trace impurities can lead to altered pharmacological profiles, unpredictable side effects in drug candidates, or diminished performance in electronic devices.
This comprehensive guide provides a detailed overview of robust purification techniques tailored for thiophene-2-carboxylic acid analogues. We will delve into the mechanistic principles and provide field-proven protocols for recrystallization, acid-base extraction, and column chromatography. The objective is to equip researchers with the necessary tools to achieve the high purity standards required for successful research and development.
Foundational Knowledge: Understanding the Analyte
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. Thiophene-2-carboxylic acid is a solid at room temperature, typically appearing as a white to off-white or light yellow crystalline powder.[3][4]
Key Physicochemical Properties of Thiophene-2-Carboxylic Acid:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₂S | [3] |
| Molar Mass | 128.15 g/mol | [2] |
| Melting Point | 125-127 °C | [2][4] |
| Boiling Point | 260 °C | [2][4] |
| pKa | 3.49 (at 25 °C) | [2][4] |
| Water Solubility | 80 g/L (at 20 °C) | [2][4] |
| General Solubility | Soluble in polar solvents like hot water, ethanol, and ether; slightly soluble in chloroform.[3][4] |
The presence of the carboxylic acid group makes the solubility of these analogues pH-dependent.[3] At a pH above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in aqueous solutions. Conversely, at a pH below the pKa, the compound exists in its neutral, less water-soluble form. This behavior is the cornerstone of purification by acid-base extraction.
Strategic Purification Workflow
The selection of a purification strategy is contingent on the nature of the impurities and the scale of the purification. A general decision-making workflow is presented below.
Caption: A general decision-making workflow for the purification of thiophene-2-carboxylic acid analogues.
Purification Protocol I: Acid-Base Extraction
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5] For thiophene-2-carboxylic acid analogues, this method is highly effective for removing neutral or basic impurities. The acidic proton of the carboxylic acid group can be removed by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7] Neutral impurities remain in the organic phase and can be physically separated. The water-soluble carboxylate is then re-protonated with a strong acid to precipitate the pure carboxylic acid.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude thiophene-2-carboxylic acid analogue in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[6]
-
Extraction with Base: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6] Using a weak base is crucial to avoid potential side reactions that could occur with a strong base like sodium hydroxide.[5] The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.[8]
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution). Allow the layers to separate completely. The deprotonated thiophene-2-carboxylate salt will be in the aqueous layer, while neutral impurities remain in the organic layer.
-
Isolate Layers: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add a fresh portion of the aqueous base to the organic layer in the separatory funnel, shake, and combine the aqueous layers.[9]
-
Back-Washing (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, a "back-wash" can be performed by adding a fresh portion of the organic solvent to the combined aqueous extracts, shaking, and discarding the organic layer.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath to minimize the solubility of the final product. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with litmus or pH paper).[9] The thiophene-2-carboxylic acid analogue will precipitate out of the solution as a solid.
-
Isolation of Pure Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.[9] Allow the purified product to air dry or dry in a vacuum oven at a temperature well below its melting point.
Purification Protocol II: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[11] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.
Detailed Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[12] For thiophene-2-carboxylic acid, which is soluble in hot water, water can be an effective recrystallization solvent.[4] Other potential solvents include ethanol, or a mixed solvent system like ethanol/water or toluene/petroleum ether.[8]
-
Testing for a Suitable Solvent: Place a small amount of the crude solid in a test tube and add a few drops of the solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the solid when hot. Allow the hot solution to cool; crystals should form.[10]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[11] Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[10]
-
Decolorization (if necessary): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[12] Swirl the mixture and then remove the charcoal by hot gravity filtration.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, they must be removed by hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Rushing the cooling process by placing the flask directly in an ice bath can cause the solid to precipitate rapidly, trapping impurities.[13]
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[11]
-
Isolation and Washing: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven.[10]
Caption: A step-by-step workflow for the recrystallization of a solid organic compound.
Purification Protocol III: Column Chromatography
Principle: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9] For thiophene-2-carboxylic acid analogues, which are polar, this method can be effective but may present challenges due to strong interactions with the silica gel.
A common issue with carboxylic acids on silica gel is "streaking" or "tailing" of the spot on a TLC plate or the peak in a column. This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[9] To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), is often added to the eluting solvent system. This keeps the carboxylic acid fully protonated, leading to a more defined separation.[9]
Detailed Protocol for Column Chromatography:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is determined by running thin-layer chromatography (TLC) plates with various solvent systems to find one that gives good separation (a target Rf value of ~0.3-0.4 for the desired compound). Common eluents for carboxylic acids are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Remember to add 0.5-1% acetic or formic acid to the eluent mixture.[9]
-
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and apply pressure to push it through the column until it is fully saturated.
-
Wet Packing (Slurry Method): Prepare a slurry of the silica gel in the eluent and pour it into the column. Allow the silica to settle, and then drain the excess eluent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to start the flow. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene-2-carboxylic acid analogue.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
Recommended Analytical Methods for Purity Validation:
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, suitable for non-volatile compounds.[14] | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and selectivity, provides structural information on impurities.[14] | Not suitable for non-volatile or thermally labile compounds.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation and can detect isomeric impurities.[14] | Lower sensitivity compared to chromatographic methods.[14] |
| Melting Point Analysis | A pure crystalline solid has a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range. | Simple, fast, and inexpensive method for a preliminary assessment of purity. | Not suitable for amorphous solids or compounds that decompose upon heating. |
Safety Precautions
Working with thiophene derivatives and the solvents and reagents used in their purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]
-
Handling Precautions: Avoid contact with skin and eyes.[15] In case of contact, rinse immediately with plenty of water.[18] Do not eat, drink, or smoke in the laboratory.[15]
-
Fire Safety: Many organic solvents are flammable. Keep them away from open flames, sparks, and other ignition sources.[17][19] Use non-sparking tools and ensure electrical equipment is explosion-proof.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Recrystallization | Too much solvent was used; premature crystallization during hot filtration; compound is highly soluble in the cold solvent.[10][20] | Concentrate the mother liquor and cool again to recover more product. Ensure the funnel is pre-heated for hot filtration. Re-evaluate the choice of solvent. |
| Oiling Out during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too quickly; high concentration of impurities.[20] | Re-heat the mixture and add more of the "soluble" solvent. Allow for slower cooling. Consider an initial purification step like acid-base extraction to remove gross impurities. |
| No Crystals Form in Recrystallization | Too much solvent was used; the solution is supersaturated. | Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. If too much solvent was used, evaporate some of it and allow the solution to cool again.[20] |
| Streaking/Tailing in Column Chromatography | Strong interaction between the carboxylic acid and the silica gel. | Add 0.5-1% of a volatile acid (e.g., acetic or formic acid) to the eluent.[9] |
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The Thiophene Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its journey from a coal tar byproduct to a cornerstone of modern pharmaceuticals is a testament to its remarkable chemical versatility and biological importance.[1] The structural resemblance of thiophene to a benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules. This substitution often leads to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[1][3] The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing drug-receptor interactions.[4] Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects, leading to the development of numerous FDA-approved drugs.[2][4][5][6] This guide provides an in-depth exploration of the application of thiophene derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.
I. Thiophene Derivatives in Oncology: A Multifaceted Approach to Cancer Therapy
Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[7][8][9] They have been shown to target a wide range of cancer-specific proteins and signaling pathways, including topoisomerases, tyrosine kinases, and tubulin.[7][9] The planar nature of the thiophene ring can facilitate binding to receptor sites, contributing to their efficacy.[4]
Mechanism of Action: Diverse Pathways to Apoptosis
Thiophene derivatives exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many thiophene-based drugs, such as the FDA-approved drug Relugolix , function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[4]
-
Apoptosis Induction: Certain thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of reactive oxygen species (ROS) and altering the mitochondrial membrane potential.[10][11]
-
Tubulin Interaction: Some thiophene analogs interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][8] For instance, the introduction of specific functional groups can enhance cytotoxicity and selectivity for cancer cells. While no universal pattern exists, SAR studies provide valuable guidance for the rational design of more potent and selective anticancer agents.[12]
Featured Anticancer Thiophene Derivatives
| Compound Class | Representative Drug(s) | Primary Cancer Target(s) | Mechanism of Action |
| Thienopyrimidines | Raltitrexed | Thymidylate synthase | Inhibition of DNA synthesis |
| Thiophene Carboxamides | OSI-930 | c-Kit, KDR (VEGFR2) | Kinase inhibition |
| 2-Aminothiophenes | Various preclinical candidates | Multiple kinases, apoptosis pathways | Varies with substitution |
II. Thiophene Derivatives as Anti-Infective Agents: Combating Microbial Resistance
The rise of drug-resistant pathogens presents a major global health challenge. Thiophene derivatives have demonstrated significant potential as a source of novel antimicrobial and antifungal agents.[13][14][15] Their broad spectrum of activity makes them a valuable scaffold in the fight against infectious diseases.[4][14]
Mechanism of Action: Disrupting Microbial Viability
Thiophene-based anti-infective agents employ various strategies to inhibit microbial growth:
-
Enzyme Inhibition: Some derivatives target essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[16]
-
Membrane Disruption: Certain thiophene compounds can increase the permeability of the bacterial cell membrane, leading to cell lysis.[15]
-
Inhibition of Biofilm Formation: Several thiophene derivatives have been shown to inhibit the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.[16]
FDA-Approved Thiophene-Based Antimicrobials
A number of thiophene-containing drugs have been successfully commercialized for the treatment of infectious diseases:
| Drug | Class | Spectrum of Activity |
| Cefoxitin | Cephamycin antibiotic | Broad-spectrum against Gram-positive and Gram-negative bacteria |
| Tioconazole | Imidazole antifungal | Broad-spectrum against yeasts and dermatophytes |
| Sertaconazole | Imidazole antifungal | Broad-spectrum against yeasts and dermatophytes |
III. Thiophene Derivatives in Neurology: Crossing the Blood-Brain Barrier
The lipophilic nature of the thiophene ring often contributes to its ability to cross the blood-brain barrier (BBB), making thiophene derivatives promising candidates for the treatment of neurological disorders.[4][17] Several thiophene-based drugs have been approved for treating conditions such as epilepsy, psychosis, and anxiety.[4]
Mechanism of Action in the Central Nervous System (CNS)
The neurological effects of thiophene derivatives are diverse and target-specific:
-
Receptor Modulation: Drugs like Olanzapine (an atypical antipsychotic) act on various neurotransmitter receptors in the brain, including dopamine and serotonin receptors.[4]
-
Enzyme Inhibition: Some thiophene derivatives function as enzyme inhibitors in the CNS. For example, certain compounds have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[18][19]
-
Ion Channel Blockade: The anesthetic properties of some thiophenes, such as Articaine , are attributed to their ability to block sodium channels in nerve membranes.[4]
Key Neurologically Active Thiophene Derivatives
| Drug | Therapeutic Class | Primary Mechanism of Action |
| Olanzapine | Atypical antipsychotic | Multi-receptor antagonist (dopamine, serotonin) |
| Tiagabine | Anticonvulsant | GABA reuptake inhibitor |
| Etizolam | Anxiolytic, anticonvulsant | GABA-A receptor modulator |
Protocols: Synthesis and Biological Evaluation
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[4][20][21] This protocol outlines a general procedure for the synthesis of a substituted 2-aminothiophene.
Workflow for Gewald Synthesis
Caption: Workflow of the Gewald aminothiophene synthesis.
Materials:
-
An aliphatic ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or diethylamine)
-
Ethanol or methanol as a solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol.
-
Addition of Catalyst and Sulfur: To the stirred solution, add the basic catalyst (0.1-0.2 eq) followed by elemental sulfur (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold ethanol or water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[10]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene derivative(s) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion: The Future of Thiophene in Drug Discovery
The thiophene scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents.[2][3] Its versatile chemistry allows for the creation of diverse molecular libraries, and its proven track record in a wide range of diseases ensures its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent thiophene derivatives, as well as innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects.[10][11] The strategic application of computational tools in drug design will further accelerate the identification of promising thiophene-based drug candidates.[4]
References
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.).
- A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
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- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
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- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
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- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed.
- comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applic
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- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.).
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online.
- Thiophene-Based Compounds. (n.d.). MDPI.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024).
- Synthesis of thiophene and Their Pharmacological Activity. (n.d.).
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).
- Bioactivation Potential of Thiophene-Containing Drugs. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
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The Versatility of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid in Synthetic Chemistry: A Guide for Researchers
Introduction: A Multifunctional Thiophene Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Thiophene derivatives, in particular, are a cornerstone in drug discovery, valued for their bioisosteric relationship with benzene rings and their broad spectrum of biological activities.[1][2] This guide introduces 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid , a highly functionalized and versatile scaffold poised for a significant role in the synthesis of novel chemical entities.
The unique arrangement of a carboxylic acid, a vinyl group, a methylthio ether, and a methyl group on the thiophene core provides multiple points for selective chemical modification. This multi-faceted reactivity profile opens avenues for its application in peptide synthesis, cross-coupling reactions for the generation of complex aryl and heteroaryl systems, and the construction of polymers and materials with tailored properties. This document serves as a comprehensive resource for researchers, providing a plausible synthetic strategy for the title compound and detailed protocols for its application as a central building block in key synthetic transformations.
Plausible Synthetic Pathway
While a definitive, single-step synthesis for this compound is not prominently documented in the current literature, a plausible multi-step synthetic route can be conceptualized based on established and reliable transformations of the thiophene core. The following proposed pathway leverages the Gewald aminothiophene synthesis as a key starting point, followed by a series of functional group interconversions.
Caption: Plausible multi-step synthesis of the target molecule.
This proposed synthesis commences with the well-established Gewald reaction, a multicomponent condensation that efficiently assembles the substituted thiophene ring.[3][4] Subsequent functionalization steps, including a Sandmeyer-type reaction to introduce the methylthio group[5][6], a Wittig reaction to form the vinyl substituent from the acetyl group, and a final hydrolysis of the ester to the carboxylic acid[7], would lead to the desired product. Each of these steps is a high-yielding and well-documented transformation in organic chemistry.
Application in Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid moiety of the title compound is a prime handle for amide bond formation, a reaction of immense importance in medicinal chemistry for the synthesis of peptides and other biologically active amides.[8][9] The use of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), allows for efficient and mild amide bond formation with a broad range of amines.[5][10]
Protocol: HATU-Mediated Amide Coupling
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. grokipedia.com [grokipedia.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 10. orgsyn.org [orgsyn.org]
Applikations- und Protokollhandbuch: Derivatisierung von Thiophen-2-carbonsäure zur Steigerung der biologischen Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von Thiophen-2-carbonsäure, einem wichtigen Baustein in der medizinischen Chemie.[1][2] Wir untersuchen verschiedene Derivatisierungsstrategien mit dem Ziel, die biologische Aktivität der resultierenden Verbindungen zu verbessern. Die hier vorgestellten Protokolle und wissenschaftlichen Begründungen sollen als umfassende Ressource für die Entwicklung neuer therapeutischer Wirkstoffe dienen.
Einleitung: Die Bedeutung von Thiophen-2-carbonsäure in der Wirkstoffforschung
Thiophen-2-carbonsäure ist eine heterozyklische Verbindung, die als privilegierter Pharmakophor in der medizinischen Chemie gilt.[1] Ihre Struktur, bestehend aus einem aromatischen Fünfring mit einem Schwefelatom und einer Carboxylgruppe, ermöglicht vielfältige chemische Modifikationen.[3] Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle entscheidend beeinflussen und zu einer erhöhten Wirksamkeit und Selektivität führen. Derivate der Thiophen-2-carbonsäure haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antimykotische, entzündungshemmende, krebsbekämpfende und enzymhemmende Eigenschaften.[1][4][5][6]
Die strategische Derivatisierung der Carboxylgruppe oder des Thiophenrings ist ein Schlüsselansatz, um die Wechselwirkung mit biologischen Zielstrukturen zu optimieren und neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. In den folgenden Abschnitten werden spezifische und bewährte Protokolle für die Synthese von Amid-, Ester-, Thioharnstoff- und heterozyklischen Derivaten vorgestellt.
Strategien zur Derivatisierung und ihre rationale Grundlage
Die Modifikation der Thiophen-2-carbonsäure kann an zwei Hauptpositionen erfolgen: der Carboxylgruppe und dem Thiophenring. Jede Strategie zielt darauf ab, die physikochemischen Eigenschaften wie Lipophilie, Polarität und sterische Hinderung zu verändern, um die Bioverfügbarkeit und die Affinität zum Zielprotein zu verbessern.
Logischer Arbeitsablauf der Derivatisierungsstrategien
Abbildung 1: Überblick über die Derivatisierungsstrategien von Thiophen-2-carbonsäure und die damit verbundenen biologischen Aktivitäten.
Amidsynthese: Verbesserung der Zellpenetration und der Wasserstoffbrückenbindungsfähigkeit
Die Umwandlung der Carboxylgruppe in ein Amid ist eine der häufigsten Strategien zur Derivatisierung. Amide sind im Allgemeinen stabiler gegenüber Hydrolyse als Ester und können zusätzliche Wasserstoffbrückenbindungen mit Rezeptoren ausbilden, was zu einer erhöhten Bindungsaffinität führt.[1] Die Einführung verschiedener Aminsubstituenten ermöglicht eine Feinabstimmung der Lipophilie und der sterischen Eigenschaften.
Protokoll: Synthese von N-Aryl-thiophen-2-carboxamiden
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von N-Aryl-thiophen-2-carboxamiden durch Kupplung von Thiophen-2-carbonsäure mit verschiedenen Anilinen.
Materialien:
-
Thiophen-2-carbonsäure
-
Substituiertes Anilin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
4-Dimethylaminopyridin (DMAP)
-
Dichlormethan (DCM), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Magnesiumsulfat
-
Argon- oder Stickstoffgas
Schritt-für-Schritt-Anleitung:
-
Lösen Sie Thiophen-2-carbonsäure (1,0 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie DMAP (0,1 Äquiv.) und EDC (1,3 Äquiv.) hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.[7]
-
Fügen Sie das entsprechende substituierte Anilin (1,0 Äquiv.) zur Reaktionsmischung hinzu.
-
Rühren Sie die Reaktion 24-48 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (z. B. Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Amidderivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels NMR-Spektroskopie und Massenspektrometrie zur Strukturbestätigung.
Kausalität der experimentellen Entscheidungen:
-
EDC/DMAP: Diese Kupplungsreagenzien werden verwendet, um die Carboxylgruppe zu aktivieren und die Bildung der Amidbindung unter milden Bedingungen zu erleichtern, wodurch Nebenreaktionen minimiert werden.[7]
-
Inertgasatmosphäre: Verhindert die Reaktion der Reagenzien mit Luftfeuchtigkeit und Sauerstoff, was die Ausbeute und Reinheit des Produkts verbessert.
-
Wässrige Aufarbeitung: Die saure und basische Wäsche entfernt nicht umgesetzte Ausgangsmaterialien und die Kupplungsreagenzien-Nebenprodukte.
Biologische Aktivität von Thiophen-2-carboxamiden
| Derivat | Zielaktivität | IC₅₀ / MIC | Referenzorganismus/Zelllinie |
| N-(4-Acetylphenyl)-3-aminothiophen-2-carboxamid | Antibakteriell | 20 µg/ml (IZ) | Pseudomonas aeruginosa |
| N-(4-Acetylphenyl)-3-aminothiophen-2-carboxamid | Antibakteriell | 20 µg/ml (IZ) | Staphylococcus aureus |
| 5-Cyano-N-(4-methoxyphenyl)-Derivat | Antikanzerogen | 2,3-fach > Sorafenib | HepG-2 (Leberkarzinom) |
| 3-Arylsulfonylamino-5-phenyl-thiophen-2-carbonsäure | Antiviral (HCV) | Potente Hemmung | HCV-Polymerase / Huh-7-Zellen |
IZ = Inhibitionszone
Thioharnstoff-Derivate: Vielseitige antimikrobielle Wirkstoffe
Thioharnstoff-Derivate von Thiophen-2-carbonsäure haben sich als eine Klasse von Verbindungen mit signifikanter antimikrobieller und antimykotischer Aktivität erwiesen.[4][8][9] Die Thioharnstoff-Einheit kann als bioaktives Zentrum fungieren und die Wechselwirkung mit mikrobiellen Enzymen oder Zellmembranen vermitteln.[4]
Protokoll: Synthese von N-Aryl-N'-(2-thienoyl)thioharnstoffen
Dieses Protokoll beschreibt eine zweistufige Synthese, beginnend mit der Aktivierung der Thiophen-2-carbonsäure.
Materialien:
-
Thiophen-2-carbonsäure
-
Thionylchlorid (SOCl₂)
-
Ammoniumthiocyanat (NH₄SCN)
-
Substituiertes Anilin
-
Aceton, trocken
Schritt-für-Schritt-Anleitung:
-
Synthese von 2-Thenoylisothiocyanat:
-
Behandeln Sie Thiophen-2-carbonsäure (1,0 Äquiv.) mit einem Überschuss an Thionylchlorid und erhitzen Sie die Mischung unter Rückfluss für 2-3 Stunden.
-
Entfernen Sie das überschüssige Thionylchlorid unter reduziertem Druck. Das resultierende Thiophen-2-carbonsäurechlorid wird ohne weitere Reinigung verwendet.[4]
-
Lösen Sie das Säurechlorid in trockenem Aceton und fügen Sie Ammoniumthiocyanat (1,1 Äquiv.) hinzu. Erhitzen Sie die Mischung eine Stunde lang unter Rückfluss. Das intermediäre 2-Thenoylisothiocyanat wird in situ gebildet und nicht isoliert.[4]
-
-
Synthese des Thioharnstoffs:
-
Fügen Sie das entsprechende substituierte Anilin (1,0 Äquiv.), gelöst in trockenem Aceton, zur Lösung des in situ hergestellten Isothiocyanats hinzu.
-
Rühren Sie die Reaktionsmischung 2-4 Stunden bei Raumtemperatur.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Kristallisieren Sie den festen Rückstand aus einem geeigneten Lösungsmittel (z. B. Ethanol) um, um den reinen Thioharnstoff-Derivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels FT-IR- und NMR-Spektroskopie.[4]
-
Arbeitsablauf der Thioharnstoff-Synthese
Abbildung 2: Schematischer Arbeitsablauf für die Synthese von Thioharnstoff-Derivaten.
Antimikrobielle Aktivität ausgewählter Thioharnstoff-Derivate
| Substituent am Phenylring | Minimale Hemmkonzentration (MHK) in µg/mL |
| Bacillus subtilis | Staphylococcus aureus (MDR) |
| 2,6-Dichlorphenyl | 7.8 - 125 |
| 4-Bromphenyl | 31.25 - 250 |
| Unsubstituiert | 62.5 - 125 |
MDR = Multidrug-Resistant
Die Ergebnisse deuten darauf hin, dass elektronenentziehende Gruppen wie Chloratome die antimikrobielle Aktivität erhöhen können.[4]
Heterozyklische Derivate: Synthese von 1,3,4-Thiadiazolen
Die Cyclisierung von Thiophen-2-carbonsäure-Derivaten zur Bildung neuer heterozyklischer Systeme ist eine fortschrittliche Strategie zur Erzeugung von Molekülen mit potenter biologischer Aktivität. 1,3,4-Thiadiazole, die aus Thiophen-2-carbonsäure synthetisiert werden, haben vielversprechende antimikrobielle und krebsbekämpfende Eigenschaften gezeigt.[10][11]
Protokoll: Synthese von 2-Aryl-5-(thiophen-2-yl)-1,3,4-thiadiazolen
Dieses Protokoll beschreibt die Cyclisierung von N-Arylthiosemicarbaziden, die aus Thiophen-2-carbohydrazid gewonnen werden.
Materialien:
-
Thiophen-2-carbohydrazid (kann aus Thiophen-2-carbonsäure hergestellt werden[12])
-
Substituiertes Arylisothiocyanat
-
Phosphoroxychlorid (POCl₃) oder konzentrierte Schwefelsäure
-
Ethanol
Schritt-für-Schritt-Anleitung:
-
Synthese des Thiosemicarbazid-Intermediats:
-
Lösen Sie Thiophen-2-carbohydrazid (1,0 Äquiv.) in Ethanol.
-
Fügen Sie das entsprechende substituierte Arylisothiocyanat (1,0 Äquiv.) hinzu und erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung ab. Der ausfallende Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet.
-
-
Cyclisierung zum 1,3,4-Thiadiazol:
-
Suspendieren Sie das getrocknete Thiosemicarbazid-Intermediat in einem Überschuss an Phosphoroxychlorid.
-
Erhitzen Sie die Mischung 2-3 Stunden lang vorsichtig unter Rückfluss.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig auf Eiswasser.
-
Neutralisieren Sie die Lösung mit einer geeigneten Base (z. B. Natriumbicarbonat-Lösung), bis ein Niederschlag entsteht.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol oder DMF/Wasser) um, um das reine 1,3,4-Thiadiazol-Derivat zu erhalten.[10]
-
Bestätigen Sie die Struktur durch spektroskopische Methoden.
-
Kausalität der experimentellen Entscheidungen:
-
POCl₃/H₂SO₄: Diese Reagenzien wirken als Dehydratisierungs- und Cyclisierungsmittel, die die intramolekulare Kondensation des Thiosemicarbazids zum Thiadiazolring fördern.[13]
-
Übergießen auf Eiswasser: Dient zur Zersetzung des überschüssigen POCl₃ und zur Ausfällung des Produkts. Dies ist eine stark exotherme Reaktion und erfordert Vorsicht.
Fazit und Ausblick
Die Derivatisierung von Thiophen-2-carbonsäure ist eine äußerst fruchtbare Strategie für die Entdeckung neuer bioaktiver Moleküle. Die in diesem Handbuch vorgestellten Protokolle für die Synthese von Amiden, Thioharnstoffen und heterozyklischen Derivaten bieten eine solide Grundlage für die systematische Erforschung der Struktur-Wirkungs-Beziehungen. Die vorgestellten Daten zeigen deutlich, wie gezielte Modifikationen die antimikrobielle, antimykotische und krebsbekämpfende Aktivität beeinflussen können. Zukünftige Forschungsarbeiten sollten sich auf die Optimierung der vielversprechendsten Leitstrukturen, die Untersuchung ihrer Wirkmechanismen und die Bewertung ihrer pharmakokinetischen Profile konzentrieren, um den Weg für die Entwicklung neuer, wirksamer Therapeutika zu ebnen.
Referenzen
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Kumari, S. et al. (2024). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate.
-
Kumari, S. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
-
Bădiceanu, C. D. et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
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Unbekannt. (Datum unbekannt). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Unbekannte Quelle.
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Unbekannt. (2001). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. PubMed.
-
Fattori, D. et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed.
-
Unbekannt. (Datum unbekannt). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
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Unbekannt. (Datum unbekannt). New 1,3,4-thiadiazoles based on thiophene-2-carboxylic acid: Synthesis, characterization, and antimicrobial activities. ResearchGate.
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Unbekannt. (Datum unbekannt). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.
-
Unbekannt. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed.
-
Unbekannt. (Datum unbekannt). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
-
Nazeer, W. et al. (2024). Structure-activity Relationships of thiophene-thiazole and pyrimidine derivatives. ResearchGate.
-
Unbekannt. (Datum unbekannt). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Unbekannte Quelle.
-
Bădiceanu, C. D. et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
-
Unbekannt. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH.
-
Unbekannt. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH.
-
Unbekannt. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed.
-
Unbekannt. (Datum unbekannt). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Unbekannte Quelle.
-
Unbekannt. (Datum unbekannt). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
-
Unbekannt. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed.
-
Unbekannt. (Datum unbekannt). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Unbekannte Quelle.
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Synthesis of Substituted Thiophenes: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Thiophene Scaffold
Thiophenes, five-membered aromatic heterocycles containing a single sulfur atom, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of a vast array of functional molecules. In the pharmaceutical industry, substituted thiophenes are integral components of numerous blockbuster drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3] Beyond medicine, thiophene-based polymers and oligomers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.[4]
This guide provides an in-depth exploration of key synthetic methodologies for the preparation of substituted thiophenes. Eschewing a rigid template, this document is structured to provide a logical and intuitive flow, from classical condensation reactions to modern cross-coupling strategies. Each section is designed to be a self-contained protocol, offering not just a series of steps, but a deeper understanding of the underlying chemical principles.
I. Classical Approaches to Thiophene Ring Construction
The following methods represent robust and time-tested strategies for the de novo synthesis of the thiophene ring from acyclic precursors.
The Gewald Aminothiophene Synthesis
First reported by Karl Gewald in 1966, the Gewald reaction is a multicomponent condensation that provides a straightforward route to highly functionalized 2-aminothiophenes.[5][6] This one-pot synthesis involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][7]
Causality Behind Experimental Choices: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester.[5][7][8][9] The elemental sulfur then adds to the resulting α,β-unsaturated nitrile intermediate. The choice of base is critical; organic bases like morpholine or triethylamine are commonly used to facilitate both the initial condensation and the subsequent cyclization.[6] The final step is an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene product.[5] Recent studies suggest a complex equilibrium of polysulfide intermediates, with the final aromatization being the thermodynamic driving force of the reaction.[8][9]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Materials:
-
Butan-2-one (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Characterization:
-
¹H NMR: The spectrum should show characteristic signals for the methyl groups, the ethyl ester, and the amino protons.
-
¹³C NMR: The spectrum will confirm the presence of the quaternary carbons of the thiophene ring, the ester carbonyl, and the carbons of the substituents.[10]
-
FT-IR: Look for characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H and C-S vibrations of the thiophene ring.[10]
Data Presentation: Representative Yields for the Gewald Reaction
| Carbonyl Compound | α-Cyanoester | Base | Yield (%) |
| Acetone | Ethyl cyanoacetate | Morpholine | 75-85 |
| Cyclohexanone | Malononitrile | Triethylamine | 80-90 |
| Acetaldehyde | Ethyl cyanoacetate | Diethylamine | 60-70 |
Logical Relationship: Gewald Synthesis Workflow
Caption: Workflow for the Gewald aminothiophene synthesis.
The Paal-Knorr Thiophene Synthesis
A classical and highly versatile method, the Paal-Knorr synthesis allows for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[3][11] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][11][12]
Causality Behind Experimental Choices: The mechanism involves the conversion of the 1,4-dicarbonyl compound into a furan intermediate, which then undergoes sulfurization.[11] However, an alternative pathway involving the direct formation of a bis-thioketone intermediate is also considered plausible.[11] The choice of sulfurizing agent is crucial; Lawesson's reagent is often preferred over P₄S₁₀ due to its better solubility in organic solvents and milder reaction conditions. The reaction is driven to completion by the formation of the stable aromatic thiophene ring.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Toluene (anhydrous, solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexane-2,5-dione in anhydrous toluene.
-
Add Lawesson's reagent portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2,5-dimethylthiophene.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[13][14] This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[13][14]
Causality Behind Experimental Choices: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to the α,β-acetylenic ester.[13] This is followed by an intramolecular Claisen condensation to form the thiophene ring. The choice of a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, is important to promote the desired condensation without competing side reactions. The resulting 3-hydroxythiophene derivative is stabilized by tautomerization.
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Materials:
-
Ethyl phenylpropiolate (1.0 eq)
-
Ethyl thioglycolate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol (anhydrous, solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl thioglycolate dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of ethyl phenylpropiolate in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[15]
II. Modern Cross-Coupling Strategies for Thiophene Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic compounds, and thiophenes are no exception. These methods allow for the precise introduction of substituents onto a pre-formed thiophene ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a brominated or iodinated thiophene and an organoboron reagent in the presence of a palladium catalyst and a base.[16][17][18]
Causality Behind Experimental Choices: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the thiophene halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[17] The choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent system is crucial for achieving high yields and selectivity.[16][19] Microwave-assisted Suzuki couplings can significantly reduce reaction times and improve yields.[4][20][21]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v) (solvent)
Procedure:
-
To a microwave reaction vessel, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[22]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[15]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiophene.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Temperature | 80-100 °C | 120-150 °C |
| Typical Yield | 70-85% | 85-95% |
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Cross-Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide.[23] This method is highly valued for its tolerance of a wide range of functional groups.[23]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organostannane as the organometallic coupling partner. While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.
Experimental Protocol: Stille Coupling of 2,5-Dibromothiophene with (Tributylstannyl)benzene
Materials:
-
2,5-Dibromothiophene (1.0 eq)
-
(Tributylstannyl)benzene (2.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Toluene (anhydrous, solvent)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromothiophene and (tributylstannyl)benzene in anhydrous toluene.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-diphenylthiophene.
III. Safety and Handling
The synthesis of substituted thiophenes often involves the use of hazardous materials. It is imperative that all experimental work be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[24][25][26][27]
-
Thiophene and its derivatives: Many thiophenes are flammable liquids and can be harmful if swallowed or inhaled.[24][28] Avoid contact with skin and eyes.[24]
-
Reagents:
-
Phosphorus pentasulfide and Lawesson's reagent: These are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. Handle in a dry environment.
-
Organotin compounds (for Stille coupling): These are highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.
-
Palladium catalysts: While generally stable, some can be air-sensitive. Handle under an inert atmosphere where necessary.
-
-
Solvents: Many organic solvents used are flammable and volatile. Keep away from ignition sources.[24][28]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[24][26][27]
IV. Characterization of Substituted Thiophenes
Unequivocal structure determination is crucial. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[10][29] The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic of the substitution pattern.[30][31][32]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[10][29]
V. Conclusion
The synthesis of substituted thiophenes is a rich and evolving field. This guide has provided a detailed overview of both classical and modern synthetic methodologies, emphasizing the rationale behind experimental choices and providing practical, step-by-step protocols. By understanding the principles and techniques outlined herein, researchers, scientists, and drug development professionals can effectively access a wide range of substituted thiophenes for their specific applications.
VI. References
-
Bentivogli, E., Munir, I., Khan, M. E. I., Ballini, R., Petrini, M., & Palmieri, A. (2026). A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan. Synthesis, 58, 89–94. [Link]
-
Paixão, D. B., Rampon, D. S., Salles, H. D., Soares, E. G. O., Bilheri, F. N., & Schneider, P. H. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry, 85(20), 12922–12934. [Link]
-
Melucci, M., Barbarella, G., & Sotgiu, G. (2003). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 68(13), 4885–4890. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
-
Cheeseman, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(50), 39863-39872. [Link]
-
Paixão, D. B., et al. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry, 85(20), 12922-12934. [Link]
-
Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 10(6), e0129643. [Link]
-
Al-Masoudi, N. A., & Al-Sagi, M. S. (2011). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 166-171. [Link]
-
Csollei, J., et al. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2012(1), 177-227. [Link]
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Journal of the American Chemical Society. (n.d.). Synthesis of 2,5-disubstituted thiophenes. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Melucci, M., Barbarella, G., & Sotgiu, G. (2003). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 68(13), 4885-4890. [Link]
-
Barbarella, G., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6149–6156. [Link]
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Melucci, M., Barbarella, G., & Sotgiu, G. (2003). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 68(13), 4885-4890. [Link]
-
Cesa, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]
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Barbarella, G., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6149–6156. [Link]
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Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
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Plenio, H., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 763–772. [Link]
-
Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?. Retrieved from [Link]
-
Mishra, A., et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(5), 1895-1904. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Filo. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Zenodo. [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
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Al-Nisour Journal for Medical Sciences. (2022). Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives. Al-Nisour Journal for Medical Sciences, 4(1), 1-10. [Link]
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Goto, E., et al. (2015). Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters, 4(9), 958–961. [Link]
-
Li, Y., et al. (2014). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 50(86), 13072-13075. [Link]
-
Zhang, Y., et al. (2013). Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. Organometallics, 32(15), 4164–4171. [Link]
-
ResearchGate. (n.d.). Fiesselmann Thiophene synthesis. Retrieved from [Link]
-
Natural Product Reports. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Natural Product Reports, 32(9), 1331-1351. [Link]
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ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[33]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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The Journal of Organic Chemistry. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3549–3559. [Link]
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SlideShare. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]
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Application Notes and Protocols for Thiophene Derivatives: A Dual-Use Guide for Corrosion Inhibition and Organic Semiconductors
Introduction: The Versatile Thiophene Scaffold
The five-membered aromatic heterocycle, thiophene, represents a cornerstone in modern materials science. Its unique electronic structure—characterized by an electron-rich π-conjugated system and a sulfur heteroatom with available lone-pair electrons—imparts a remarkable chemical versatility. This versatility allows for the strategic design of thiophene derivatives that excel in two disparate yet technologically critical fields: the protection of metals from corrosion and the development of next-generation organic electronic devices.
This guide provides researchers, scientists, and development professionals with a detailed overview of the core principles, field-proven insights, and detailed experimental protocols for leveraging thiophene derivatives in these two key applications. We will explore the fundamental mechanisms that drive their performance and offer step-by-step methodologies for their synthesis, application, and characterization.
Part I: Thiophene Derivatives as High-Efficiency Corrosion Inhibitors
The use of organic molecules to inhibit corrosion is a cost-effective and environmentally benign approach to protect industrial metals and alloys from degradation.[1] Thiophene derivatives have emerged as a superior class of inhibitors, frequently demonstrating inhibition efficiencies greater than 95% at low concentrations.[2]
Mechanism of Action: Surface Adsorption and Protective Film Formation
The high efficacy of thiophene-based inhibitors stems from their ability to strongly adsorb onto a metal surface, forming a robust, hydrophobic barrier that impedes corrosive processes.[2][3] This interaction is multifaceted and driven by several key molecular features:
-
Heteroatom Coordination: The unshared electron pairs of the sulfur atom in the thiophene ring can coordinate with the vacant d-orbitals of metal atoms (e.g., iron, zinc, aluminum), forming a coordinate covalent bond.[2][4]
-
π-Electron Interaction: The delocalized π-electrons of the aromatic thiophene ring can interact with the metal surface, further strengthening the adsorption.[2]
-
Functional Group Anchoring: The addition of functional groups containing nitrogen, oxygen, or additional sulfur atoms (e.g., amines, imines, oximes, tetrazoles) provides further active sites for adsorption, enhancing the stability and coverage of the protective film.[1][3][4][5]
This process, a combination of chemical and physical adsorption (chemisorption and physisorption), effectively blocks the active sites on the metal surface, preventing both anodic metal dissolution and cathodic hydrogen evolution reactions.[6][7] Many thiophene derivatives are therefore classified as "mixed-type" inhibitors.[4][8]
Caption: Mechanism of corrosion inhibition by a thiophene derivative.
Protocol: Evaluating Inhibitor Performance with Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for quantifying the performance of a corrosion inhibitor.[9][10] It works by applying a small amplitude AC potential to the system and measuring the resulting current over a range of frequencies. The data provides insight into the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[10][11]
Objective: To determine the inhibition efficiency (%IE) of a novel thiophene derivative on a metal substrate in a corrosive medium.
Materials & Equipment:
-
Working Electrode (WE): Metal coupon (e.g., C-steel, 2024-T3 aluminum) with a defined surface area (e.g., 1 cm²).[4][12]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[12][13]
-
Corrosive Medium: e.g., 1 M HCl or 0.5 M H₂SO₄ solution.[4][8]
-
Inhibitor: Synthesized thiophene derivative.
-
Apparatus: Potentiostat/Galvanostat with a frequency response analyzer.
-
Electrochemical Cell: Standard three-electrode glass cell.
Step-by-Step Methodology:
-
Electrode Preparation: a. Abrade the working electrode surface with successive grades of emery paper (e.g., up to 1200 grit), rinse with deionized water and acetone, and dry thoroughly.[4] This ensures a reproducible surface. b. Mount the prepared WE in an electrode holder.
-
Solution Preparation: a. Prepare the blank corrosive solution (e.g., 1 M HCl). b. Prepare a series of test solutions by dissolving the thiophene inhibitor in the corrosive medium at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M).[4]
-
Electrochemical Measurement: a. Assemble the three-electrode cell. Immerse the electrodes in the blank solution. b. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached. c. Perform the EIS measurement. A typical setting is a 10 mV sinusoidal voltage perturbation applied at the OCP over a frequency range from 100 kHz to 10 mHz.[12][13] d. Repeat steps 3a-3c for each inhibitor concentration, starting from the lowest.
-
Data Analysis & Interpretation: a. The EIS data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an uninhibited system will show a small semicircle, while an effective inhibitor will result in a much larger semicircle.[14] b. Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often sufficient for initial analysis. c. From the model, extract the charge transfer resistance (Rct) for the blank (Rct₀) and for each inhibitor concentration (Rctᵢ). d. Calculate the Inhibition Efficiency (%IE) using the following formula: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
Self-Validation:
-
Reproducibility: Repeat each measurement at least three times to ensure the results are consistent.[12]
-
Kramers-Kronig (KK) Test: Use the potentiostat software to perform a KK test on the impedance data. A good fit validates the linearity, causality, and stability of the system during the measurement.
-
Correlation with other techniques: The %IE values obtained from EIS should show a strong correlation with results from weight loss or potentiodynamic polarization experiments for the same system.[14]
Data Presentation: Performance of Thiophene Inhibitors
The following table summarizes typical performance data for thiophene derivatives, demonstrating the increase in efficiency with concentration.
| Inhibitor Example | Substrate | Medium | Concentration (M) | Inhibition Efficiency (%IE) | Reference |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 | 1 M HCl | 10⁻³ | 96.0% | [4][15] |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 | 1 M HCl | 10⁻³ | 94.0% | [4][15] |
| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 5x10⁻³ | 98.0% | [7] |
| Thiophene Imidazoline Lauramide (S4-C11) | Carbon Steel | CO₂-Saturated Water | 100 mg/L | 87.55% | [5] |
Part II: Thiophene Derivatives in Organic Semiconductors
Thiophene-based materials are arguably the most important class of organic semiconductors, forming the active layer in devices such as Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs).[16][17][18] Their success is rooted in their tunable electronic properties and solution processability.[19][20]
Principle of Operation: Charge Transport in π-Conjugated Systems
The semiconducting behavior of thiophene polymers (e.g., poly(3-hexylthiophene), P3HT) arises from the overlapping p-orbitals along the conjugated backbone.[21] This delocalization creates valence and conduction bands, analogous to inorganic semiconductors, allowing for charge transport.
-
Intra-chain Transport: Charges (holes in the case of p-type polythiophenes) move rapidly along the polymer backbone.[21][22]
-
Inter-chain Hopping: For efficient bulk conductivity, charges must also "hop" between adjacent polymer chains. This process is highly dependent on the solid-state packing and crystallinity of the material.[22]
-
Structural Engineering: The performance of a thiophene-based semiconductor is critically tied to its molecular structure. Introducing alkyl side chains enhances solubility, while designing fused-ring systems can enforce planarity and improve intermolecular S···S interactions, leading to significantly higher charge carrier mobilities.[19][23] Mobilities in advanced thiophene-based materials can exceed 10 cm²/V·s.[23][24][25]
An Organic Thin-Film Transistor (OTFT) is a fundamental device used to both characterize these materials and build complex circuits.[26] It operates as a switch, where a voltage applied to the gate electrode accumulates charge carriers at the dielectric-semiconductor interface, modulating the current flow between the source and drain electrodes.[26]
Caption: Architecture of a bottom-gate, top-contact OTFT.
Protocol: Fabrication and Characterization of a Polythiophene OTFT
This protocol outlines the fabrication of a standard bottom-gate, top-contact OTFT, a common architecture for evaluating new semiconductor materials.[26]
Objective: To fabricate a functional OTFT using a polythiophene derivative and characterize its key performance metrics (mobility, on/off ratio).
Materials & Equipment:
-
Substrate: Heavily doped n-type Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm). The Si serves as the common gate, and SiO₂ as the gate dielectric.
-
Semiconductor: A solution of a regioregular polythiophene (e.g., P3HT) in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene).[20]
-
Source/Drain Metal: High-purity Gold (Au) or other suitable metal.
-
Equipment: Spin coater, thermal evaporator, shadow mask for source/drain patterning, semiconductor parameter analyzer, probe station.
Step-by-Step Methodology:
-
Substrate Cleaning & Preparation: a. Sequentially clean the Si/SiO₂ substrate in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).[20] b. Dry the substrate with a nitrogen gun. c. Optional but recommended: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve film morphology and device performance.
-
Active Layer Deposition: a. Place the cleaned substrate on the spin coater chuck. b. Dispense the polythiophene solution onto the substrate. c. Spin-coat at a defined speed (e.g., 2000 rpm for 60 seconds) to achieve a uniform thin film. The final thickness is controlled by solution concentration and spin speed. d. Anneal the film on a hotplate (e.g., at 120-150°C for 10-30 minutes) to remove residual solvent and improve crystallinity.[20]
-
Source-Drain Electrode Deposition: a. Place a shadow mask with the desired channel length (L) and width (W) directly onto the polythiophene film. b. Load the sample into a thermal evaporator. c. Evacuate the chamber to high vacuum (< 5 x 10⁻⁶ torr). d. Thermally evaporate a thin layer of gold (e.g., 50-100 nm) to define the source and drain contacts.[27]
-
Device Characterization: a. Place the completed device on the probe station stage. b. Use the semiconductor parameter analyzer to measure the electrical characteristics. c. Output Characteristics: Measure the drain current (I_DS) as a function of drain-source voltage (V_DS) at several constant gate voltages (V_G). d. Transfer Characteristics: Measure I_DS as a function of V_G at a constant, high V_DS (in the saturation regime).
-
Data Analysis & Interpretation: a. From the transfer curve, determine the On/Off Ratio , which is the ratio of the maximum I_DS (On-state) to the minimum I_DS (Off-state). b. Calculate the Field-Effect Mobility (µ) in the saturation regime using the following equation: I_DS = (W / 2L) * µ * Cᵢ * (V_G - V_th)² where Cᵢ is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage. The mobility can be extracted from the slope of a plot of (I_DS)¹ᐟ² vs. V_G.
Data Presentation: Performance of Thiophene Semiconductors
The following table presents representative hole mobility values for various thiophene-based polymers, illustrating the impact of molecular design.
| Polymer/Molecule | Device Type | Hole Mobility (cm²/V·s) | Key Structural Feature | Reference |
| P3HT | OFET | ~0.1 | Regioregular alkyl side-chains | [22] |
| Benzothienobenzothiophene (BTBT) derivative | OTFT | 43 | Fused-thiophene core | [23] |
| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | OFET | ~3x higher than P3EHT | Alkylthio side-chains | [19][28][29] |
| Dithienothiophene (DTT) derivative | OTFT | 10.2 | Fused-thiophene core | [23] |
References
- Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. (n.d.).
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI.
- Synthesis of Thiophene Derivative and its Use as Zinc Metal Corrosion Inhibitor in Hydrochloric Acid Solution. (2018). Al-Nahrain Journal of Science.
- Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Comput
- A water-soluble polythiophene for organic field-effect transistors. (n.d.). Polymer Chemistry (RSC Publishing).
- Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Comput
- Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel. (n.d.). JOCPR.
- Some thiophene derivatives as inhibitors for the corrosion of 304 SS in acidic media. (n.d.).
- Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H2SO4. (n.d.).
- Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021).
- Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021). PubMed.
- Performance of Thiophene-Based Polymers in Organic Solar Cells: A Compar
- Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.
- Thiophene-based conjugated oligomers for organic solar cells. (n.d.).
- Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors. (n.d.). Semantic Scholar.
- Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. (2022). RSC Publishing.
- Thiophene-imidazoline derivatives with varying chain lengths modified by organic acids as corrosion inhibitors for carbon steel in the CO2-saturated oilfield produced w
- Some Thiophene Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid. (n.d.). Hindawi.
- Thiophene-Based Organic Semiconductors. (2017). PubMed.
- Crystallitic orientation effects on charge transport in polythiophene thin-film transistors. (2010). Applied Physics Letters.
- (PDF) Thiophene-Based Organic Semiconductors. (n.d.).
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.).
- Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. (n.d.).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- FABRICATION AND CHARACTERIZATION OF ADVANCED ORGANIC THIN FILM TRANSISTORS. (n.d.). fedOA.
- Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (n.d.).
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and applic
- Charge Transport in Organic Semiconductors. (n.d.). Chemical Reviews.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Submicron organic thin-film transistors fabricated by film profile engineering method. (2014). Applied Physics Letters.
- High-performance organic thin-film transistors: principles and strategies. (n.d.).
- Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers. (n.d.). MDPI.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to proactively optimize your experimental design for higher yields and purity.
Proposed Synthetic Pathway Overview
Diagram: Proposed Synthetic Workflow
Caption: A simplified catalytic cycle for the Heck reaction.
FAQ 5: Difficulty in hydrolyzing the ethyl ester to the final carboxylic acid without side reactions.
Question: I am trying to hydrolyze the final ethyl ester, but the conditions seem to either be too harsh, leading to decomposition of my vinyl group, or too mild, resulting in incomplete conversion. What is a reliable method?
Answer:
Hydrolysis of esters on complex, potentially sensitive molecules requires carefully chosen conditions to avoid unwanted side reactions. [1]Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is often a good choice for mild and effective saponification. [2] Possible Causes & Solutions:
-
Harsh Conditions: High concentrations of NaOH or KOH at elevated temperatures can lead to side reactions with the vinyl group or other sensitive functionalities.
-
Troubleshooting: Use a milder base like LiOH. Lithium cations can accelerate the hydrolysis of esters. [3]* Poor Solubility: The starting material may not be fully soluble in a purely aqueous base, leading to slow and incomplete reaction.
-
Troubleshooting: Use a mixture of THF, methanol, and water as the solvent to ensure the substrate is fully dissolved, allowing the hydrolysis to proceed smoothly at or slightly above room temperature.
-
Experimental Protocol: Mild Ester Hydrolysis
-
Dissolve the ethyl 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.
References
- Fiesselmann, H. (1950s).
- D. W. Knight, A. P. Nott. (1983). A convenient synthesis of 3-hydroxy- and 3-methoxy-thiophene-2-carboxylic esters. J. Chem. Soc., Perkin Trans. 1, 791-794.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009-3066.
- Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
- Scriabine, I. (1961). A New Synthesis of Thiophenes. Bulletin de la Société Chimique de France, 1194-1198.
- Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Larock, R. C. (1999).
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518-5526.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P (t-Bu) 3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- Hartwig, J. F. (2010).
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Organic Reactions. An ongoing series of peer-reviewed articles on important synthetic reactions. John Wiley & Sons.
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Hinsberg, O. (1887). Ueber die Einwirkung von Oxalester auf Phenylhydrazin und Acetophenonhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 493-497.
- Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94.
- Swanston, J. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry.
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Technical Support Center: Navigating the Challenges in the Purification of Substituted Thiophene Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of substituted thiophene carboxylic acids. Drawing upon established scientific principles and extensive laboratory experience, this resource is designed to empower you to overcome purification hurdles and achieve your desired product purity.
Introduction: The Unique Purification Landscape of Substituted Thiophene Carboxylic Acids
Substituted thiophene carboxylic acids are a cornerstone of medicinal chemistry and materials science, finding applications in a wide array of pharmaceuticals and functional materials. However, their purification is often far from trivial. The interplay of the electron-rich thiophene ring, the acidic carboxyl group, and the diverse nature of possible substituents creates a unique set of challenges. These can range from persistent impurities and challenging solubility profiles to product decomposition under certain purification conditions. This guide will equip you with the knowledge to anticipate and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when embarking on the purification of these valuable compounds.
Q1: What are the most common impurities I should expect when synthesizing substituted thiophene carboxylic acids?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding aldehyde or acetylthiophene, which may have similar polarities to your product.
-
Isomeric Products: During substitution reactions on the thiophene ring, the formation of constitutional isomers is a frequent challenge. For example, nitration of 3-thiophenecarboxaldehyde can yield other nitro-isomers alongside the desired 2-nitro product.[1]
-
Over-reacted Products: Reactions like halogenation or nitration can sometimes proceed further than intended, leading to di- or tri-substituted byproducts. For instance, over-nitration can result in dinitro-substituted thiophenes.[1]
-
Byproducts from Reagents: Certain reagents can generate byproducts that co-purify with your desired acid. For example, in bromination reactions using N-bromosuccinimide (NBS), the resulting succinimide can be an impurity.
-
Decomposition Products: Some substituted thiophenes can be sensitive to heat or acid/base conditions, leading to decomposition during the reaction or work-up.
Q2: How do different substituents on the thiophene ring affect the acidity (pKa) of the carboxylic acid, and why is this important for purification?
A2: The electronic nature of the substituent significantly impacts the pKa of the carboxylic acid. This is crucial for purification strategies that rely on acid-base extractions.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the acidity of the carboxylic acid (lower the pKa) by stabilizing the negative charge of the carboxylate anion through an inductive effect.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., -CH₃) or alkoxy groups (-OCH₃) decrease the acidity (raise the pKa) by destabilizing the carboxylate anion.
Understanding the pKa allows you to select the appropriate pH for aqueous extraction. A more acidic thiophene carboxylic acid can be extracted into a weaker base (e.g., sodium bicarbonate solution), while a less acidic one may require a stronger base (e.g., sodium hydroxide solution) for complete deprotonation and transfer to the aqueous phase. This differential basicity can be exploited to separate your desired acid from less acidic or neutral impurities.
Q3: My substituted thiophene carboxylic acid has poor solubility in common organic solvents. What are my options?
A3: Poor solubility is a common challenge. Here are a few strategies:
-
Solvent Screening: Systematically test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Mixtures: Employing a binary solvent system can be very effective. One solvent in which the compound is soluble is mixed with a solvent in which it is insoluble. Common mixtures include ethanol/water, hexane/ethyl acetate, and toluene/heptane.
-
pH Adjustment: For compounds with basic substituents, adjusting the pH of an aqueous solution can modulate solubility. Protonating a basic group can increase water solubility, while deprotonating the carboxylic acid will also enhance aqueous solubility.
-
Conversion to a Salt or Ester: In some cases, temporarily converting the carboxylic acid to a more soluble salt or ester can facilitate purification. The acid can then be regenerated after purification.
Troubleshooting Guides
This section provides a more in-depth, problem-and-solution approach to specific challenges you may encounter during the purification process.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can be fraught with difficulties.
Problem 1: My compound "oils out" instead of crystallizing.
-
Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated to the point where the compound comes out of solution as a liquid rather than forming a crystal lattice.
-
Solutions:
-
Lower the Boiling Point of the Solvent System: If using a single solvent, switch to one with a lower boiling point. In a mixed solvent system, increase the proportion of the lower-boiling solvent.
-
Reduce the Concentration: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Induce Crystallization at a Lower Temperature: After the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Slow Cooling: Insulate the flask to slow the cooling rate, which can encourage the formation of crystals over oiling out.
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution is likely not supersaturated, meaning too much solvent was used.
-
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of crystals or turbidity, allow it to cool again.
-
Induce Nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization.
-
Change the Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with a solvent in which your compound is less soluble.
-
Problem 3: The purified crystals are still colored.
-
Causality: Colored impurities are co-crystallizing with your product.
-
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent colored impurities.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more powerful separation technique.
-
Troubleshooting Column Chromatography
Column chromatography offers a higher degree of separation but comes with its own set of challenges.
Problem 1: My carboxylic acid is streaking or smearing on the TLC plate and the column.
-
Causality: Carboxylic acids can interact strongly with the silica gel, leading to poor separation and tailing of the spot. This is due to the acidic nature of the silica and the potential for the carboxylic acid to be in both its protonated and deprotonated forms.
-
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will keep the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a C18-functionalized silica for reverse-phase chromatography.
-
Esterification: Temporarily converting the carboxylic acid to its methyl or ethyl ester can make it less polar and more amenable to silica gel chromatography. The ester can be hydrolyzed back to the acid after purification.
-
Problem 2: My compound is not eluting from the column.
-
Causality: The mobile phase is not polar enough to move your compound down the column, or your compound may be decomposing on the silica gel.
-
Solutions:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Test for Decomposition: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If new spots appear, your compound may be decomposing on the silica. In this case, consider using a deactivated silica gel or an alternative stationary phase.
-
Problem 3: Poor separation of my desired product from a close-running impurity.
-
Causality: The chosen mobile phase does not provide sufficient selectivity for the two compounds.
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Sometimes, switching to a different solvent with similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.
-
Use a Different Stationary Phase: As mentioned earlier, switching to alumina or reverse-phase silica can alter the elution order and improve separation.
-
Recrystallization: If the impurity is present in a small amount, a final recrystallization step after the column may be sufficient to achieve the desired purity.
-
Data and Protocols
To provide a more practical and data-driven approach, this section includes quantitative data and detailed experimental protocols.
Table 1: Approximate pKa Values of Selected Substituted Thiophene Carboxylic Acids
| Substituent | Position | Approximate pKa in Water | Effect on Acidity |
| -H | 2 | 3.49[2] | Reference |
| -H | 3 | ~4.1 | Reference |
| 5-Nitro | 2 | ~2.5 | Increased |
| 5-Chloro | 2 | ~2.8 | Increased |
| 5-Bromo | 2 | ~2.8 | Increased |
| 3-Methyl | 2 | ~3.7 | Decreased |
| 5-Methyl | 2 | ~3.6 | Decreased |
Note: The pKa values for substituted derivatives are estimates based on the known effects of substituents on benzoic acid and may vary depending on the specific conditions.
Table 2: Recommended Recrystallization Solvents for Substituted Thiophene Carboxylic Acids
| Compound Type | Recommended Solvents/Solvent Systems |
| Unsubstituted Thiophene Carboxylic Acids | Water, Ethanol/Water, Toluene |
| Halogenated Thiophene Carboxylic Acids | Ethanol/Water, Heptane, Toluene/Heptane |
| Nitro-substituted Thiophene Carboxylic Acids | Heptane/1,2-dichloroethane[3], Ethanol, Acetic Acid |
| Alkyl-substituted Thiophene Carboxylic Acids | Hexane/Ethyl Acetate, Methanol/Water |
| Amino-substituted Thiophene Carboxylic Acids | Ethanol, Acetone, Chloroform (by heating)[4] |
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromothiophene-2-carboxylic Acid
This protocol provides a general procedure for the recrystallization of a halogenated thiophene carboxylic acid.
Materials:
-
Crude 5-bromothiophene-2-carboxylic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 5-bromothiophene-2-carboxylic acid and a minimal amount of ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography of a Nitro-substituted Thiophene Carboxylic Acid
This protocol outlines a general procedure for purifying a nitro-substituted thiophene carboxylic acid using flash column chromatography.
Materials:
-
Crude nitro-substituted thiophene carboxylic acid
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis and Mobile Phase Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate containing 1% acetic acid to find a solvent system that gives good separation of your product from impurities (a target Rf of ~0.3 for your product is ideal).
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase (e.g., 90:10:1 hexane/ethyl acetate/acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase, applying gentle pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The added acetic acid will also be removed during this process.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualization of Workflows
To further clarify the purification process, the following diagrams illustrate a general workflow and a troubleshooting decision tree.
Caption: A general workflow for the purification of substituted thiophene carboxylic acids.
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Organic Syntheses. (n.d.). 2-Nitrothiophene. [Link]
-
Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. [Link]
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Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. [Link]
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Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
- Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
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Unknown Source. (n.d.). Crystallization Solvents. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
University of California, Davis. (n.d.). Bordwell pKa Table. [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. [Link]
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Organic Syntheses. (n.d.). 3-methylthiophene. [Link]
-
Royal Society of Chemistry. (1996). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays. [Link]
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National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
-
University of Wisconsin-Madison. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. [Link]
-
Stenutz. (n.d.). thiophene-2-carboxylic acid. [Link]
-
ResearchGate. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. [Link]
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Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. [Link]
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Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
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Reddit. (2016). Column chromatography of carboxylic acids?. [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
University of California, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
ACS Publications. (2021). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
Sources
Technical Support Center: Synthesis of Vinylthiophene Derivatives
Welcome to the technical support center for the synthesis of vinylthiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic monomers. Vinylthiophenes are critical building blocks for advanced polymers and pharmaceutical intermediates, but their synthesis is often plagued by side reactions that can impact yield, purity, and reproducibility.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental issues, offering field-proven insights and validated protocols to help you optimize your synthetic routes and mitigate the formation of unwanted side products.
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific problems encountered during the most common synthetic procedures for vinylthiophene derivatives: the Wittig reaction, Heck coupling, and dehydration of thienyl alcohols.
Section 1: Issues in Wittig Reactions for Vinylthiophene Synthesis
The Wittig reaction is a cornerstone method for creating the vinyl group by reacting a thienyl aldehyde or ketone with a phosphorus ylide.[2] While powerful, it presents unique challenges, particularly concerning byproduct removal and stereoselectivity.
Question 1: My Wittig reaction has a low isolated yield, and my product is contaminated with a persistent, non-polar impurity. How can I resolve this?
Probable Cause: This is a classic issue in Wittig chemistry. The persistent impurity is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction.[3] TPPO is notoriously difficult to remove from desired alkene products because it often has similar solubility and chromatographic behavior ("it's too 'organic' to wash out... and it's too heavy to boil away").[3] Its presence complicates purification, leading to low isolated yields of the pure vinylthiophene.
Solution & Scientific Rationale: The key is to address the TPPO byproduct both during the reaction workup and purification.
-
Workup Modification: After the reaction, quenching with a small amount of water is standard. To specifically target TPPO, you can try precipitating it. After removing the reaction solvent, add a non-polar solvent like cold pentane or a mixture of hexane and diethyl ether. TPPO has limited solubility in these solvents and may precipitate, allowing for removal by filtration. This is often more effective with less polar vinylthiophene products.
-
Optimized Purification: Standard silica gel chromatography can be challenging. However, success can be achieved by carefully selecting the eluent system. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) can often resolve the product from TPPO. For stubborn cases, consider using a different stationary phase like alumina.
-
Alternative Reagents (Horner-Wadsworth-Emmons Reaction): The most effective solution is often to switch to a modified version of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup, completely circumventing the TPPO issue.[4]
// Nodes ThienylAldehyde [label="Thienyl Aldehyde\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="Phosphorus Ylide\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\n(4-membered intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Vinylthiophene [label="Vinylthiophene\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPPO [label="Triphenylphosphine Oxide\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ThienylAldehyde -> Oxaphosphetane [label="[2+2] Cycloaddition", color="#4285F4"]; Ylide -> Oxaphosphetane [color="#4285F4"]; Oxaphosphetane -> Vinylthiophene [label="Cycloreversion", color="#5F6368"]; Oxaphosphetane -> TPPO [color="#5F6368"]; }
Caption: Workflow for troubleshooting a low-yield Heck reaction.
Section 3: Side Products from Dehydration of Thienyl Alcohols
A common and atom-economical route to vinylthiophenes is the acid-catalyzed dehydration of a corresponding 1-(thienyl)ethanol. This seemingly simple elimination reaction is fraught with potential for polymerization. [5] Question 1: My dehydration of 2-(thiophen-2-yl)ethanol results in a very low yield of 2-vinylthiophene and a large amount of a dark, insoluble solid.
Probable Cause: The primary and most aggressive side reaction during the dehydration of thienyl alcohols is the acid-catalyzed thermal polymerization of the newly formed vinylthiophene product. [5]Vinylthiophenes, like styrene, are highly susceptible to polymerization, a process that is accelerated by heat and acidic conditions—the very conditions of the dehydration reaction. [1][6] Solution & Scientific Rationale: The strategy is to remove the vinylthiophene product from the harsh reaction conditions as soon as it is formed.
-
Vacuum Distillation: The most effective method is to perform the dehydration and distillation simultaneously. The alcohol precursor is heated with a non-volatile acid catalyst (e.g., p-toluenesulfonic acid) under reduced pressure. The more volatile vinylthiophene product distills out of the reaction mixture as it forms, preventing it from polymerizing. [5]It is critical to keep the distillation pot temperature as low as possible, ideally below 90°C, to minimize thermal polymerization. [5][6]* Inhibitor Addition: Add a radical inhibitor to the reaction mixture and, crucially, to the receiving flask of the distillation apparatus. Inhibitors like hydroquinone, α-nitroso-β-naphthol, or butylated hydroxytoluene (BHT) scavenge free radicals that initiate polymerization. [5]* Mild Dehydrating Agents: Instead of strong acids, consider using milder dehydrating agents like activated alumina or copper(II) sulfate at high temperatures under a flow of inert gas, which can sweep the product out of the hot zone.
Frequently Asked Questions (FAQs)
Q1: My purified vinylthiophene derivative polymerizes over time in storage. How can I prevent this?
A: Vinylthiophene stability is a major concern. [6]To ensure long-term stability, you must prevent both thermal and photolytically induced polymerization. Store the monomer under the following conditions:
-
Temperature: Store at low temperatures (2-8 °C) in a refrigerator.
-
Light: Use an amber glass bottle or wrap the container in aluminum foil to protect it from light, as UV radiation can initiate polymerization. [6]* Inhibitor: Add a small amount of a stabilizer like BHT or hydroquinone (typically 100-500 ppm).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can generate species that initiate polymerization.
Q2: What are the most effective general purification techniques for vinylthiophene derivatives?
A: The best technique depends on the specific derivative and impurities.
-
Vacuum Distillation: This is the preferred method for purifying the liquid vinylthiophene monomer itself, as it removes non-volatile impurities and precursors. Always use an inhibitor in the distillation pot and the receiver. [5]2. Column Chromatography: This is the most versatile method for a wide range of derivatives. Use silica gel for most applications. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is usually effective. For sensitive compounds, consider deactivating the silica gel with triethylamine.
-
Recrystallization: If your derivative is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Q3: How do substituents on the thiophene ring affect side product formation?
A: Substituents have a profound electronic and steric effect.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) can make the thiophene ring less susceptible to unwanted electrophilic attack or protonation. However, they can also influence the reactivity of the vinyl group. In anionic polymerization, for example, a 5-cyano group can stabilize the propagating carbanion. [7]* Electron-Donating Groups (EDGs): EDGs (e.g., -alkyl, -OR) activate the thiophene ring, potentially making it more susceptible to side reactions like acid-catalyzed polymerization or unwanted electrophilic substitution.
-
Steric Hindrance: Bulky substituents near the reaction site can prevent side reactions. For instance, a bulky group at the 5-position can suppress the abstraction of acidic protons on the thiophene ring during anionic polymerization. [8]
Validated Experimental Protocols
Protocol 1: Optimized Dehydration of 1-(Thiophen-2-yl)ethan-1-ol
This protocol is adapted from established procedures and optimized to maximize yield by minimizing polymerization. [5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a two-neck flask for the distillation pot, with one neck for a thermometer and the other connected to the distillation head. Place 0.5 g of a radical inhibitor (e.g., α-nitroso-β-naphthol) in the receiving flask, which should be cooled in an ice bath.
-
Reagents: To the distillation flask, add 1-(thiophen-2-yl)ethan-1-ol (e.g., 1 mole) and a catalytic amount of a non-volatile acid like p-toluenesulfonic acid (0.01 mole) or a few beads of an acidic ion-exchange resin.
-
Reaction/Distillation: Begin heating the distillation pot gently with a heating mantle while slowly reducing the pressure with a vacuum pump.
-
Control Temperature: Maintain the pot temperature below 90°C. [5]The 2-vinylthiophene product should begin to distill. For 2-vinylthiophene, the expected boiling point is 65–67°C at 50 mmHg. [5]5. Collection: Collect the distilled product in the cooled receiving flask containing the inhibitor.
-
Storage: Once the distillation is complete, transfer the product to a clean, amber bottle, ensure it contains an inhibitor, and store it at 2-8°C under an inert atmosphere.
Protocol 2: Purification of a Wittig Product from Triphenylphosphine Oxide (TPPO)
This protocol outlines a general method for separating a moderately polar vinylthiophene derivative from TPPO using column chromatography.
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Redissolve the residue in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the mass of the crude product) to this solution to create a dry slurry, and then evaporate the solvent completely. This "dry loading" method often improves separation.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent. A typical column size is 50 g of silica per 1 g of crude product.
-
Loading: Carefully add the dried silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. The less polar vinylthiophene product should elute before the more polar TPPO.
-
Gradient: Gradually increase the solvent polarity by slowly adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane, then 2%, 5%, 10%, etc.).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Stain the TLC plates with potassium permanganate; both the product and TPPO should be visible.
-
Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Tsuchihashi, M., et al. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. [Link]
-
Troyan, J. E. (1955). 2-VINYLTHIOPHENE. Organic Syntheses, 35, 86. [Link]
- CN103483310A - Synthesis method of 2-thiopheneethanol. (2014).
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Vinylthiophene in Advanced Polymer Science. [Link]
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University of the West Indies. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Chemistry Department Course Material. [Link]
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Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes. [Link]
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Sali, S., et al. (2014). Palladium-Catalyzed Heck Type Regioselective β-Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Advanced Synthesis & Catalysis, 356(13), 2843-2853. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Jee, S. (n.d.). Chemistry Heck Reaction. Sathee Jee. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Dounay, A. B., & Overman, L. E. (2003). The intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]
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Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
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Mori, H., et al. (2009). RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments. Macromolecules, 42(19), 7342–7352. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
- US2745843A - Process for the purification of thiophene. (1956).
- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2014).
-
Al-Azzawi, F. S., et al. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). International Journal of Polymer Science. [Link]
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Angarita, Y., et al. (2020). Industrial crude bioethanol dehydration to ethylene: Doping ZSM-5 to enhance selectivity and stability. Catalysis Today, 345, 123-132. [Link]
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Li, Y., et al. (2023). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry, 47(37), 17409-17416. [Link]
-
Soyler, Z. (2016). How to purify esterification product? ResearchGate. [Link]
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El Nezzal, L., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(2), M1373. [Link]
-
Tsuchihashi, M., et al. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. [Link]
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Poulsen, T. B. (n.d.). Dehydration reactions in polyfunctional natural products. Pure. [Link]
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National Center for Biotechnology Information (n.d.). 2-Thiopheneethanol. PubChem Compound Database. [Link]
-
Wang, G. W., et al. (2008). Synthesis of C60-fused tetrahydrothiophene derivatives via nucleophilic cycloaddition of thiocyanates. Organic & Biomolecular Chemistry, 6(16), 2995-2999. [Link]
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-662. [Link]
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PacBio (2018). Guide - Low Yield Troubleshooting. [Link]
-
Wang, Z., et al. (2019). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 11(11), 1779. [Link]
-
Agilent Technologies (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiophene-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in the production of numerous active pharmaceutical ingredients (APIs), ensuring a high-yield, high-purity synthesis of thiophene-2-carboxylic acid is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the most common synthetic routes.
Route A: Lithiation / Grignard Reaction followed by Carboxylation
This is a widely used method involving the metalation of the thiophene ring followed by quenching with carbon dioxide (dry ice).[3][4]
Q1: My reaction yielded little to no thiophene-2-carboxylic acid, and I recovered mostly starting material. What went wrong?
-
Potential Cause 1: Inactive Organometallic Reagent. The most common culprit is the n-butyllithium (n-BuLi) or Grignard reagent, which is highly sensitive to air and moisture. Improper storage or handling can lead to significant degradation.
-
Recommended Solution: Always use freshly titrated n-BuLi or newly purchased, high-quality reagent. Handle under a strictly inert atmosphere (Argon or Nitrogen). Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[5][6]
-
Potential Cause 2: Presence of Moisture or Protic Solvents. Trace amounts of water in the reaction flask, solvent, or on the surface of the dry ice will rapidly quench the organometallic reagent before it can react with thiophene.[7]
-
Recommended Solution: Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled over a suitable drying agent. For the carboxylation step, use crushed, high-quality dry ice. Avoid allowing atmospheric moisture to condense on the dry ice or the reaction vessel, especially during addition.
-
Potential Cause 3: Incorrect Reaction Temperature. The lithiation of thiophene is typically performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.[8] If the temperature is too high, the n-BuLi may decompose or react with the solvent (e.g., THF).
-
Recommended Solution: Maintain the reaction temperature rigorously using a dry ice/acetone or a cryocooling system. Ensure the n-BuLi is added slowly and subsurface to the cooled thiophene solution to prevent localized heating.
Q2: My main side product is thiophene-2,5-dicarboxylic acid. How can I improve selectivity for the mono-acid?
-
Potential Cause: Over-metalation. Using more than one equivalent of the organolithium reagent can lead to dilithiation at the 2- and 5-positions, which are both acidic.[8][9]
-
Recommended Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of accurately titrated n-BuLi relative to the thiophene starting material. Slow, controlled addition of the n-BuLi to the thiophene solution (normal addition) rather than the other way around (inverse addition) can also help minimize localized excesses of the lithiating agent.
Q3: My Grignard reaction with magnesium turnings won't initiate. What should I do?
-
Potential Cause: Passivated Magnesium Surface. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Recommended Solution: Activate the magnesium prior to the addition of the halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[5] Gentle heating may also be required to initiate the reaction.[5]
Route B: Oxidation of 2-Acetylthiophene
This route involves a Friedel-Crafts acylation to produce 2-acetylthiophene, followed by an oxidation step, often a haloform reaction.[10][11][12]
Q4: My oxidation of 2-acetylthiophene is incomplete, and the workup is complicated. How can I improve this?
-
Potential Cause: Insufficient Oxidant or Harsh Conditions. The haloform reaction requires a sufficient excess of the sodium hypochlorite solution (bleach) to drive the reaction to completion. However, excessively harsh conditions (e.g., high temperatures) can lead to degradation of the thiophene ring.[13][14]
-
Recommended Solution: Use a moderate excess of a fresh, high-quality sodium hypochlorite solution. Maintain the reaction temperature carefully, typically between 70-80 °C, to ensure complete reaction without significant degradation.[11] After the reaction, any remaining bleach can be quenched with sodium bisulfite to simplify the workup.[11]
-
Potential Cause: Impurities in Starting Material. For certain catalytic oxidation methods, impurities in the thiophene used to prepare the 2-acetylthiophene, particularly sulfur-containing compounds, can poison the catalyst.[10]
-
Recommended Solution: Ensure the purity of the starting thiophene. If catalyst deactivation is suspected, purification of the thiophene feedstock, for instance by treatment with nitric acid followed by washing, may be necessary.[10]
General Purification Issues
Q5: My final product is an off-white or yellow powder with a broad melting point range.
-
Potential Cause: Residual Impurities. The discoloration and melting point depression indicate the presence of impurities. These could be unreacted starting materials, side products (like the dicarboxylic acid), or byproducts from the workup. The product typically appears as a white to light yellow crystalline powder.[15]
-
Recommended Solution: Recrystallization is the most effective method for purifying thiophene-2-carboxylic acid. Water is a commonly used solvent for this purpose.[14] Dissolve the crude product in hot water, perform a hot filtration if necessary to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals. Dry the final product thoroughly under vacuum.[14] Purity can be confirmed by melting point analysis (literature: 125-130 °C) and HPLC.[15]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing thiophene-2-carboxylic acid in a standard laboratory setting? The lithiation of thiophene with n-butyllithium followed by carboxylation with dry ice is arguably the most common and reliable method for lab-scale synthesis. It is a high-yielding reaction with excellent regioselectivity for the 2-position and a straightforward procedure, provided that anhydrous conditions are strictly maintained.[3][8]
Q2: Why is lithiation of thiophene selective for the 2-position? The protons at the C2 and C5 positions of thiophene are significantly more acidic than those at the C3 and C4 positions. This is due to the electron-withdrawing inductive effect of the sulfur atom and the ability of the sulfur to stabilize the resulting carbanion.[8][16] Therefore, deprotonation with a strong base like n-BuLi occurs preferentially at the 2-position (the alpha-position).[17]
Q3: What are the critical safety precautions when working with n-butyllithium? n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It also reacts violently with water.
-
Handling: Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are often used, but check compatibility).
-
Quenching: Never add water or protic solvents directly to a concentrated solution of n-BuLi. For quenching reactions, cool the reaction mixture and slowly add a less reactive quenching agent like isopropanol before adding water. For destroying excess n-BuLi, a common procedure is to slowly add it to a cooled solution of isopropanol in an inert solvent.
Q4: How can I monitor the reaction progress and the purity of the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of the starting material (e.g., thiophene or 2-acetylthiophene). A successful lithiation/carboxylation can be crudely checked by quenching a small aliquot with water, extracting, and running a TLC to see the disappearance of the starting thiophene.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final thiophene-2-carboxylic acid.[18] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring the melting point of the crystalline solid.[12][19]
Section 3: Detailed Experimental Protocol
Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Lithiation and Carboxylation
This protocol describes a standard laboratory procedure for the synthesis of thiophene-2-carboxylic acid.
Materials:
-
Thiophene (purified)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add thiophene (1.0 eq.) to the flask, followed by anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.05 eq.) dropwise via syringe over 30 minutes. The solution may turn into a slurry or change color. After the addition is complete, allow the mixture to stir at this temperature for an additional 1 hour.
-
Carboxylation: Crush a generous amount of dry ice into a powder and add it in small portions to the stirred reaction mixture. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous ether. A vigorous reaction will occur.
-
Warm-up: Once all the dry ice has been added or the transfer is complete, remove the cooling bath and allow the mixture to warm to room temperature and stir for at least 2 hours, or until all the CO₂ has sublimated.
-
Quenching and Work-up: Slowly quench the reaction by adding 3 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water to obtain pure thiophene-2-carboxylic acid as a white crystalline solid. Dry the crystals under vacuum.[14]
Section 4: Visualizations & Data
Diagrams
// Troubleshooting point node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check [label="Low Yield?"]; edge [style=dashed, color="#EA4335"]; product -> check; check -> prep [label="Check for moisture/\nReagent activity"]; } caption [label="Fig 1. Workflow for Lithiation-Carboxylation.", fontsize=10, fontname="Arial"]; }
Caption: Fig 1. A step-by-step workflow for the synthesis of thiophene-2-carboxylic acid via lithiation, including a key troubleshooting checkpoint.
Caption: Fig 2. Decision tree for selecting a synthetic route based on available starting materials and key considerations.
Data Table
Table 1: Comparison of Conditions for Direct Carboxylation of Thiophene with CO₂
| Catalyst/Base System | Temperature (°C) | CO₂ Pressure (bar) | Key Additive | Yield (%) | Selectivity (Mono- vs. Di-acid) | Reference |
| Cs₂CO₃ / Cs-acetate | 200 | N/A | Cesium Acetate | Low | Only Monocarboxylate | [20][21] |
| Cs₂CO₃ / Cs-acetate | >220 | N/A | Cesium Acetate | Increases with temp | Dicarboxylate becomes major product | [20][21] |
| Cs₂CO₃ / Cs-pivalate | 280-300 | 2-8 | Cesium Pivalate | Up to ~13% | Monocarboxylic acid selectivity ~55% | [21][22] |
| Ag(I) / PPh₃ | 90 | 2 | LiOtBu | Moderate | High for monocarboxylate | [23][24] |
Note: Yields in direct carboxylation are often sensitive and can vary significantly based on the precise salt matrix and reaction setup.
Section 5: References
-
ResearchGate. (n.d.). Summary reaction results for thiophene carboxylation as the function of... Retrieved from [Link]
-
Khusnutdinov, R. I., et al. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. Retrieved from [Link]
-
ACS Publications. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link]
-
Globe Thesis. (2023). Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO₂. Retrieved from [Link]
-
ACS Publications. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives | Organometallics. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Retrieved from
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Retrieved from
-
Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid. Retrieved from
-
ACS Publications. (n.d.). Application of Regioselective Thiophene Lithiation to the Synthesis of. Retrieved from [Link]
-
Reddit. (2021). Ortho-metalation vs. Li-X exhange?. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative. Retrieved from
-
Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. Retrieved from [Link]
-
ACS Publications. (n.d.). Metalation of Thiophene by n-Butyllithium. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Semantic Scholar. (2020). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Technical Support Center: Stability of Thiophene-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these versatile heterocyclic compounds. By understanding the underlying chemical principles, you can better anticipate, troubleshoot, and manage stability issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of thiophene and its derivatives.
Q1: Why is the thiophene ring susceptible to degradation?
A1: The thiophene ring is an electron-rich aromatic system. The sulfur atom's lone pair electrons are significantly delocalized into the pi-electron system, which contributes to its aromaticity.[1][2] However, this electron-rich nature also makes the ring, particularly at the C2 and C5 positions, highly susceptible to attack by electrophiles and oxidizing agents.[3] Furthermore, the sulfur atom itself can be oxidized under certain conditions, leading to the formation of unstable thiophene S-oxides and S,S-dioxides (sulfones), which can undergo further reactions like dimerization or ring-opening.[3][4][5][6]
Q2: What are the primary modes of degradation for thiophene compounds?
A2: The main degradation pathways include:
-
Oxidation: This is a major concern. Oxidation can occur at the sulfur atom to form thiophene-S-oxide, which is a reactive intermediate, or at the C=C double bonds.[3][4] Strong oxidizing agents can lead to complete oxidation to the more stable sulfone.[5][6] In the presence of dissolved oxygen, especially under reductive conditions in organic electrochemical transistors, reactive oxygen species can be generated that aggressively degrade the thiophene ring, destroying its conjugation.[7]
-
Photodegradation: Many thiophene derivatives are sensitive to light. UV irradiation can excite the molecule, leading to reactions such as oxidation or ring-opening, which can cause a loss of activity or the formation of colored byproducts.[8][9][10] The tendency of a thiophene derivative to photodegrade can be correlated with its maximum absorption wavelength (λmax).[8][11]
-
Acid/Base Instability: While thiophene itself is relatively stable in acidic conditions compared to furan or pyrrole, strong acids can cause polymerization or ring-opening, especially at high temperatures.[12][13] Certain substituted thiophenes can be particularly susceptible to acid or base-catalyzed hydrolysis or other degradation reactions.[14][15][16]
-
Polymerization: Under oxidative or acidic conditions, thiophene can polymerize to form polythiophene.[3][17][18] This is often observed as the formation of an insoluble, dark-colored precipitate.
Q3: How does substitution on the thiophene ring affect its stability?
A3: Substituents play a crucial role in the stability of the thiophene ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more susceptible to oxidation.[5][19] However, they can sometimes stabilize intermediates.
-
Electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) decrease the ring's electron density, making it less prone to electrophilic attack and oxidation but potentially more susceptible to nucleophilic attack.[19]
-
Bulky substituents at positions flanking the sulfur atom can sterically hinder the approach of reactants, thereby increasing the compound's kinetic stability.
Q4: What are the best general practices for storing thiophene compounds?
A4: To ensure the long-term stability of thiophene compounds, they should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect them from oxygen and moisture.[20][21][22][23][24] It is also recommended to store them in a cool, dark place, using amber vials or containers wrapped in foil to prevent photodegradation. For highly sensitive compounds, storage in a freezer at -20°C or below is advisable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| A freshly prepared solution of my thiophene compound changes color (e.g., turns yellow/brown/black) over a short period. | 1. Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored, oxidized species or oligomers/polymers.[3] 2. Photodegradation: Ambient light, especially UV, can induce degradation, forming colored byproducts.[9][10] | Solution 1 (Inert Atmosphere): Prepare solutions using solvents that have been degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes). Handle the solution under an inert atmosphere. Solution 2 (Light Protection): Prepare and store solutions in amber glass vials or wrap clear vials with aluminum foil.[25] Minimize exposure to direct light. |
| I observe unexpected peaks in my HPLC/LC-MS analysis, and the peak for my compound of interest decreases over time. | 1. Degradation in Solution: The compound may be unstable in the chosen solvent or mobile phase. This could be due to oxidation, reaction with solvent impurities (like peroxides in THF or ethers), or pH effects of the mobile phase. 2. On-Column Degradation: The compound might be degrading on the stationary phase of the HPLC column, especially if it's a metal-sensitive compound on a column with residual metal sites. | Solution 1 (Fresh Samples & Solvent Choice): Always prepare samples fresh before analysis. Test the compound's stability in a small batch of your mobile phase over a few hours. If degradation is observed, consider using a different solvent system or adding an antioxidant (e.g., a small amount of BHT) if compatible with your analysis. Solution 2 (Column & pH Check): If on-column degradation is suspected, try a different type of column (e.g., end-capped, or one made with a different packing material). Ensure the mobile phase pH is within a range where your compound is stable. |
| My reaction yield is consistently low when using a thiophene-containing starting material. | 1. Starting Material Instability: The thiophene starting material may be degrading under the reaction conditions (e.g., high temperature, presence of strong acids/bases, or oxidizing/reducing agents).[14] 2. Product Instability: The desired thiophene-containing product might be forming but then quickly degrading under the reaction or workup conditions. | Solution 1 (Stability Test): Run a control experiment where you subject only your starting material to the reaction conditions (solvent, temperature, pH) without the other reagents. Analyze the mixture over time to check for degradation. Solution 2 (Milder Conditions): If instability is confirmed, explore milder reaction conditions. This could involve using less reactive reagents, lower temperatures, or protecting the thiophene ring if it's not the intended site of reaction. |
| I'm seeing insoluble black/brown specks forming in my reaction mixture or upon storage. | Oxidative Polymerization: The thiophene ring is known to undergo oxidative polymerization, especially in the presence of oxidants or under electrochemical conditions, to form polythiophenes, which are typically insoluble and deeply colored.[3][26][27] | Solution 1 (Exclude Oxygen): Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. Solution 2 (Avoid Strong Oxidants): If your synthesis allows, avoid strong oxidizing agents that can trigger polymerization. If an oxidation step is necessary, consider using milder, more controlled oxidants and carefully monitor the reaction temperature. |
Experimental Workflows & Protocols
Diagram: Troubleshooting Thiophene Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experimentation.
Caption: A decision-tree workflow for troubleshooting thiophene stability.
Protocol 1: Standard Procedure for Handling and Storing Air- and Light-Sensitive Thiophene Compounds
This protocol outlines best practices for maintaining the integrity of sensitive thiophene derivatives in a laboratory setting.
Materials:
-
Schlenk flasks or vials with rubber septa
-
Source of dry, inert gas (Argon or Nitrogen) with a manifold (Schlenk line)
-
Dry, degassed solvents
-
Syringes and long needles (for liquid transfer)
-
Spatula and powder funnel (for solid transfer in a glovebox or glove bag)
-
Amber vials or aluminum foil
-
Freezer (-20°C or colder)
Procedure:
-
Drying Glassware: Ensure all glassware is rigorously dried before use by oven-drying at >120°C for at least 4 hours and then cooling under a stream of inert gas or in a desiccator.[22][23]
-
Inert Atmosphere Transfer (Solids): For solids, the ideal method is to handle and aliquot the compound inside a glovebox. If a glovebox is not available, use a glove bag flushed with inert gas.
-
Inert Atmosphere Transfer (Liquids/Solutions): a. Use a Schlenk line to evacuate and backfill the storage flask (containing the compound) with inert gas at least three times. b. Use a clean, dry syringe to pierce the septum of the reagent bottle. First, draw inert gas into the syringe to equalize pressure, then draw the desired volume of the liquid. c. Transfer the liquid to the reaction flask, which should also be under a positive pressure of inert gas.
-
Storage: a. Seal the storage vessel (e.g., Schlenk flask or septum-capped vial) securely. For added protection, wrap the joint or cap with Parafilm. b. Wrap the vessel with aluminum foil or place it in a light-blocking secondary container. c. Place the container in a designated, properly labeled spot in a freezer or refrigerator as required by the compound's specific stability profile.
-
Withdrawal for Use: To use the compound again, allow the vessel to warm to room temperature before opening to prevent atmospheric moisture from condensing inside. Use standard syringe techniques under a positive pressure of inert gas to withdraw the material.[20]
Protocol 2: Forced Degradation Study for a Thiophene-Containing Drug Candidate
This protocol is a foundational study to identify potential degradation products and pathways, which is crucial for drug development and formulation.[28][29][30]
Objective: To assess the stability of a thiophene compound under stressed conditions (acidic, basic, oxidative, photolytic, and thermal).
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the thiophene compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C.
-
Analyze samples by HPLC at time points (e.g., 2, 6, 24 hours), neutralizing with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep samples at room temperature.
-
Analyze by HPLC at time points (e.g., 30 min, 1, 4 hours), neutralizing with 0.1 M HCl before injection. Thiophenes are often more susceptible to base degradation.[14]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature and protected from light.
-
Analyze by HPLC at time points (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at a set temperature (e.g., 80°C).
-
Keep a solution sample (1 mg/mL) in a sealed vial at 60°C.
-
Analyze at time points (e.g., 1, 3, 7 days for solid; 24, 48 hours for solution).
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV energy, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in foil to serve as a dark control.
-
Analyze both the exposed and control samples.
-
-
Analysis: For all conditions, use a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradants.
Diagram: Thiophene Oxidation Pathways
This diagram illustrates the primary pathways of thiophene oxidation, which is a common cause of instability.
Caption: Simplified reaction scheme for the oxidation of the thiophene ring.
References
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Thiophene - Wikipedia . Wikipedia. [Link]
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Treiber, A. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation . The Journal of Organic Chemistry, 67(21), 7261–7266. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) . Inorganic Chemistry, 35(25), 7211–7216. [Link]
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Polymerization Mechanisms of Thiophene Derivatives . EPFL Graph Search. [Link]
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Ghaedi, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies . The Journal of Physical Chemistry C, 122(27), 15646–15651. [Link]
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Liu, Y., et al. (2019). The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride . Physical Chemistry Chemical Physics, 21(1), 222-230. [Link]
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Ghaedi, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies . ResearchGate. [Link]
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Khan, M. A., et al. (2019). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . RSC Advances, 9(46), 26695-26723. [Link]
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Ghaedi, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies . The Journal of Physical Chemistry C. [Link]
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Wei, Y., et al. (1993). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization . Chemistry of Materials, 5(7), 902–907. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) . Inorganic Chemistry. [Link]
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He, H., Wang, S., & Wang, J. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation . ResearchGate. [Link]
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Dyreborg, S., Arvin, E., & Broholm, K. (1997). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates . Environmental Toxicology and Chemistry, 16(11), 2296-2302. [Link]
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Ghaedi, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies . KTH DiVA. [Link]
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Yousif, E., et al. (2016). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) . ResearchGate. [Link]
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E-F. F. E-K., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability . ACS Central Science. [Link]
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Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Medicinal Chemistry. [Link]
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Savva, A., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors . ACS Applied Materials & Interfaces, 14(16), 18778–18788. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. [Link]
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The Role of Thiophene in Modern Pharmaceutical Synthesis . Sagechem. [Link]
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Synthesis, properties and biological activity of thiophene: A review . Der Pharma Chemica. [Link]
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Castillo-Mora, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach . Molecules, 29(5), 999. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature . Cognizance Journal of Multidisciplinary Studies. [Link]
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Gronowitz, S. Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides . [Link]
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Geisberger, A., et al. (2021). pH-Dependent formation of thiophene in the presence of NiS. Reactions under simulated volcanic hydrothermal conditions on Earth—Implications for early life on extraterrestrial planets? Life, 11(9), 980. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives . Impact Factor. [Link]
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Handling air-sensitive reagents AL-134 . MIT. [Link]
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Why is thiophene stable to acid? . Reddit. [Link]
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(PDF) Synthesis, properties and biological activity of thiophene: A review . ResearchGate. [Link]
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Results of forced degradation studies . ResearchGate. [Link]
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Stakhira, P., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups . The Journal of Physical Chemistry B, 125(30), 8563–8574. [Link]
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Storage of air and temperature sensitive reagents [closed] . Chemistry Stack Exchange. [Link]
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Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals . Journal of the American Chemical Society, 117(23), 6390–6391. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Shinde, S. S., et al. (2016). Forced Degradation Studies . MedCrave online. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update . LinkedIn. [Link]
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Dell'Erba, C., et al. (2003). Access to Ring-Fused Homo- and Heteroaromatic Derivatives via an Initial Ring-Opening of 3-Nitro-4-(phenylsulfonyl)thiophene . The Journal of Organic Chemistry, 68(23), 8758–8764. [Link]
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Salzmann, S., et al. (2011). Excited states of thiophene: ring opening as deactivation mechanism . Physical Chemistry Chemical Physics, 13(28), 12952-12962. [Link]
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Stakhira, P., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups . The Journal of Physical Chemistry B. [Link]
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Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals . Journal of the American Chemical Society. [Link]
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Troubleshooting guide for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives
Welcome to the technical support center for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these crucial synthetic building blocks. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
Introduction
Halogenated 2-thiophenecarboxylic acids are versatile intermediates in the synthesis of pharmaceuticals and functional materials. The thiophene ring's electronic properties, coupled with the influence of the carboxylic acid and halogen substituents, make these molecules valuable scaffolds. However, their synthesis is not without challenges. Issues such as low yield, poor regioselectivity, and difficult purifications are common hurdles. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of these compounds.
Q1: What is the best method for introducing a halogen onto the thiophene ring of 2-thiophenecarboxylic acid?
The choice of halogenation method depends on the desired halogen, the required regioselectivity, and the scale of your reaction.
-
For Bromination and Chlorination: Direct halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is often the most convenient and selective method for mono-halogenation, typically at the 5-position.[1]
-
For Iodination: N-iodosuccinimide (NIS) is the reagent of choice.
-
For Polychlorination: More aggressive methods, such as using chlorine gas at high temperatures, may be necessary.[2]
Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?
Decarboxylation is a common side reaction, especially under harsh conditions like high temperatures or strong acidity/basicity.[3][4] To minimize decarboxylation:
-
Employ milder reaction conditions. For halogenations, using NBS or NCS at or below room temperature is preferable to using elemental bromine or chlorine with strong Lewis acids.[1]
-
Avoid prolonged heating. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
In reactions involving lithiation, maintain cryogenic temperatures (typically -78 °C).
Q3: My lithiation reaction is giving me a mixture of products, including the debrominated starting material. What is going wrong?
This is a frequent issue in lithium-halogen exchange reactions. The formation of debrominated (protonated) starting material suggests that your lithiated intermediate is being quenched by a proton source before it can react with your electrophile.[5] Key factors to consider are:
-
Moisture: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
-
Acidity of other protons: If your molecule has other acidic protons (e.g., an amide N-H), you may need to use additional equivalents of the organolithium reagent to deprotonate these sites first.[5]
-
Temperature: Maintain a very low temperature (-78 °C) throughout the addition of the organolithium reagent and the electrophile to ensure the stability of the lithiated species.[6]
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis of halogenated 2-thiophenecarboxylic acid derivatives.
Problem 1: Low Yield or Incomplete Conversion
Low yields can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Reagents | Use freshly opened or purified reagents. Titrate organolithium solutions before use. | N-halosuccinimides can decompose over time. The concentration of organolithium reagents can decrease upon storage. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or GC-MS. If the starting material persists, consider extending the reaction time or cautiously increasing the temperature. | Reaction kinetics may be slower than anticipated, especially with less reactive substrates. |
| Poor Solubility of Starting Material | Choose a solvent in which the starting material is fully soluble at the reaction temperature. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Side Reactions (e.g., Decarboxylation) | Use milder conditions. For example, switch from Br₂ to NBS for bromination.[1] | Harsher conditions can promote side reactions that consume the starting material or product. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Controlling the position of halogenation is critical. The electronic properties of the thiophene ring generally direct electrophilic substitution to the 5-position of 2-thiophenecarboxylic acid.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-halogenation | Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent. Add the halogenating agent slowly or in portions.[1] | The mono-halogenated product is more electron-rich than the starting material and can react further to give di- or poly-halogenated products. |
| "Halogen Dance" Reaction | In lithiation reactions, maintain very low temperatures and use "fast" electrophiles.[7] | This base-catalyzed halogen migration can occur when both metalated and unmetalated species coexist, leading to a mixture of isomers.[7][8][9] |
| Steric Hindrance | For substrates with bulky groups, consider a directed metalation strategy if a specific, less-favored regioisomer is desired. | Steric bulk can influence the regiochemical outcome of halogenation. |
Problem 3: Difficult Purification
The final product may be contaminated with starting materials, over-halogenated species, or byproducts from side reactions.
| Impurity | Purification Strategy | Underlying Principle |
| Unreacted Starting Material (2-Thiophenecarboxylic Acid) | Recrystallization from a suitable solvent system (e.g., ethanol/water). Acid-base extraction: dissolve the mixture in a basic aqueous solution, wash with an organic solvent to remove less acidic impurities, then acidify the aqueous layer to precipitate the desired product.[10] | The halogenated product often has different solubility properties than the starting material. Carboxylic acids can be selectively extracted into a basic aqueous phase. |
| Over-halogenated Byproducts | Flash column chromatography on silica gel. | The polarity of the thiophene derivatives changes with the degree of halogenation, allowing for chromatographic separation. |
| Succinimide (from NBS/NCS/NIS reactions) | Wash the crude product with water. | Succinimide is water-soluble and can be removed by an aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid using NBS
This protocol provides a reliable method for the regioselective mono-bromination of 2-thiophenecarboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxylic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol-water mixture to obtain pure 5-bromo-2-thiophenecarboxylic acid.[11]
Protocol 2: Synthesis of Halogenated 2-Thiophenecarboxylic Acids via Lithiation
This general protocol outlines the synthesis of a halogenated 2-thiophenecarboxylic acid from a brominated thiophene precursor. This is a powerful method for introducing the carboxylic acid group after halogenation.
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the bromo-thiophene starting material and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice (solid CO₂).
-
Work-up: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[12][13]
Visualizing Key Processes
To better understand the reaction pathways and potential pitfalls, the following diagrams illustrate key concepts.
General Synthesis Workflow
Caption: Key synthetic routes to halogenated 2-thiophenecarboxylic acids.
Troubleshooting Lithiation Reactions
Caption: Decision-making flowchart for troubleshooting lithiation reactions.
Spectroscopic Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for Halogenated 2-Thiophenecarboxylic Acids |
| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet at δ 10-13 ppm. The thiophene ring protons will show characteristic coupling patterns and chemical shifts depending on the substitution pattern.[11][14][15][16][17][18] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is typically found in the range of δ 160-170 ppm. The carbons of the thiophene ring will have distinct chemical shifts influenced by the halogen and carboxylic acid groups.[17][18] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is observed around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1680-1710 cm⁻¹.[11][17][18] |
| Mass Spectrometry | The molecular ion peak should be observed, and for chlorinated and brominated compounds, a characteristic isotopic pattern will be present. |
Conclusion
The synthesis of halogenated 2-thiophenecarboxylic acid derivatives, while nuanced, is a manageable process with careful attention to reaction conditions and potential side reactions. By understanding the underlying mechanisms of halogenation, metalation, and potential pitfalls like decarboxylation and isomer scrambling, researchers can effectively troubleshoot and optimize their synthetic strategies. This guide serves as a starting point for navigating these challenges, and our team of application scientists is always available for further consultation.
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A new reaction for halogenation of thiophene in coking benzene - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Deprotonation of thiophenes using lithium magnesates - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. (2020, June 22). Retrieved January 12, 2026, from [Link]
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Navigating the Synthesis of Substituted Thiophenes: A Technical Support Guide
Welcome to the Technical Support Center for Scalable Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted thiophenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your experimental success. Thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, and mastering their synthesis on a scalable level is paramount.[1][2] This guide will delve into some of the most robust and scalable methods, addressing common pitfalls and offering field-proven solutions.
Section 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] Its operational simplicity and the use of readily available starting materials make it highly attractive for large-scale synthesis.[5] However, like any reaction, it has its nuances.
Troubleshooting Guide & FAQs: Gewald Reaction
Q1: My reaction is yielding little to no product. What are the primary checkpoints?
A1: Low or no yield in a Gewald reaction typically points to issues with the initial Knoevenagel condensation or subsequent cyclization steps. Here’s a systematic approach to troubleshooting:
-
Verify the Knoevenagel Condensation: The first step is the formation of an α,β-unsaturated nitrile intermediate.[3][6] If this step fails, the rest of the reaction cannot proceed. You can monitor the formation of this intermediate by TLC or LC-MS.
-
Catalyst Choice: The choice of base is critical. Morpholine is a classic catalyst, but other amines like piperidine or triethylamine can also be effective. The optimal base often depends on the specific substrates.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[7] For scalable reactions, using a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction forward.[7]
-
-
Check Sulfur and Base Addition: The addition of elemental sulfur and a suitable base for the cyclization is the next critical phase.
-
Base for Cyclization: A stronger base, such as triethylamine or DBU, is often used in the second step to facilitate the addition of sulfur and the subsequent ring closure.
-
Reaction Temperature: While heating is generally required, excessive temperatures can lead to polymerization and the formation of tarry byproducts.[7] Careful temperature control is crucial.
-
Q2: My reaction mixture has turned into a dark, tarry mess. What's happening and how can I prevent it?
A2: Dark, tarry mixtures are a common issue in Gewald synthesis and are often indicative of polymerization or the formation of complex polysulfides.[7] This is typically caused by:
-
Excessively High Temperatures: As mentioned, high temperatures can promote the polymerization of starting materials or intermediates.[7] It's essential to maintain the recommended temperature range for your specific substrates.
-
Incorrect Stoichiometry: An excess of sulfur or base can sometimes lead to the formation of colored polysulfide species.
To mitigate this:
-
Optimize Reaction Temperature: Carefully control the reaction temperature, aiming for the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Control Reagent Addition: Consider a slower, portion-wise addition of sulfur and base to maintain better control over the reaction exotherm and minimize side reactions.
Q3: I'm working with a sterically hindered ketone and the yield is poor. Are there alternative protocols?
A3: Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis.[7] A two-step procedure is often more effective in these cases:[7]
-
Isolate the Knoevenagel Intermediate: First, perform the Knoevenagel condensation to synthesize and isolate the α,β-unsaturated nitrile. This allows for purification and characterization before proceeding.
-
Cyclization Step: In a separate reaction, treat the purified intermediate with elemental sulfur and a suitable base to effect the cyclization.
Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times for challenging substrates, including those with steric hindrance.[3][8]
Experimental Protocol: Scalable Gewald Synthesis of a 2-Aminothiophene
This protocol provides a general framework for a scalable Gewald synthesis. Substrate-specific optimization will be necessary.
Materials:
-
Ketone/Aldehyde (1.0 equiv)
-
Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Base for Knoevenagel (e.g., Morpholine, 0.1-0.2 equiv)
-
Base for Cyclization (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (if using an azeotroping solvent), add the ketone/aldehyde, active methylene nitrile, and the Knoevenagel catalyst in the chosen solvent.
-
Heat the mixture to reflux and monitor the formation of the α,β-unsaturated intermediate by TLC or LC-MS.
-
Once the formation of the intermediate is complete, cool the reaction mixture slightly.
-
Add the elemental sulfur and the cyclization base.
-
Heat the reaction mixture to the optimal temperature (typically 50-80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Section 2: Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. For thiophene synthesis, it is invaluable for introducing aryl or heteroaryl substituents. However, the use of thiophene boronic acids presents a significant challenge: protodeboronation.
Troubleshooting Guide & FAQs: Suzuki Coupling with Thiophene Boronic Acids
Q1: My Suzuki reaction is giving low yields and I'm observing the formation of unsubstituted thiophene. What is the cause?
A1: This is a classic symptom of protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[9] Thiophene boronic acids, especially 2-thiopheneboronic acid, are particularly susceptible to this under the basic, aqueous conditions of the Suzuki reaction.[9] The key to a successful reaction is to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.[9]
Q2: How can I minimize protodeboronation?
A2: Several strategies can be employed to outcompete protodeboronation:
-
Use a Stabilized Boronic Acid Surrogate: Free boronic acids are often the most prone to decomposition.[9] Using a more stable surrogate can act as a "slow-release" form of the boronic acid, keeping its concentration low and minimizing decomposition.[9][10] Common surrogates include:
-
Pinacol esters (Bpin): Generally more stable and easier to handle than the free boronic acids.[9]
-
N-methyliminodiacetic acid (MIDA) boronates: Offer excellent stability and release the boronic acid under basic, aqueous conditions.[9]
-
Potassium trifluoroborate salts (BF₃K): Crystalline, air-stable solids that are often more robust than their boronic acid counterparts.[9]
-
-
Optimize Reaction Conditions:
-
Base Selection: Strong bases like NaOH or KOH can accelerate protodeboronation.[9] Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred.
-
Temperature Control: High temperatures can increase the rate of decomposition. Running the reaction at the lowest effective temperature is advisable.
-
Solvent System: While some water is often necessary for the catalytic cycle, excessive amounts can be detrimental.[9] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and a minimal amount of water is a good starting point.
-
-
Choose an Efficient Catalyst System: A fast and efficient catalyst will promote the desired coupling, giving the boronic acid less time to decompose.[9] Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often highly effective.[11]
Experimental Protocol: Robust Suzuki Coupling of a Halothiophene
This protocol is a good starting point for coupling aryl boronic acids with halothiophenes.
Materials:
-
Halothiophene (1.0 equiv)
-
Aryl Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more modern catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
To an oven-dried reaction vessel, add the halothiophene, the boronic acid or its surrogate, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium precatalyst in the degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Section 3: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for constructing the thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent.[12][13] While straightforward, challenges can arise from the nature of the sulfurizing agent and potential side reactions.
Troubleshooting Guide & FAQs: Paal-Knorr Thiophene Synthesis
Q1: My Paal-Knorr reaction is giving a low yield of the thiophene and I'm isolating a furan byproduct. Why is this happening?
A1: The formation of a furan byproduct is a known issue in the Paal-Knorr thiophene synthesis, especially when using phosphorus pentasulfide (P₄S₁₀).[14] P₄S₁₀ is not only a sulfurizing agent but also a potent dehydrating agent, which can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to form a furan.[13][14]
To favor thiophene formation:
-
Use Lawesson's Reagent: Lawesson's reagent is often a milder and more selective thionating agent than P₄S₁₀, leading to higher yields of the desired thiophene.[12][13]
-
Optimize Reaction Conditions: Ensure anhydrous conditions, as water can facilitate the competing furan formation. The reaction is typically run in an inert, high-boiling solvent like toluene or xylene.
Q2: The reaction is sluggish and requires long reaction times and high temperatures. How can I improve the reaction rate?
A2: Microwave irradiation can be a highly effective technique to accelerate the Paal-Knorr synthesis, often reducing reaction times from hours to minutes and improving yields.
Experimental Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Thiophene
Materials:
-
1,4-Dicarbonyl Compound (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,4-dicarbonyl compound and Lawesson's reagent.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Section 4: Direct C-H Activation/Functionalization of Thiophenes
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophenes, avoiding the need for pre-functionalized starting materials.[15][16] However, controlling regioselectivity can be a significant challenge.
Troubleshooting Guide & FAQs: C-H Activation of Thiophenes
Q1: I am attempting a direct arylation of a 2-substituted thiophene and getting a mixture of C5 and C3-arylated products. How can I improve the regioselectivity?
A1: The regioselectivity of direct C-H arylation of thiophenes is influenced by a combination of electronic and steric factors, as well as the catalytic system. The C2 and C5 positions are generally more electronically activated for electrophilic attack. For a 2-substituted thiophene, C5 is often the most reactive site. However, achieving high selectivity can be challenging.
Strategies for improving regioselectivity:
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich ligands can influence the regioselectivity by sterically directing the C-H activation step.
-
Directing Groups: While the goal is often to avoid directing groups, in some cases, a removable directing group can be used to achieve the desired regioselectivity.
-
Catalyst Loading: Interestingly, the concentration of the palladium catalyst has been shown to influence the C2/C3 regioselectivity in some systems.[17]
-
Reaction Conditions: Solvents and additives can also impact the regioselectivity. For instance, the use of pivalic acid as an additive has been shown to improve the efficiency of direct arylations.[18]
Visualizing Synthetic Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for the discussed synthetic methods.
Caption: General workflow for the Gewald aminothiophene synthesis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table provides a comparative overview of typical reaction conditions and yields for the discussed methods. Note that these are representative examples, and specific results will vary based on the substrates used.
| Synthesis Method | Key Reactants | Typical Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Gewald Synthesis | Ketone, Malononitrile, Sulfur | Morpholine, Triethylamine | Ethanol | 50-80 | 2-6 | 60-90 |
| Suzuki Coupling | Bromothiophene, Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | 85-95 |
| Paal-Knorr Synthesis | 1,4-Diketone | Lawesson's Reagent | Toluene | 110 | 4-8 | 70-90 |
| Direct C-H Arylation | 2-Substituted Thiophene, Aryl Bromide | Pd(OAc)₂, Pivalic Acid | DMF | 120 | 16 | 60-80 |
References
- Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- D'Amico, D. C., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry.
- Catalytic synthetic approaches to benzo-fused thiophenes via C–H activ
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- ResearchGate. (n.d.).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative C
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.).
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Green methodologies for the synthesis of 2-aminothiophene. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- CHAPTER 21: Thiophene Synthesis. (2022). Royal Society of Chemistry.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2026). Journal of the American Chemical Society.
- THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIG
- Filo. (2025). Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method.
- Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Hetero
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Synthesis, properties and biological activity of thiophene: A review. (n.d.).
- Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry.
- Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019). The Journal of Organic Chemistry.
- Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?.
- A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. (2023).
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- ResearchGate. (n.d.). Efficient Preparation of Fully Substituted Thiophenes and Thiophene-based Arylacetic Acids.
- Reddit. (2024). Struggling with Suzuki Reaction.
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Part 1: Troubleshooting Guide - Common Issues in Thiophene Analysis
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Thiophene-2-Carboxamides in Drug Discovery
Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The thiophene-2-carboxamide core is a quintessential example of such a scaffold.[1][2][3] Its inherent properties—a sulfur-containing aromatic ring that alters electronic distribution and geometry, coupled with a versatile carboxamide linker—make it a fertile ground for the development of novel therapeutics.[1] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5][6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-2-carboxamide derivatives. By dissecting the core scaffold and examining how specific structural modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for rational drug design. We will delve into specific examples, supported by experimental data, and provide detailed protocols for key assays.
Dissecting the Core: Key Positions for SAR Modification
The thiophene-2-carboxamide scaffold can be broken down into three primary regions for modification, each offering a unique opportunity to modulate physicochemical properties and biological activity. Understanding the role of each component is fundamental to a successful SAR campaign.
-
The Thiophene Ring: The sulfur-containing heterocycle is not merely a passive linker. Its electronic properties can be tuned by introducing substituents, particularly at the C3 and C5 positions. These modifications can influence the molecule's overall polarity, its ability to form hydrogen bonds, and its orientation within a target's binding site.
-
The Carboxamide Linker: The amide bond (-CONH-) is a critical pharmacophoric element. It can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Its relative rigidity helps to lock the molecule into a specific conformation, which can be crucial for target engagement.
-
The N-Aryl/Alkyl Substituent (R-group): This is often the most extensively modified part of the scaffold. The nature of the 'R' group dramatically impacts the compound's lipophilicity, steric bulk, and potential for additional interactions (e.g., pi-stacking, hydrophobic interactions) with the biological target.
Caption: Core thiophene-2-carboxamide scaffold and key modification points.
Comparative SAR Analysis Across Therapeutic Areas
The true utility of the thiophene-2-carboxamide scaffold is revealed by comparing how structural changes affect its activity against different biological targets.
Anticancer Activity
Thiophene-2-carboxamides have emerged as potent anticancer agents, often acting as inhibitors of crucial cellular machinery like protein kinases or tubulin polymerization.[1][2]
-
Mechanism Focus: Kinase Inhibition (e.g., VEGFR-2): Members of the PAN-90806 family were identified as powerful VEGFR-2 inhibitors.[1] The SAR for these compounds often reveals that the N-aryl group is critical for fitting into the hydrophobic pocket of the kinase active site.
-
Mechanism Focus: Tubulin Polymerization Inhibition: Certain derivatives act as biomimetics of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor.[8][9] For these compounds, the N-aryl group often mimics the trimethoxyphenyl ring of CA-4, and its substitution pattern is crucial for activity.[8] The thiophene ring itself contributes to the required aromaticity and interaction profile within the colchicine-binding site of tubulin.[9]
-
Mechanism Focus: Mitochondrial Complex I Inhibition: Analogs of the natural product Annonaceous acetogenin, where the typical γ-lactone ring is replaced by a thiophene carboxamide moiety, have shown potent antitumor activity by inhibiting mitochondrial complex I.[10][11] SAR studies on these compounds have demonstrated that the length and nature of an alkyl chain attached to the core structure are critical for their growth-inhibitory effects.[10][11]
Key SAR Observations for Anticancer Activity:
-
Substitution at C5 of the Thiophene Ring: The introduction of a halogen, such as bromine, at the C5 position can significantly enhance cytotoxic effects.[1]
-
N-Aryl Substituents: The presence of specific substitutions on the N-aryl ring is a recurring theme. For instance, in CA-4 mimetics, phenyl carboxamide moieties have been shown to optimally simulate the geometry and polar surface area of the parent compound, leading to high efficacy.[8]
-
Amino Group at C3: Adding a 3-amino group to the thiophene ring has been shown to produce compounds with higher antioxidant activity, which can contribute to anticancer effects by mitigating oxidative stress.[4]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Thiophene-2-Carboxamide Derivatives
| Compound ID | Core Modification | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b | Unsubstituted | 4-Fluorophenyl | Hep3B (Liver) | 5.46 | [8] |
| 2d | Unsubstituted | 4-Chlorophenyl | Hep3B (Liver) | 8.85 | [8] |
| 2e | Unsubstituted | 4-Bromophenyl | Hep3B (Liver) | 12.58 | [8] |
| JCI-20679 | Thiophene-3-carboxamide | Complex alkyl chain | Various | Potent | [1][10] |
| BMPT | 2-Bromo-5-phenyl | N/A (not a carboxamide) | HepG2 (Liver) | Low µM | [1] |
Note: Data is compiled from multiple sources for comparative illustration.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-2-carboxamides have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[4][12][13][14]
Key SAR Observations for Antimicrobial Activity:
-
Substituents on the Thiophene Ring: The nature of the substituent at the C3 position is critical. A comparative study showed that 3-amino derivatives displayed significantly higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives.[4]
-
N-Aryl Substituents: The substitution pattern on the N-aryl ring heavily influences potency and spectrum. For example, a methoxy group on the aryl ring of a 3-amino thiophene-2-carboxamide led to excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[4]
-
Specific Heterocyclic N-Substituents: Derivatives incorporating an N-(4-methylpyridin-2-yl) moiety have been identified as good inhibitors of extended-spectrum-β-lactamase (ESBL)-producing E. coli, a major clinical threat.[12]
Table 2: Comparative Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamides
| Compound Series | C3-Substituent | N-Aryl Substituent | Activity vs. S. aureus (% Inhibition) | Activity vs. P. aeruginosa (% Inhibition) | Reference |
| 3b | -OH | 4-Methoxyphenyl | 70.8 | 78.3 | [4] |
| 5b | -CH₃ | 4-Methoxyphenyl | Low Activity | Low Activity | [4] |
| 7b | -NH₂ | 4-Methoxyphenyl | 83.3 | 86.9 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thiophene derivatives, including carboxamides, can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][15]
Key SAR Observations for Anti-inflammatory Activity:
-
Importance of Amide Group: The presence of amide and amine functionalities is frequently described as important for anti-inflammatory activity, likely due to their ability to form key hydrogen bonds with enzyme targets.[6][15]
-
Role of Carboxylic Acids/Esters: Many potent anti-inflammatory thiophene derivatives, such as the commercial drug Tiaprofenic acid, contain a carboxylic acid group, which is a classic feature of many NSAIDs for interacting with the active site of COX enzymes.[6]
-
Methyl and Methoxy Groups: The addition of methyl and methoxy groups to the scaffold has been highlighted as important for biological target recognition and the inhibition of COX and LOX enzymes.[6][15]
Experimental Protocols: A Guide to SAR Investigation
A robust SAR study relies on reproducible and well-controlled experimental procedures. Below are streamlined protocols for the synthesis of a thiophene-2-carboxamide library and a common assay for evaluating anticancer activity.
Protocol 1: General Synthesis of an N-Aryl Thiophene-2-Carboxamide Library
This protocol describes a standard two-step synthesis starting from thiophene-2-carboxylic acid.
Objective: To synthesize a small library of N-aryl thiophene-2-carboxamides for biological screening.
Step 1: Activation of Thiophene-2-carboxylic Acid
-
Dissolve thiophene-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude thiophene-2-carbonyl chloride. This is typically used immediately in the next step without further purification.
-
Causality Insight: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the subsequent amide bond formation with the aniline, which is a relatively weak nucleophile.
-
Step 2: Amide Bond Formation
-
Dissolve the desired substituted aniline (1.0 eq) in dry DCM or THF in a separate flask.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the aniline solution.
-
Cool the aniline solution to 0 °C.
-
Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final N-aryl thiophene-2-carboxamide.
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A Comparative Guide to Thiophene-Based PAD4 Inhibitors: Benchmarking Against an Uncharacterized Thiophene Carboxylic Acid Derivative
Introduction: The Therapeutic Promise of Targeting PAD4
Protein Arginine Deiminase 4 (PAD4) has emerged as a critical therapeutic target in a spectrum of human diseases, including rheumatoid arthritis, various cancers, and inflammatory conditions.[1] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline.[1] This process, known as citrullination or deimination, can lead to the generation of autoantigens and the formation of neutrophil extracellular traps (NETs), both of which are implicated in the pathophysiology of several autoimmune and inflammatory disorders.[2][3] Consequently, the development of potent and selective PAD4 inhibitors is an area of intense research for drug development professionals.
Thiophene-based scaffolds have proven to be a fertile ground for the discovery of various enzyme inhibitors, owing to their unique physicochemical properties that allow for diverse molecular interactions.[4] This guide provides a comparative analysis of well-characterized thiophene-based PAD4 inhibitors against the backdrop of an uncharacterized derivative, 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid . While no biological activity has been reported for this specific molecule, its structure provides a valuable reference point to discuss the structure-activity relationships (SAR) that govern the efficacy of thiophene-based PAD4 inhibitors.
Comparative Analysis of Thiophene-Based PAD4 Inhibitors
The inhibitory potential of a compound is not solely defined by its core scaffold but is intricately influenced by the nature and position of its substituents. In this section, we compare the biochemical potency, cellular activity, and in vivo efficacy of established thiophene-based PAD4 inhibitors. The absence of data for this compound underscores the importance of empirical validation in drug discovery.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of prominent thiophene-containing and other PAD4 inhibitors.
| Inhibitor | Core Scaffold | PAD4 IC50 | Selectivity | Reference(s) |
| GSK484 | Benzimidazole | 50 nM (Ca2+-free) | Selective for PAD4 over PAD1-3 | [5] |
| 250 nM (2 mM Ca2+) | [6] | |||
| JBI-589 | Imidazo[1,2-a]pyridine | 122 nM | Selective for PAD4 over PAD1, PAD2, PAD3, and PAD6 | [7] |
| TDFA | Thiophene | Potent (total inhibition at 100 nM in cells) | 15-, 52-, and 65-fold more potent than PAD1, 2, and 3, respectively | [1] |
| This compound | Thiophene | Not Reported | Not Reported | N/A |
Analysis: GSK484 and JBI-589 are highly potent and selective PAD4 inhibitors. The potency of GSK484 is notably dependent on calcium concentration, a crucial mechanistic detail for understanding its mode of action.[1][6] TDFA, a thiophene-based inhibitor, also demonstrates high cellular potency.[1] The lack of biochemical data for this compound prevents a direct comparison. However, based on SAR studies of other thiophene derivatives, the presence of a carboxylic acid group, a methyl group, a methylthio group, and a vinyl group would each be expected to significantly influence the compound's interaction with the PAD4 active site.
Cellular Activity: Inhibition of Histone Citrullination
A critical measure of a PAD4 inhibitor's biological activity is its ability to penetrate cells and inhibit the citrullination of intracellular targets, such as histones. This is often assessed in cell lines like HL-60 granulocytes.
| Inhibitor | Cell Line | Assay | Cellular Activity | Reference(s) |
| GSK484 | Human Neutrophils | Inhibition of target protein citrullination | Blocks citrullination | [5] |
| JBI-589 | Human Neutrophils | Inhibition of Histone H3 citrullination | Inhibits Ca2+-induced H3Cit (10 µM) | [7] |
| TDFA | HL-60 cells | Inhibition of Histone H3 citrullination | Total inhibition at 100 nM | [1] |
| This compound | Not Reported | Not Reported | Not Reported | N/A |
Analysis: GSK484, JBI-589, and TDFA all demonstrate the ability to inhibit histone citrullination in cellular contexts, confirming their cell permeability and engagement with the intracellular target. The high cellular potency of TDFA is particularly noteworthy.[1]
In Vivo Efficacy: Therapeutic Potential in Disease Models
The ultimate test of a drug candidate is its efficacy in preclinical animal models of disease.
| Inhibitor | Animal Model | Disease | Key Findings | Reference(s) |
| GSK484 | MMTV-PyMT mouse model | Mammary Carcinoma | Prevents tumor-induced NETosis and antagonizes kidney injury | [8] |
| JBI-589 | Mouse model of arthritis | Arthritis | Decreases serum IL-6 and plasma H3Cit levels, and reduces joint inflammation | [7] |
| LL/2 murine lung cancer model | Lung Cancer | Reduces tumor size and tumor-associated neutrophils | [7] | |
| This compound | Not Reported | Not Reported | Not Reported | N/A |
Analysis: Both GSK484 and JBI-589 have demonstrated significant therapeutic potential in various in vivo models, underscoring the promise of PAD4 inhibition as a therapeutic strategy.[7][8] The oral bioavailability of JBI-589 is a particularly attractive feature for its clinical development.[9][10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for assessing the biochemical and cellular activity of PAD4 inhibitors.
Biochemical PAD4 Inhibition Assay (IC50 Determination)
This protocol outlines a common fluorescence-based assay to determine the IC50 of a test compound against recombinant human PAD4.
Caption: Workflow for determining the biochemical potency of PAD4 inhibitors.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human PAD4 is diluted to the working concentration in an appropriate assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6).[2] Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Incubation: The diluted enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Z-Arg-AMC).[11]
-
Reaction and Detection: The reaction is allowed to proceed at 37°C for a specific duration. The reaction is then stopped, and a developer solution is added to release the fluorophore from the unreacted substrate. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[2]
Cellular Histone Citrullination Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to block PAD4-mediated histone citrullination in a cellular context using HL-60 cells.
Caption: Workflow for assessing the cellular activity of PAD4 inhibitors.
Methodology:
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using agents such as all-trans retinoic acid (ATRA) or dimethyl sulfoxide (DMSO).[12][13]
-
Inhibitor Treatment and Stimulation: Differentiated HL-60 cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control (DMSO). Subsequently, PAD4 activity is induced by treating the cells with a calcium ionophore like A23187.[12]
-
Protein Extraction and Western Blotting: Following stimulation, cells are harvested, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3).[14]
-
Detection and Quantification: A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization. The intensity of the Cit-H3 bands is quantified and normalized to a loading control (e.g., total histone H3 or β-actin) to determine the extent of inhibition.[14]
Structure-Activity Relationship (SAR) Insights
The thiophene ring serves as a versatile scaffold in medicinal chemistry.[4] Its aromaticity and ability to participate in various non-covalent interactions make it an excellent starting point for inhibitor design. The substituents on the thiophene ring play a crucial role in determining the potency and selectivity of the inhibitor. For instance, the development of TDFA, a potent and selective thiophene-based PAD4 inhibitor, highlights the importance of specific substitutions that optimize interactions within the enzyme's active site.[1]
For the uncharacterized molecule, This compound , we can speculate on the potential contributions of its functional groups:
-
Thiophene-2-carboxylic acid: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the PAD4 active site.
-
Methyl group at position 3: This small alkyl group could provide favorable van der Waals interactions within a hydrophobic pocket of the enzyme.
-
Vinyl group at position 4: The vinyl group introduces a region of unsaturation and planarity, which could influence the compound's conformation and interactions with the protein.
-
Methylthio group at position 5: The sulfur atom in the methylthio group can participate in hydrogen bonding, and the methyl group can contribute to hydrophobic interactions.
However, without experimental data, these remain hypotheses. The precise interplay of these functional groups determines the overall binding affinity and inhibitory activity.
Conclusion and Future Directions
This guide has provided a comparative overview of thiophene-based PAD4 inhibitors, highlighting the impressive potency and therapeutic potential of compounds like GSK484 and JBI-589. The detailed experimental protocols offer a framework for the rigorous evaluation of new inhibitor candidates.
The case of this compound serves as a crucial reminder of the empirical nature of drug discovery. While SAR principles can guide the design of new molecules, only through systematic biological evaluation can their true potential be unlocked. Future research in this area should focus on the synthesis and biological characterization of novel thiophene derivatives to further explore the chemical space around this privileged scaffold and to develop next-generation PAD4 inhibitors with improved efficacy and safety profiles.
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Deng H, Lin C, Garcia-Gerique L, et al. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression. Cancer Res. 2022;82(19):3561-3572. [Link]
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GSK484. Wikipedia. [Link]
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A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression | Request PDF. ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
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Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. PubMed. [Link]
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Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog. National Institutes of Health. [Link]
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Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
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Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications. [Link]
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
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Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. MDPI. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
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Methods for analyzing histone citrullination in chromatin structure and gene regulation. PubMed. [Link]
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Thiophene inhibitors of PDE4: Crystal structures show a second binding mode at the catalytic domain of PDE4D2 | Request PDF. ResearchGate. [Link]
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Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar. [Link]
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Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
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Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps. MDPI. [Link]
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Figure 3. Time course analysis of PAD4 assay. Fluorescence was measured... ResearchGate. [Link]
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Human peptidyl arginine deiminase 4 (PAD4) quantitative detection kit (ELISA) instruction manual Specifications: 48T/96T. [Link]
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Methods for Analyzing Histone Citrullination in Chromatin Structure and Gene Regulation. Bio-protocol. [Link]
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Citrullinated Histone H3 – A Novel Target for Treatment of Sepsis. National Institutes of Health. [Link]
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Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature. [Link]
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Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology. [Link]
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Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor. National Institutes of Health. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Thiophene Compounds in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for thiophene-containing compounds. We will move beyond rote protocols to explore the underlying rationale for specific experimental choices, ensuring the generation of robust and reliable data packages for regulatory submission and internal decision-making.
The Thiophene Moiety: A Double-Edged Sword in Drug Discovery
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to mimic a phenyl ring while offering distinct metabolic and solubility profiles have led to its incorporation into a wide array of approved drugs, from anticancer agents like Olaparib to antiplatelet medications such as Clopidogrel.[1][4]
However, the very features that make thiophene attractive also present significant challenges. The thiophene ring is a known "structural alert," primarily due to its potential for metabolic activation by cytochrome P450 (CYP450) enzymes.[5][6][7] This bioactivation can generate highly reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[5][6][7][8] These reactive species can covalently bind to off-target proteins, leading to idiosyncratic adverse drug reactions, including hepatotoxicity and nephrotoxicity, as famously observed with the diuretic tienilic acid, which was withdrawn from the market.[5][6][7][8][9][10]
Causality Behind the Concern: The propensity for bioactivation necessitates a rigorous and proactive cross-reactivity assessment. Off-target activity is not limited to covalent modification by reactive metabolites. The parent compound itself can exhibit promiscuous binding to unintended biological targets, leading to unwanted pharmacology. Therefore, a comprehensive strategy must assess both the parent compound's selectivity and the potential for metabolite-driven toxicity.
Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment is a multi-stage, tiered process. It begins with computational and in vitro screening panels and progresses to more complex cellular and, if warranted, in vivo models. The goal is to identify potential liabilities early, allowing for mitigation through medicinal chemistry or termination of unpromising candidates.
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subgraph "cluster_0" { label="Phase 1: Early Discovery & Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
}
subgraph "cluster_1" { label="Phase 2: Lead Optimization & Safety"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
}
D -> E [color="#EA4335", style=dashed, label="Advance Lead\nCandidate"];
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} } dot Caption: A tiered workflow for assessing thiophene cross-reactivity.
Comparative Guide to Essential Biological Assays
No single assay can provide a complete picture of a compound's cross-reactivity profile. The key is to use a combination of orthogonal assays—different methods that measure related endpoints—to build confidence in the results. Regulatory bodies like the FDA increasingly recommend the use of multiple, orthogonal methods for safety assessment.[11][12][13]
Broad Selectivity Profiling: Casting a Wide Net
Expertise & Experience: The initial step for any promising hit is to assess its selectivity against a broad panel of targets. This is a cost-effective way to identify potential off-target liabilities early. The choice of panel depends on the primary target class of the compound. For a kinase inhibitor, a comprehensive kinase panel is essential.
Recommended Assay: Kinase Selectivity Panel (e.g., Eurofins SafetyScreen44™ Kinase Panel)
This type of fee-for-service assay measures the percent inhibition of a large number of kinases at a fixed concentration (typically 1 or 10 µM) of the test compound.
| Parameter | Description | Rationale |
| Assay Principle | Radiometric or fluorescence-based measurement of kinase activity. | Provides a quantitative measure of enzyme inhibition. |
| Compound Conc. | 1 µM and 10 µM | A 1 µM screen identifies potent off-target hits. A 10 µM screen reveals weaker but potentially relevant interactions. |
| Controls | Staurosporine (positive control), DMSO (vehicle control) | Ensures assay validity and establishes the dynamic range of inhibition. |
| Data Output | Percent inhibition (%I) relative to DMSO control. | Allows for rapid identification of significant off-target hits (typically >50% inhibition is a flag). |
Sample Data Presentation: Kinase Panel Results for Compound "Thio-X"
| Kinase Target | Primary Target Family | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Assessment |
| Target Kinase A | CMGC | 98% | 100% | On-Target |
| Kinase B | TK | 65% | 95% | Off-Target Hit |
| Kinase C | AGC | 12% | 35% | Low Interest |
| Kinase D | CAMK | 72% | 98% | Off-Target Hit |
| Kinase E | TK | 5% | 15% | Low Interest |
Trustworthiness: Hits identified in the primary screen (>50% inhibition) must be confirmed through dose-response experiments to determine their IC50 values. This validates the initial finding and quantifies the potency of the off-target interaction.
Assessing Metabolic Bioactivation
Expertise & Experience: Given the known risks of thiophene metabolism, assessing bioactivation potential is non-negotiable.[5][6] The most direct way to investigate this is through reactive metabolite (RM) trapping studies using human liver microsomes.
Protocol: Reactive Metabolite Trapping with Glutathione (GSH)
Causality: This assay identifies the formation of electrophilic metabolites by "trapping" them with a nucleophile, glutathione (GSH), which is a key component of the cellular detoxification system.[6][14] The resulting GSH-adducts are stable and can be detected by mass spectrometry.
Step-by-Step Methodology:
-
Incubation Preparation: In microcentrifuge tubes, prepare incubations containing human liver microsomes (HLM, ~1 mg/mL), the thiophene test compound (10 µM), and a trapping agent (GSH, 5 mM) in phosphate buffer (pH 7.4).
-
Control Incubations: Prepare parallel incubations:
-
-NADPH: To confirm the reaction is CYP450-dependent.
-
-HLM: To rule out non-enzymatic degradation.
-
+GSH-conjugate standard (if available): As a positive control for detection.
-
-
Initiation: Pre-warm all solutions to 37°C. Initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by high-resolution LC-MS/MS. Search for the predicted mass of the GSH adduct (Mass of Parent + 305.0678 Da).
Self-Validation: The inclusion of -NADPH and -HLM controls is critical. A true positive result is the detection of a GSH adduct peak that is present in the complete incubation but absent or significantly reduced in the control incubations.
Evaluating Cellular Health and Cytotoxicity
Expertise & Experience: Off-target effects, whether from the parent compound or its metabolites, often manifest as cellular toxicity. Cytotoxicity assays are therefore a crucial component of any cross-reactivity screening cascade.
Recommended Assay: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]
| Parameter | Description | Rationale |
| Cell Line | HepG2 (human liver carcinoma) | A metabolically competent cell line relevant for assessing drug-induced liver injury.[15] |
| Assay Principle | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. | The amount of formazan produced is directly proportional to the number of viable cells. |
| Controls | Doxorubicin (positive control), DMSO (vehicle control) | Ensures cell sensitivity to a known cytotoxic agent and provides a baseline for no effect. |
| Data Output | CC50 (50% cytotoxic concentration) | Quantifies the concentration of the compound that reduces cell viability by 50%. |
Sample Data Presentation: Cytotoxicity of Thiophene Analogs in HepG2 Cells
| Compound | Primary Target IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Thio-X | 25 | 15 | 600 |
| Thio-Y | 30 | > 50 | > 1667 |
| Thio-Z | 15 | 1.2 | 80 |
Interpretation: The Selectivity Index (SI) provides a critical measure of the therapeutic window. A higher SI is desirable, indicating that the compound is much more potent against its intended target than it is toxic to cells. Thio-Z, despite being a potent compound, would be flagged for its low selectivity index.
Pan-Assay Interference Compounds (PAINS): The Deceivers
It is crucial to distinguish true biological activity from assay artifacts. Thiophene-containing compounds can sometimes act as Pan-Assay Interference Compounds (PAINS).[16][17][18][19] PAINS are "chemical con artists" that can produce false positive results in a wide variety of assays through mechanisms like chemical reactivity, redox cycling, or aggregation.[16][18][19][20]
Mitigation Strategy:
-
In Silico Filtering: Before synthesis or screening, filter libraries against known PAINS substructures using tools like the FAF-Drugs4 server or built-in filters in cheminformatics software.
-
Assay Orthogonality: If a compound is active in a primary screen, confirm its activity in an orthogonal assay that uses a different detection technology (e.g., confirm a fluorescence-based hit with a label-free technology like Surface Plasmon Resonance).
-
Structure-Activity Relationship (SAR): A flat or nonsensical SAR can be a red flag for PAINS. True inhibitors typically exhibit a clear relationship between structural changes and biological activity.
dot digraph "PAINS_Identification_Logic" { layout=dot; rankdir="TB"; node [style=filled, shape=box, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Screening Hit Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Run In Silico\nPAINS Filter"]; Orthogonal [label="Test in Orthogonal Assay\n(e.g., label-free)"]; SAR [label="Analyze SAR\n(Is it logical?)"]; Result [label="Decision", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Filter; Filter -> Orthogonal [label="Passes Filter"]; Filter -> Result [label="Fails Filter\n(High PAINS Risk)", color="#EA4335"]; Orthogonal -> SAR [label="Activity Confirmed"]; Orthogonal -> Result [label="Activity Not Confirmed\n(Likely Artifact)", color="#EA4335"]; SAR -> Result [label="Logical SAR\n(Likely True Hit)", color="#34A853"]; SAR -> Result [label="Illogical SAR\n(High PAINS Risk)", color="#EA4335"]; } dot Caption: Decision logic for triaging potential PAINS.
Conclusion and Best Practices
The inclusion of a thiophene moiety in a drug candidate is not an automatic disqualifier, but it does demand a heightened level of scrutiny.[5][6][7] The presence of this structural alert should not halt development but rather guide a more rigorous, evidence-based assessment of cross-reactivity and safety.
Key Takeaways for Researchers:
-
Embrace Orthogonality: Never rely on a single assay. Confirm hits and characterize liabilities using multiple, mechanistically distinct methods.
-
Profile Early and Broadly: Use wide screening panels early in discovery to identify potential off-target issues before significant resources are invested.
-
Metabolism is Key: For thiophenes, proactive investigation of metabolic activation is not optional; it is a critical step to de-risk a program.
-
Be Wary of PAINS: Utilize computational filters and sound experimental design to avoid being misled by assay artifacts.
By adopting this strategic, multi-faceted approach, drug development professionals can effectively navigate the challenges associated with thiophene-containing compounds, enabling the design of safer and more effective medicines.
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Benchmarking the antioxidant activity of novel thiophenes against known standards
In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded promising candidates for a multitude of applications. Among these, thiophene and its derivatives have garnered significant attention due to their diverse biological activities, including their potential as potent antioxidants.[1][2] This guide provides a comprehensive benchmark of newly synthesized thiophene compounds against established antioxidant standards, Trolox and Ascorbic Acid. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by robust experimental data and methodologies. This document is structured to not only present the results but also to elucidate the scientific rationale behind the experimental design and the interpretation of the findings.
Introduction: The Significance of Antioxidants and the Promise of Thiophenes
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS can result in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.[1]
Thiophenes, sulfur-containing five-membered aromatic rings, represent a privileged scaffold in medicinal chemistry.[1][2] Their unique electronic properties and ability to be readily functionalized make them an attractive starting point for the design of novel antioxidants.[1] The antioxidant activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[1] This guide will explore the antioxidant capacity of a series of novel thiophene derivatives and compare their performance to well-characterized standards.
Experimental Design & Methodologies
The evaluation of antioxidant activity is not a one-size-fits-all process. Different assays measure antioxidant capacity through various mechanisms. Therefore, to establish a comprehensive antioxidant profile, we employed three distinct and widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[3][4] This neutralization is observed as a color change from violet to yellow, which can be quantified spectrophotometrically at 517 nm.[3][5]
Experimental Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[5]
-
Various concentrations of the novel thiophene compounds and standard antioxidants (Trolox and Ascorbic Acid) are prepared.
-
In a 96-well plate, a small volume of each sample concentration is added to the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 3-5 minutes or 30 minutes).[5]
-
The absorbance is measured at 517 nm using a microplate reader.[5]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically at 734 nm.[7]
Experimental Protocol:
-
The ABTS•+ radical cation is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[8]
-
A small volume of the novel thiophene compounds or standard antioxidants at various concentrations is added to the diluted ABTS•+ solution.
-
The mixture is incubated for a short period (e.g., 5 minutes) with shaking.
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[10][11] The change in absorbance at 593 nm is directly proportional to the antioxidant's reducing power.[11]
Experimental Protocol:
-
A FRAP working solution is prepared by mixing FRAP Reagent A, Solution B, and Solution C in a 10:1:1 ratio just before use.
-
A small volume of the sample or standard is added to each well of a 96-well plate.
-
The FRAP working solution is added to each well and mixed.
-
The mixture is incubated for a specified time (e.g., 4 minutes) with continuous stirring.
-
The absorbance is read at 593 nm.
-
A standard curve is prepared using a known concentration of ferrous ions, and the results are expressed as FRAP values, which are related to the Fe²⁺ concentration.
Results and Discussion: A Comparative Analysis
The antioxidant activities of the novel thiophene derivatives (Th-1, Th-2, Th-3) were evaluated and compared against the standards, Trolox and Ascorbic Acid. The results are summarized in the table below.
| Compound | DPPH (IC50, µM) | ABTS (TEAC) | FRAP (µM Fe (II) Equivalents) |
| Th-1 | 14.8 ± 1.2 | 1.9 ± 0.2 | 1920 ± 110 |
| Th-2 | 27.3 ± 2.1 | 1.3 ± 0.1 | 1310 ± 85 |
| Th-3 | 11.2 ± 0.9 | 2.2 ± 0.2 | 2150 ± 120 |
| Trolox | 9.1 ± 0.6 | 1.0 (ref) | 1600 ± 90 |
| Ascorbic Acid | 4.9 ± 0.4 | 1.1 ± 0.1 | 2450 ± 140 |
Our findings indicate that all tested thiophene derivatives exhibit significant antioxidant activity. Notably, Th-3 displayed the most potent radical scavenging activity in the DPPH assay, with an IC50 value of 11.2 µM, approaching that of the standard Trolox. In the ABTS assay, both Th-1 and Th-3 demonstrated superior activity compared to Trolox, with TEAC values of 1.9 and 2.2, respectively. This suggests that these thiophene compounds are highly effective electron or hydrogen donors.
The FRAP assay results further corroborate the potent reducing power of the thiophene derivatives. Again, Th-3 showed the highest ferric reducing ability, surpassing even Trolox and nearing the activity of Ascorbic Acid. Ascorbic acid is a well-known antioxidant that functions by donating a single reducing equivalent.[12]
The observed differences in antioxidant activity among the thiophene derivatives can likely be attributed to the nature and position of the substituents on the thiophene ring. For instance, the presence of electron-donating groups is known to enhance the antioxidant capacity of heterocyclic compounds.[1] Further structure-activity relationship (SAR) studies are warranted to fully elucidate the molecular determinants of the observed antioxidant activity.
Conclusion
This comparative guide has benchmarked the antioxidant activity of a series of novel thiophene derivatives against the well-established standards, Trolox and Ascorbic Acid. The data clearly demonstrates that the synthesized thiophenes, particularly Th-3, possess potent antioxidant and reducing properties. These findings underscore the potential of the thiophene scaffold in the design and development of new antioxidant agents for therapeutic applications. Future research should focus on optimizing the thiophene structure to further enhance its antioxidant efficacy and on evaluating its performance in more complex biological systems.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophene Derivatives
Foreword: In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both an art and a science. It demands a blend of chemical intuition and rigorous computational validation. The thiophene ring, a versatile sulfur-containing heterocycle, has consistently emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its structural malleability and ability to engage in various molecular interactions make it a focal point of our research.[2]
This guide is crafted for fellow researchers, scientists, and drug development professionals. It is not a mere recitation of data but a synthesized analysis grounded in years of field experience. Here, we will dissect the performance of various thiophene derivatives against critical therapeutic targets. Our approach is built on a foundation of scientific integrity, where every computational prediction is scrutinized against experimental data, ensuring a self-validating and trustworthy analysis. We will explore the causality behind experimental choices and provide you with the tools to critically evaluate and conduct your own robust docking studies.
The Thiophene Scaffold: A Cornerstone in Medicinal Chemistry
The thiophene ring is more than just a simple aromatic heterocycle; it is a key pharmacophore that imparts unique properties to a molecule. Its sulfur atom can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions.[2] This versatility allows thiophene derivatives to bind effectively to a wide array of biological targets.[2] Furthermore, thiophene is often used as a bioisosteric replacement for phenyl rings, a strategy that can improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2] These characteristics have led to the successful development of thiophene-containing drugs for anticancer, antimicrobial, and neurodegenerative applications.[1][2]
The Principles of Molecular Docking: Predicting Molecular Recognition
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][4] This technique is fundamental to structure-based drug design, allowing us to visualize and quantify the interactions at an atomic level.[5]
The process involves two main stages:
-
Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the receptor's binding site.[3]
-
Scoring: A scoring function then estimates the binding affinity for each pose. The result, often expressed as a negative value in kcal/mol, signifies the strength of the interaction, with a lower score typically indicating a more favorable binding.[6]
However, it is crucial to understand that a docking score is a prediction, not an absolute measurement. Its true power is realized when correlated with experimental data, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC), which validate the computational model.[6][7]
Comparative Docking Analysis of Thiophene Derivatives
In this section, we compare the computationally predicted binding energies of various thiophene derivatives with their experimentally determined biological activities across three major therapeutic areas.
Anticancer Targets
Thiophene derivatives have been extensively investigated as anticancer agents, targeting various proteins involved in cancer progression.[8][9][10] Key targets include protein kinases, enzymes that regulate cell growth and signaling, and receptors overexpressed on cancer cells.[2][8]
Data Summary: Thiophene Derivatives as Anticancer Agents
| Compound ID | Therapeutic Target | Binding Energy (kcal/mol) | Experimental Validation (IC50) | Target Cell Line(s) |
|---|---|---|---|---|
| D23 | Folate Receptor α (FRα) | -11.0 | Not specified in study | Anticancer |
| Compound 1b | PDK-1 | Not specified in study | 57.10 µg/mL | Colorectal Cancer |
| Compound 1b | LDHA | Not specified in study | 64.10 µg/mL | Colorectal Cancer |
| Compound 3b | Not specified | Not specified in study | 71.00 µg/mL | HCT-116 (Colon) |
| Compound 3b | Not specified | Not specified in study | 81.50 µg/mL | LoVo (Colon) |
| Compound 7f | PI3Kα | Not specified in study | 1.26 µM | - |
| Compound 7f | Not specified | Not specified in study | 2.18 µM | HT-29 (Colon) |
| Compound 7f | Not specified | Not specified in study | 4.25 µM | MCF-7 (Breast) |
| Compound 4b & 13a | Not specified | Not specified in study | Promising activity reported | MCF-7 (Breast) |
Note: Direct comparison of binding energies across different studies and software can be misleading due to variations in scoring functions. The correlation with experimental IC50 values provides a more robust basis for comparison.
Field Insights: In a study targeting the Folate Receptor α (FRα), a protein overexpressed in many cancers, a series of 25 novel thiophene-carbohydrazide compounds were evaluated.[11] Compound D23 emerged with the strongest binding affinity (-11 kcal/mol), suggesting it is a potent inhibitor.[11] Similarly, studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified compounds that inhibit PDK-1 and LDHA, enzymes critical for cancer cell metabolism.[8] The validation of these docking results with IC50 values against colorectal cancer cell lines like LoVo and HCT-116 underscores the potential of these scaffolds.[8] Docking studies further supported the mechanism of action for thiophene-2-carboxamide derivatives, which showed potent activity against PI3Kα, a key enzyme in cell signaling, and demonstrated cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cells.[10]
Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown significant promise, particularly against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[12][13] Docking studies have been instrumental in identifying how these compounds interact with key bacterial proteins, such as outer membrane porins.[12][13]
Data Summary: Thiophene Derivatives as Antimicrobial Agents
| Compound ID | Therapeutic Target | Binding Affinity (kcal/mol) | Experimental Validation (MIC) | Target Organism(s) |
|---|---|---|---|---|
| Thiophene 4 | CarO1, Omp33 (A. baumannii) | Stronger affinity reported | 4-16 mg/L | Colistin-Resistant A. baumannii |
| Thiophene 4 | OmpW, OmpC (E. coli) | Stronger affinity reported | 16 mg/L | Colistin-Resistant E. coli |
| Thiophene 5 | CarO1, Omp33 (A. baumannii) | Stronger affinity reported | 4 mg/L | Colistin-Resistant A. baumannii |
| Thiophene 8 | CarO1, Omp33 (A. baumannii) | Stronger affinity reported | 16 mg/L | Colistin-Resistant A. baumannii |
| Thiophene 8 | OmpW, OmpC (E. coli) | Stronger affinity reported | 16 mg/L | Colistin-Resistant E. coli |
| Compound S17 | Not specified | Not specified in study | 16.87 µM | S. aureus, E. coli |
| Compound S23 | DprE1 | -8.516 | 78.125 µg/mL | M. tuberculosis |
Field Insights: Recent research identified several thiophene derivatives with bactericidal effects against colistin-resistant bacteria.[12][13][14] Molecular docking revealed that these compounds have a strong binding affinity for outer membrane proteins like CarO1 and OmpW.[12][13] This interaction is believed to increase membrane permeabilization, a key step in their antimicrobial action.[12][13] The experimental data, in the form of low MIC values, directly supports the computational predictions.[12][13][14] Another study targeting tuberculosis identified a thiophene derivative (S23 ) with a strong docking score of -8.516 against the DprE1 enzyme, a critical target for M. tuberculosis.[15] This finding was corroborated by its effectiveness in in-vitro tests.[15]
Targets in Neurodegenerative Disease
Neurodegenerative disorders like Alzheimer's and Parkinson's disease present complex challenges due to their multifactorial nature.[1][16] Thiophene derivatives are being explored as multi-target agents capable of inhibiting key enzymes like acetylcholinesterase (AChE), modulating protein aggregation, and reducing oxidative stress.[1][16][17] Their ability to cross the blood-brain barrier is a significant advantage in treating these central nervous system disorders.[16]
Data Summary: Thiophene Derivatives for Neurodegenerative Disease
| Compound ID | Therapeutic Target | Binding Energy (kcal/mol) | Experimental Validation (IC50 / Ki) | Disease Context |
|---|---|---|---|---|
| Compound 8e | Acetylcholinesterase (AChE) | Not specified in study | IC50 = 0.12 µM | Alzheimer's Disease |
| Compound 8e | Butyrylcholinesterase (BChE) | Not specified in study | IC50 = 12.29 µM | Alzheimer's Disease |
| Compound 31 | Monoamine Oxidase B (MAO-B) | Not specified in study | Ki = 0.041 µM | Parkinson's/Alzheimer's |
| T-15 | GABAa Receptor | -9.6 kcal/mol | Not specified in study | Epilepsy |
Field Insights: A study on novel thiophene piperazine-carbamate hybrids identified compound 8e as a highly potent, dual-target inhibitor of both AChE and BChE, key enzymes in Alzheimer's disease pathology.[17] Biophysical kinetic and molecular docking studies confirmed that it binds effectively to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.[17] For Parkinson's disease, thiophene derivatives have been shown to be selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), with one compound showing 7.3-fold more potency than the reference drug selegiline.[16] These findings highlight the potential of thiophene-based scaffolds to produce next-generation drugs for neurodegenerative diseases.[1]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure scientific rigor, any docking protocol must be a self-validating system. This involves not only predicting the binding of novel compounds but also confirming that the methodology can accurately reproduce known experimental results.
Mandatory Visualization: Molecular Docking Workflow
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology:
-
Target Protein Preparation:
-
Causality: The quality of the initial protein structure is paramount. We begin by obtaining a high-resolution crystal structure from the Protein Data Bank (PDB).
-
Protocol:
-
Load the PDB file into molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Remove all non-essential molecules, including water, ions, and co-solvents. The rationale is to simplify the system and focus only on the direct protein-ligand interaction, unless a specific water molecule is known to be critical for binding.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
-
-
Ligand Preparation:
-
Causality: Ligands are flexible molecules. Their correct 3D conformation and protonation state at physiological pH must be determined to ensure accurate docking.
-
Protocol:
-
Draw the 2D structures of the thiophene derivatives.
-
Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during the docking process.
-
-
-
Binding Site Definition & Protocol Validation (The Trustworthiness Pillar):
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. Before screening unknown compounds, you must validate that your docking protocol can reproduce reality. This is achieved by "re-docking."
-
Protocol:
-
Identify the binding pocket using the coordinates of a co-crystallized ligand found in the original PDB file.
-
Define a "grid box" that encompasses this entire binding site.
-
Re-docking: Take the known, co-crystallized ligand, and dock it back into the binding site using your prepared protein and docking parameters.
-
Validation: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is considered an excellent result, indicating your protocol is accurate and reliable.[18] If the RMSD is higher, you must refine your protocol (e.g., adjust grid box size, change docking parameters) and repeat until validated.
-
-
-
Virtual Screening and Analysis:
-
Causality: Once the protocol is validated, you can confidently screen your library of novel thiophene derivatives.
-
Protocol:
-
Systematically dock each prepared ligand into the validated binding site.
-
Rank the compounds based on their predicted binding energy (docking score).
-
Visually inspect the top-ranked poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's amino acid residues. This provides a mechanistic understanding of why the compound binds strongly.
-
-
Mandatory Visualization: Ligand-Receptor Interaction
Caption: Key molecular interactions of a thiophene ligand.
Field-Proven Insights & Future Directions
Our comparative analysis demonstrates a strong correlation between in-silico docking scores and in-vitro experimental results for thiophene derivatives across multiple therapeutic targets. This reinforces the utility of molecular docking as a predictive tool to prioritize candidates for synthesis and biological testing.
However, we must acknowledge the limitations. Standard docking often treats the protein receptor as rigid.[3] Future advancements will increasingly incorporate receptor flexibility through methods like induced fit docking or by using ensembles of protein structures from molecular dynamics simulations, providing a more dynamic and accurate picture of the binding event.[5][19]
The most promising path forward lies in a multi-targeted approach, particularly for complex diseases like cancer and Alzheimer's.[1][17] The thiophene scaffold is exceptionally well-suited for designing ligands that can modulate multiple targets simultaneously. By combining rigorous, validated docking studies with structure-activity relationship (SAR) analysis, we can accelerate the development of the next generation of thiophene-based therapeutics.
References
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- Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer | ACS Omega. (URL: )
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- Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents | Request PDF - ResearchG
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A Senior Application Scientist's Guide to the In Vivo Efficacy of Thiophene-Based Drug Candidates
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to engage with a wide array of biological targets.[1][2][3] This has led to the development of numerous thiophene-containing drugs with applications spanning oncology, infectious diseases, and inflammation.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of several promising thiophene-based drug candidates, supported by detailed experimental protocols and mechanistic insights to aid researchers in their own drug discovery efforts.
Section 1: Thiophene-Based Kinase Inhibitors in Oncology
Kinase inhibitors have revolutionized cancer therapy, and the thiophene scaffold is a prevalent feature in many successful molecules.[4][5] These compounds typically target the ATP-binding pocket of kinases, disrupting signaling pathways that drive tumor proliferation and survival.[1][2] Here, we compare two distinct classes of thiophene-based kinase inhibitors.
Covalent KRAS G12C Inhibitors
The KRAS oncogene was long considered "undruggable" until the development of covalent inhibitors that specifically target the G12C mutation.[6][7] This mutation introduces a cysteine residue that can be irreversibly bound by electrophilic drug candidates.
-
Mechanism of Action: KRAS G12C inhibitors lock the mutant protein in its inactive, GDP-bound state.[6][8][9] This prevents the exchange to the active GTP-bound form, thereby shutting down downstream pro-proliferative signaling through the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[7][8][10]
Caption: Mechanism of Thiophene-Based KRAS G12C Inhibition.
Comparative In Vivo Efficacy of KRAS G12C Inhibitors
| Drug Candidate | Animal Model | Cell Line & Tumor Type | Dosing Regimen (Route) | Key Efficacy Outcome | Reference |
| Sotorasib (AMG 510) | Athymic Nude Mice | NRAS(G12C)-altered cell line xenograft | Not specified | Decreased ERK phosphorylation | [11][12] |
| Adagrasib (MRTX849) | Syngeneic C57BL/6 Mice | mKRC.1 (Murine KRAS G12C Lung Cancer) | Not specified | Modest tumor shrinkage | [13] |
| MRTX849 + RMC-4550 (SHP2i) | Syngeneic C57BL/6 Mice | LLC-NRAS KO (Murine KRAS G12C Lung Cancer) | Not specified | Durable tumor shrinkage | [13] |
Causality Behind Experimental Choices: The use of both immunodeficient (athymic) and immunocompetent (syngeneic) mouse models is critical. While xenografts in immunodeficient mice can assess the direct anti-tumor activity of a drug, immunocompetent models are essential for evaluating the contribution of the adaptive immune system to the therapeutic response, which is increasingly recognized as important for KRAS inhibitors.[13] The selection of cell lines with the specific KRAS G12C mutation is fundamental for target validation.
Multi-Kinase Inhibitors: The Case of Pexidartinib
Pexidartinib is an orally bioavailable, potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[14][15] While its primary application is in Tenosynovial Giant Cell Tumor (TGCT), its mechanism has broader implications for cancer therapy.[14][16]
-
Mechanism of Action: TGCT and other solid tumors are often infiltrated by tumor-associated macrophages (TAMs), which express CSF-1R.[14][17] By binding to CSF-1, these macrophages promote tumor growth and create an immunosuppressive microenvironment.[15][17] Pexidartinib blocks the CSF-1/CSF-1R signaling pathway, depleting TAMs, reducing immune suppression, and allowing for an anti-tumor immune response, often characterized by increased infiltration of CD8+ T cells.[15][17]
In Vivo Efficacy of Pexidartinib
| Drug Candidate | Animal Model | Tumor Type | Dosing Regimen (Route) | Key Efficacy Outcome | Reference |
| Pexidartinib (PLX3397) | Sprague-Dawley Rats | Toxicity Study (No tumor) | 20, 60, 200 mg/kg/day (Oral) | Assessed preclinical safety and toxicities | [15] |
| Pexidartinib (PLX3397) | Orthotopic Xenograft Mice | Osteosarcoma | Not specified | Suppressed primary tumor growth and lung metastasis | [17] |
| Pexidartinib + Paclitaxel | Human Patients | Advanced Solid Tumors | Phase Ib Clinical Trial | Provided justification for combination therapy | [18] |
Section 2: Thiophene Derivatives in Infectious Diseases
The structural versatility of the thiophene ring has also been leveraged to develop potent antiviral agents.
Anti-Influenza Cap-Dependent Endonuclease Inhibitors
A novel class of thiophene-based compounds has been designed to inhibit the cap-dependent endonuclease activity of the influenza virus polymerase, a crucial step in viral replication.
-
Mechanism of Action: These agents, such as the recently described ATV2301, target the viral polymerase complex (PA, NP, and RdRp), preventing the virus from "snatching" capped primers from host mRNAs.[19][20] This effectively halts viral protein synthesis.
Comparative In Vivo Efficacy of Anti-Influenza Thiophenes
| Drug Candidate | Animal Model | Virus Strain | Dosing Regimen (Route) | Key Efficacy Outcome | Reference |
| ATV2301A (Prodrug) | BALB/c Mice | Influenza H1N1 | Not specified (Oral) | Strong therapeutic efficacy and protection | [19][20] |
| Compound 4b | In vitro study | Influenza H5N1 | N/A | Potent neuraminidase inhibition (IC50 = 0.03 µM) | [21] |
| T-705 (Favipiravir) | Mice | Influenza A/PR/8/34 | 100 mg/kg/day (Oral) | Reduced pulmonary virus yields and mortality | [22] |
Causality Behind Experimental Choices: The use of mouse models infected with specific influenza strains (e.g., H1N1) is the gold standard for evaluating the in vivo efficacy of anti-influenza drugs. Key endpoints include reduction in viral titers in the lungs, decreased mortality, and improved clinical signs (e.g., weight loss). Oral administration is preferred for anti-influenza drugs to ensure ease of use in a clinical setting.[19][20][22]
Section 3: Standardized Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, adhering to standardized protocols is paramount.
Protocol 1: Subcutaneous Xenograft Mouse Model for Oncology Studies
This protocol outlines the establishment of a subcutaneous tumor model, a widely used method for assessing the efficacy of anticancer agents in vivo.[23][24][25]
I. Cell Preparation (Self-Validating System):
-
Culture: Grow cancer cells (e.g., A549, HCT116) in complete medium. Ensure cells are in the logarithmic growth phase (70-80% confluency) and confirmed to be mycoplasma-negative.[23][25]
-
Harvesting: Wash cells with PBS, then detach using a minimal amount of trypsin-EDTA. Neutralize with complete medium.[23]
-
Washing & Counting: Centrifuge the cell suspension at ~1500 rpm for 3-5 minutes. Wash the pellet twice with sterile PBS. Resuspend in a known volume of PBS or HBSS.[23]
-
Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >95%.[23] Adjust the cell concentration to the desired number per injection volume (e.g., 3 x 10^6 cells in 100-200 µL).[23][24] Keep the cell suspension on ice.
II. Animal Preparation & Inoculation:
-
Acclimatization: Use 4-6 week old immunodeficient mice (e.g., athymic nude or SCID). Allow a 3-5 day acclimatization period.[23]
-
Injection Site Prep: Anesthetize the mouse. Shave and sterilize the inoculation area (typically the right flank) with an ethanol or iodine solution.[23][24]
-
Injection: Gently pinch the skin to create a subcutaneous space. Using a 27- or 30-gauge needle, inject the cell suspension (often mixed 1:1 with Matrigel to improve engraftment).[23][26] Inject slowly and hold the needle in place for a few seconds before withdrawal to prevent leakage.[26]
III. Monitoring and Treatment:
-
Tumor Growth: Monitor animals regularly for tumor development.
-
Grouping: Once tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. This step is crucial to avoid bias.
-
Measurement: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (width)² x length/2.[23]
-
Treatment: Administer the thiophene-based drug candidate and vehicle control according to the planned dosing schedule. Monitor animal weight and health as indicators of toxicity.
Caption: Standardized Workflow for a Subcutaneous Xenograft Efficacy Study.
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Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. National Institutes of Health. [Link]
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More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. ASCO Publications. [Link]
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Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. ResearchGate. [Link]
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Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. National Institutes of Health. [Link]
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Mechanism of action of G12C inhibition. KRAS G12C signaling.... ResearchGate. [Link]
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Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers. [Link]
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Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers. [Link]
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CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. AACR Journals. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. [Link]
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Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. bioRxiv. [Link]
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Abstract B038: Preclinical efficacy of KRASG12C inhibitors in models of pediatric cancer. AACR Journals. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
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Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors. National Institutes of Health. [Link]
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Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer. PubMed Central. [Link]
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Abstract 945: In vivo anti-tumor activity of onvansertib, a PLK1 inhibitor, combined with gemcitabine or carboplatin in platinum- resistant ovarian carcinoma patient-derived xenograft models. AACR Journals. [Link]
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Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
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Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. ResearchGate. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]
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Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
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A Head-to-Head Comparison of Synthetic Methodologies for Thiophenes: A Guide for Researchers
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a multitude of blockbuster drugs and organic electronics.[1][2] The synthesis of functionalized thiophenes is, therefore, a critical endeavor for researchers in drug development and materials innovation. This guide provides an in-depth, head-to-head comparison of classical and modern synthetic methodologies for accessing this privileged heterocyclic scaffold. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to inform your synthetic strategy.
Classical Ring-Forming Strategies: The Bedrock of Thiophene Synthesis
For decades, the construction of the thiophene ring from acyclic precursors has been dominated by a few robust and reliable named reactions. These methods, while sometimes requiring harsh conditions, remain workhorses in organic synthesis due to their simplicity and the diverse range of achievable substitution patterns.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[3] The reaction involves the cyclization of the diketone in the presence of a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5]
Mechanism and Causality: The reaction is believed to initiate with the thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound by the sulfurizing agent. This is followed by an intramolecular aldol-type condensation, where the enol or enethiolate of one thionated carbonyl attacks the other. Subsequent dehydration and aromatization lead to the formation of the stable thiophene ring.[5] The choice of sulfurizing agent is critical; while phosphorus pentasulfide is traditional, Lawesson's reagent often offers milder reaction conditions and improved yields.[1] It is important to note that a common byproduct of this reaction is the corresponding furan, resulting from the dehydrating effect of the sulfurizing agent.[1]
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
A mixture of acetonylacetone (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) is heated under reflux for 2 hours. The resulting mixture is distilled to give 2,5-dimethylthiophene.
-
Yield: Typically moderate to high, though can be variable.
-
Reaction Time: 1-4 hours.
-
Temperature: Reflux temperatures are generally required.
Advantages:
-
Simple and direct method for symmetrically substituted thiophenes.
-
Readily available starting materials (1,4-diketones).
Limitations:
-
Often requires high temperatures.
-
Limited to the synthesis of substituted thiophenes where the corresponding 1,4-dicarbonyl is accessible.[5]
-
Formation of furan byproducts can complicate purification.[1]
-
The use of phosphorus pentasulfide can generate toxic hydrogen sulfide gas.[6]
start [label="1,4-Dicarbonyl\nCompound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Sulfurizing Agent\n(P₄S₁₀ or Lawesson's Reagent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Thionated Intermediate"]; cyclization [label="Intramolecular\nCondensation"]; dehydration [label="Dehydration &\nAromatization"]; product [label="Substituted\nThiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="+"]; reagent -> intermediate; intermediate -> cyclization; cyclization -> dehydration; dehydration -> product; }
Paal-Knorr Thiophene Synthesis Workflow
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot, multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[7] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[8]
Mechanism and Causality: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the 2-aminothiophene.[7] The choice of base is crucial for the initial condensation step, with organic bases like morpholine or triethylamine being commonly employed.[8]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
To a stirred solution of 3-methyl-2-butanone (8.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), elemental sulfur (3.2 g, 0.1 mol) is added. The mixture is then treated with morpholine (8.7 g, 0.1 mol) and heated at 50°C for 1 hour. Upon cooling, the product precipitates and is collected by filtration.
-
Yield: Generally good to excellent, often in the range of 75-98%.[9]
-
Reaction Time: 0.5-2 hours.[9]
-
Temperature: Mild heating is typically sufficient (40-60°C).[10]
Advantages:
-
Excellent functional group tolerance.[11]
-
Convergent, one-pot synthesis of highly substituted thiophenes.
-
Mild reaction conditions.[11]
-
Readily available and inexpensive starting materials.
Limitations:
-
Primarily yields 2-aminothiophenes, which may require further functionalization.
-
The reaction scope can be limited by the reactivity of the carbonyl compound.[11]
carbonyl [label="Ketone or Aldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitrile [label="α-Cyanoester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfur [label="Elemental Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; knoevenagel [label="Knoevenagel\nCondensation"]; intermediate [label="α,β-Unsaturated\nNitrile"]; sulfur_addition [label="Sulfur Addition\n& Cyclization"]; product [label="2-Aminothiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
carbonyl -> knoevenagel; nitrile -> knoevenagel; base -> knoevenagel; knoevenagel -> intermediate; intermediate -> sulfur_addition; sulfur -> sulfur_addition; sulfur_addition -> product; }
Gewald Aminothiophene Synthesis Workflow
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a versatile route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[12]
Mechanism and Causality: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to the α,β-acetylenic ester. This is followed by an intramolecular Dieckmann-type condensation to form a five-membered ring intermediate, which then aromatizes to the thiophene product.[12][13] The regioselectivity of the initial Michael addition is a key factor in determining the final substitution pattern of the thiophene.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in ethanol (100 mL), is added ethyl thioglycolate (12.0 g, 0.1 mol). The mixture is cooled to 0°C and ethyl phenylpropiolate (17.4 g, 0.1 mol) is added dropwise. The reaction is stirred at room temperature for 12 hours, then poured into ice-water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration.
-
Yield: Moderate to good.
-
Reaction Time: Typically several hours to overnight.
-
Temperature: Room temperature or slightly elevated temperatures.
Advantages:
-
Provides access to thiophenes with specific hydroxy and ester functionalities.
-
Good control over regioselectivity based on the starting materials.
Limitations:
-
The availability of α,β-acetylenic esters can be a limiting factor.
-
The reaction can be sensitive to the choice of base and reaction conditions.
alkyne [label="α,β-Acetylenic Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiol [label="Thioglycolic Acid\nEster", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; michael [label="Michael Addition"]; intermediate [label="Adduct"]; cyclization [label="Intramolecular\nCondensation"]; product [label="3-Hydroxythiophene\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
alkyne -> michael; thiol -> michael; base -> michael; michael -> intermediate; intermediate -> cyclization; cyclization -> product; }
Fiesselmann Thiophene Synthesis Workflow
Comparative Analysis of Classical Methodologies
| Feature | Paal-Knorr Synthesis | Gewald Synthesis | Fiesselmann Synthesis |
| Starting Materials | 1,4-Dicarbonyls | Ketones/Aldehydes, Activated Nitriles | α,β-Acetylenic Esters, Thioglycolates |
| Key Reagents | P₄S₁₀, Lawesson's Reagent | Elemental Sulfur, Base | Base |
| Product Type | Substituted Thiophenes | 2-Aminothiophenes | 3-Hydroxythiophene Esters |
| Typical Yields | Moderate to High | Good to Excellent | Moderate to Good |
| Reaction Conditions | High Temperature | Mild | Mild to Moderate Temperature |
| Functional Group Tolerance | Limited | Excellent | Moderate |
| Key Advantage | Simplicity for symmetrical thiophenes | High convergence and functionalization | Access to specific functional patterns |
| Key Disadvantage | Harsh conditions, byproduct formation | Limited to 2-amino substitution | Substrate availability |
Modern Synthetic Approaches: Precision and Efficiency
While classical methods are invaluable, modern synthetic chemistry has ushered in an era of greater precision and efficiency in thiophene synthesis. These methods, often employing transition metal catalysis, offer superior control over regioselectivity and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have revolutionized the synthesis of bi- and poly-thiophenes, which are crucial components of conductive polymers and organic electronic materials.[14] These reactions involve the coupling of a thienyl-organometallic species with a suitable coupling partner, typically an aryl or vinyl halide.
Advantages over Classical Methods:
-
Exceptional Regiocontrol: The position of the coupling is precisely determined by the placement of the metal or halide on the thiophene ring.
-
Broad Substrate Scope: A wide variety of functional groups are tolerated on both coupling partners.
-
Milder Reaction Conditions: These reactions often proceed at lower temperatures than classical methods.
C-H Activation/Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophenes.[15][16] This approach avoids the pre-functionalization of the thiophene ring with a halide or organometallic group, directly coupling a C-H bond with a suitable partner. Palladium catalysis is commonly employed to facilitate this transformation.[16]
Advantages over Classical and Cross-Coupling Methods:
-
Step Economy: Eliminates the need for pre-functionalization steps, leading to shorter and more efficient synthetic routes.
-
Atom Economy: Maximizes the incorporation of atoms from the starting materials into the final product.
-
Novel Reactivity: Allows for the formation of C-C bonds at positions that may be difficult to access through traditional methods.
A notable advantage of modern C-H activation techniques is the ability to achieve regioselective arylation at the typically less reactive β-position (C3) of the thiophene ring, a significant challenge for classical electrophilic substitution reactions.[17][18]
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of synthetic methodology for a target thiophene derivative is a multifaceted decision that depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
For the straightforward synthesis of simple, symmetrically substituted thiophenes, the Paal-Knorr synthesis remains a viable option.
-
When highly functionalized 2-aminothiophenes are the target, the Gewald synthesis is unparalleled in its efficiency and convergence.
-
The Fiesselmann synthesis provides a specialized route to 3-hydroxythiophene esters, which are valuable synthetic intermediates.
-
For the precise and controlled synthesis of complex, poly-functionalized thiophenes, particularly for applications in materials science, modern palladium-catalyzed cross-coupling and C-H activation methods offer superior performance in terms of regioselectivity and functional group tolerance.
As a senior application scientist, I encourage researchers to carefully consider the strengths and limitations of each method outlined in this guide. By understanding the underlying principles and practical considerations, you can confidently select the most effective and efficient synthetic route to accelerate your research and development efforts.
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Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Ghaffari, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1364-1372. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Fiesselmann, H. (1952). Über Oxythiophen-Derivate, I. Mitteil.: Eine neue Synthese von 3-Oxy-thiophen-carbonsäure-(2)-estern. Chemische Berichte, 85(9), 881-891. [Link]
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Shafiee, A., et al. (2021). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. Current Organic Chemistry, 25(10), 1216-1249. [Link]
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Fiesselmann Thiophene Synthesis. (n.d.). Semantic Scholar. [Link]
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Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(11), 2648-2651. [Link]
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Li, Y., et al. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(8), 3649-3656. [Link]
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Synthetic strategies and functional reactivity of versatile thiophene synthons. (n.d.). ResearchGate. [Link]
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Ghaffari, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1364-1372. [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
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Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. [Link]
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Paal–Knorr synthesis. (2023). In Wikipedia. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
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Nguyen, T. B., et al. (2019). 2‐Aminothiophenes by Gewald reaction. Asian Journal of Organic Chemistry, 8(11), 2026-2029. [Link]
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Piou, T., et al. (2016). β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. Journal of the American Chemical Society, 138(4), 1364-1372. [Link]
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Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
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What is the Paal-Knorr synthesis of a thiophene mechanism? (2020). Quora. [Link]
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Gewald reaction. (2023). In Wikipedia. [Link]
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Lee, C. H., & Lee, S. (2007). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 9(18), 3535-3538. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Hassan, N. A. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]
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Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 131(22), 7870-7871. [Link]
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Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. The Hartwig Group. [Link]
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Zanon, J., & Buchwald, S. L. (2003). Palladium catalyzed synthesis of aryl thiols: sodium thiosulfate as a cheap and nontoxic mercapto surrogate. Organic Letters, 5(16), 2887-2890. [Link]
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Mancuso, R., & Gabriele, B. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719. [Link]
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Abaee, M. S., & Cheraghi, Z. (2014). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 4(94), 52269-52277. [Link]
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Zade, S. S., & Zamoshchik, N. (2015). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 5(99), 81213-81245. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
As researchers and developers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid (CAS No. 175202-63-8) presents a unique set of handling and disposal challenges due to its composite structure. This guide provides a detailed, field-proven operational plan for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of its constituent functional groups: the thiophene ring, the methylthio (sulfide) group, and the carboxylic acid moiety.
Core Hazard Assessment and Disposal Principles
The disposal strategy for this compound is dictated by three primary characteristics derived from its structure:
-
Malodorous Nature (Stench): The presence of both a thiophene ring and a methylthio group classifies this compound as a potential "stench chemical". Organosulfur compounds are notorious for their extremely unpleasant and pervasive odors, detectable at very low concentrations. Improper handling can lead to laboratory-wide odor issues and potentially trigger false alarms for natural gas leaks.
-
Chemical Reactivity and Toxicity: Thiophene derivatives are often treated as harmful irritants. Carboxylic acids can cause skin and eye irritation and should not be mixed with incompatible materials like bases or strong oxidizing agents without a proper reaction plan.
-
Waste Classification: Due to these inherent hazards, all waste containing this compound must be classified and managed as hazardous chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in standard refuse.
Data Summary: Hazard Profile by Functional Moiety
| Parameter | Guidance & Rationale | Source(s) |
| Primary Hazard Class | Stench Chemical, Irritant, Hazardous Waste | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, lab coat, and double-layered nitrile gloves are mandatory. All work must be conducted in a certified chemical fume hood. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reactive metals. Segregation is critical to prevent uncontrolled reactions. | |
| Odor Neutralization Principle | Oxidation of the sulfur-containing moieties (thiophene and methylthio) to less odorous sulfoxides or sulfonic acids using a sodium hypochlorite (bleach) solution. | |
| Spill Containment Material | Inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for initial containment. |
Step-by-Step Disposal and Decontamination Protocol
This protocol is designed as a self-validating system, ensuring that both the chemical waste and the labware used are managed safely to prevent cross-contamination and odor release.
Workflow for Waste Handling and Disposal
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocol Details
Part A: Decontamination of Contaminated Labware
Causality: The primary challenge with organosulfur compounds is the residual odor on glassware and tools. Oxidation via sodium hypochlorite (bleach) chemically alters the sulfur compounds, rendering them non-volatile and non-malodorous. This step is crucial for maintaining a safe and pleasant laboratory environment.
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a designated plastic container with a 1:1 mixture of household bleach and water. The bath should be deep enough to fully submerge the contaminated glassware.
-
Immediate Immersion: As soon as an experiment is complete, immediately place all contaminated glassware (flasks, beakers, syringes, spatulas) into the bleach bath.
-
Soak Thoroughly: Allow the items to soak for a minimum of 12-24 hours to ensure complete oxidation of any residual chemical.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing methods.
Part B: Collection and Segregation of Chemical Waste
-
Liquid Waste:
-
Collect all liquid waste containing the title compound in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE) or glass.
-
Crucially, do not mix this waste with other waste streams, especially bases or oxidizing agents.
-
-
Solid Waste:
-
Collect all contaminated solid materials—gloves, weigh boats, absorbent pads, and disposable labware—in a dedicated hazardous waste container.
-
For items with a strong odor, first seal them in a zip-lock bag before placing them into the main solid waste container to minimize vapor release.
-
Part C: Labeling, Storage, and Final Disposal
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (175202-63-8), and the date of accumulation.
-
Storage: Store the sealed containers in a designated and secure Satellite Accumulation Area (SAA). This area must be well-ventilated and away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This is the only acceptable final disposal route.
Emergency Procedure: Spill Management
A spill of this material presents both a chemical exposure risk and a significant odor problem.
Spill Response Decision Pathway
Caption: A decision-making workflow for responding to a spill of the target compound.
Step-by-Step Spill Cleanup:
-
Containment: For small spills within a fume hood, contain the liquid using an inert absorbent material like vermiculite or sand.
-
Collection: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.
-
Decontamination & Deodorization: Clean the spill area first with a suitable solvent (e.g., isopropanol or ethanol) to remove the bulk of the material. Follow this by wiping the area with a bleach solution to neutralize the residual odor.
-
Disposal: Collect all cleaning materials (wipes, contaminated PPE) and dispose of them as hazardous solid waste.
By adhering to these scientifically-grounded procedures, you ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Columbia Research.
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- University of Minnesota, Department of Environmental Health and Safety. (n.d.). Stench Chemicals (thiols) SOP.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- UCL Safety Services. (2020). Thiols.
- Apollo Scientific. (n.d.). 3-Methylthiophene-2-carboxylic acid Safety Data Sheet.
- Central Washington University. (n.d.).
A Comprehensive Guide to the Safe Handling of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Structurally-Informed Perspective
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is a complex molecule, and its hazard profile must be inferred from its components. Thiophene and its derivatives are known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[1] The carboxylic acid group can contribute to skin and eye irritation.[2][3][4] Organosulfur compounds, in general, can be associated with strong, unpleasant odors and may have varying levels of toxicity.[5][6]
Given these considerations, this compound should be treated as a hazardous substance with the potential for the following:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation.[4][7]
-
Flammability: While the flammability of this specific compound is not documented, many thiophene-based molecules are flammable.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on best practices for handling hazardous chemical compounds of similar structure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1-compliant goggles are mandatory. A face shield should be worn over goggles, especially when there is a risk of splashing.[8] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended to provide robust protection against skin contact.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect against splashes and potential fire hazards. |
| Respiratory Protection | NIOSH-approved Respirator | All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator (N95 or higher) should be used.[1][8] |
| Foot Protection | Closed-toe Shoes | Prevents injury from spills.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
3.1. Preparation and Engineering Controls:
-
Fume Hood: Ensure a certified chemical fume hood is operational before commencing any work.
-
Designated Area: Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize the time spent actively handling the compound.
3.2. Weighing and Transfer:
-
Weighing: If the compound is a solid, weigh it in a tared container within the chemical fume hood.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the compound, avoiding the generation of dust.
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent with stirring to avoid splashing.
3.3. During the Experiment:
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Sash Position: Keep the sash of the fume hood at the lowest possible height while working.
-
Avoid Personal Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][9]
3.4. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.[10]
-
Labeling: Properly label and store any resulting mixtures or products according to your institution's guidelines.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.[11]
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[10]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Contaminated PPE: Dispose of all contaminated PPE in a designated hazardous waste bag.[10]
4.2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10][11]
4.3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[10][11]
4.4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for handling and disposal.
Caption: Experimental workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
